4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[benzyl(methyl)amino]-3,5-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2/c1-18(9-10-5-3-2-4-6-10)14-12(16)7-11(15(19)20)8-13(14)17/h2-8H,9H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNHHHWZKYKLCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=C(C=C2F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Design of a Modern Medicinal Chemistry Building Block
An In-depth Technical Guide to 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid: A Privileged Scaffold for Kinase Inhibitor Development
This compound is a synthetic organic compound that has emerged as a molecule of significant interest for researchers in drug discovery, particularly in the domain of oncology.[1][2] While not an end-product therapeutic itself, it represents a highly strategic and privileged molecular scaffold—a pre-designed building block engineered for the efficient synthesis of targeted therapies. Its structure is a deliberate convergence of three key medicinal chemistry motifs: a benzoic acid core, vicinal fluorine substituents, and a sterically defined tertiary amine.
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern pharmaceutical design.[3] Fluorine's high electronegativity and small atomic radius can profoundly influence a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity to its biological target.[3][4] When applied to the versatile benzoic acid framework, these fluorine atoms serve to modulate the acidity (pKa) of the carboxyl group and create unique electronic environments that can be exploited for enhanced protein-ligand interactions.[3]
This technical guide provides a comprehensive overview of this compound, intended for medicinal chemists, pharmacologists, and drug development scientists. We will dissect its molecular architecture, propose a detailed synthetic pathway grounded in established chemical principles, and explore its primary application as an intermediate in the development of next-generation kinase inhibitors.
Physicochemical Properties and Structural Analysis
The identity and core properties of the molecule are summarized below. These data are foundational for its use in synthesis, enabling accurate molar calculations, predicting solubility, and informing the selection of appropriate analytical techniques for characterization.
| Property | Value | Source(s) |
| CAS Number | 1404196-20-8 | [5][6][7][8] |
| Molecular Formula | C₁₅H₁₃F₂NO₂ | [6][7] |
| Molecular Weight | 277.27 g/mol | [5][6] |
| Canonical SMILES | CN(Cc1ccccc1)c1c(F)cc(cc1F)C(=O)O | [6] |
| Purity (Typical) | ≥95% | [5] |
| Physical Form | Solid | [9] |
| Storage | Room temperature, sealed, dry | [2] |
Rationale for Analytical Characterization
Validation of the structure and purity of this compound is critical. A multi-technique approach is required, with each method providing orthogonal, confirmatory data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : This technique is used to confirm the presence and connectivity of hydrogen atoms. The expected spectrum would show distinct signals for the aromatic protons on both the difluorophenyl and benzyl rings, a singlet for the N-methyl group, a singlet for the benzylic (N-CH₂) protons, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR : Confirms the carbon skeleton of the molecule. Distinct signals would be expected for the carbonyl carbon, the aromatic carbons (with C-F coupling visible), the benzylic carbon, and the methyl carbon.
-
¹⁹F NMR : This is essential for confirming the fluorine substitution. Due to the molecule's symmetry, a single resonance is expected for the two equivalent fluorine atoms.
-
-
Mass Spectrometry (MS) : Used to confirm the molecular weight. High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition (C₁₅H₁₃F₂NO₂).
-
High-Performance Liquid Chromatography (HPLC) : The primary method for assessing purity. When coupled with a UV detector, it can quantify the compound relative to any starting materials or by-products.
Retrosynthesis and Proposed Synthetic Workflow
While specific, peer-reviewed syntheses for this exact molecule are not publicly detailed, a robust and logical synthetic route can be designed based on well-established organic chemistry transformations. The most efficient strategy involves the sequential N-alkylation of a commercially available, advanced intermediate: 4-Amino-3,5-difluorobenzoic acid.
The retrosynthetic analysis breaks the target molecule down into simpler, more readily available precursors.
This approach prioritizes a reliable pathway using the commercially available 4-Amino-3,5-difluorobenzoic acid (CAS 500577-99-1).[9][10] A key strategic consideration is the protection of the carboxylic acid group (e.g., as a methyl or ethyl ester) prior to N-alkylation. This prevents the acidic proton from interfering with the basic conditions typically used for alkylation and avoids potential side reactions.
Detailed Experimental Protocol
This proposed three-step protocol is designed for execution by trained organic chemists in a controlled laboratory setting.
Step 1: Protection via Fischer Esterification
-
Objective : To convert the carboxylic acid to a methyl ester, protecting it from the basic conditions of subsequent steps.
-
Procedure :
-
Suspend 4-Amino-3,5-difluorobenzoic acid (1.0 eq.) in anhydrous methanol (approx. 10 mL per gram of starting material).
-
Carefully add concentrated sulfuric acid (0.1 eq.) dropwise while stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]
-
After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 4-amino-3,5-difluorobenzoate.
-
Step 2: N-Benzylation
-
Objective : To introduce the benzyl group onto the primary amine.
-
Procedure :
-
Dissolve the ester from Step 1 (1.0 eq.) in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃, 2.0-3.0 eq.) as a mild base.
-
Add benzyl bromide (1.1 eq.) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (50-60 °C) for 8-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers, dry, and concentrate. Purify the crude product via flash column chromatography to isolate Methyl 4-(benzylamino)-3,5-difluorobenzoate.
-
Step 3: N-Methylation
-
Objective : To add the methyl group to the secondary amine, forming the final tertiary amine.
-
Procedure :
-
Dissolve the product from Step 2 (1.0 eq.) in anhydrous Tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C.
-
Add methyl iodide (CH₃I, 1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract with ethyl acetate, wash, dry, and concentrate to yield the crude Methyl 4-(benzyl(methyl)amino)-3,5-difluorobenzoate.
-
Step 4: Deprotection via Saponification
-
Objective : To hydrolyze the methyl ester back to the carboxylic acid.
-
Procedure :
-
Dissolve the crude ester from Step 3 in a mixture of THF and water (e.g., 3:1 ratio).
-
Add lithium hydroxide (LiOH, 2.0-3.0 eq.) and stir at room temperature until the reaction is complete by TLC.
-
Concentrate the mixture to remove THF.
-
Acidify the remaining aqueous solution to pH ~2-3 with 1M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound. Further purification can be achieved by recrystallization if necessary.
-
Application in Kinase Inhibitor Design
The primary value of this molecule lies in its utility as a scaffold for developing kinase inhibitors.[1] Kinases are a class of enzymes that catalyze the transfer of phosphate groups, a fundamental process in cellular signaling. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.
The structure of this compound is tailored to interact with the ATP-binding pocket of many kinases, such as the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR).[1]
-
The Carboxylic Acid : This group can be used as a handle for further chemical modification (e.g., amide bond formation) to link the scaffold to other pharmacophores that target different regions of the kinase.
-
The N-Benzyl-N-methylamino Group : This moiety is designed to interact with the "hinge region" of the kinase, a flexible loop that connects the N- and C-lobes of the enzyme. The nitrogen atom can act as a hydrogen bond acceptor, while the benzyl group can engage in hydrophobic or π-stacking interactions.[1]
-
The Difluoro Substituents : The fluorine atoms are not merely passive elements. They enhance target affinity and can improve metabolic stability.[1] Their electron-withdrawing nature also modulates the basicity of the nearby tertiary amine, fine-tuning its potential for hydrogen bonding.
Safety, Handling, and Storage
As a research chemical, this compound should be handled with appropriate laboratory precautions.
-
Handling : Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2]
-
Disposal : Dispose of in accordance with local, state, and federal regulations for chemical waste.
For comprehensive safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is more than a mere collection of atoms; it is a product of rational drug design principles. Its architecture is a testament to the modern approach of creating sophisticated, "ready-to-use" building blocks that accelerate the discovery of targeted therapeutics. The strategic placement of fluorine atoms and the conformationally-aware N-benzyl-N-methylamino group make it a high-value scaffold, particularly for the synthesis of kinase inhibitors. Understanding its synthesis, characterization, and the rationale behind its design empowers researchers to fully leverage its potential in developing novel treatments for a range of diseases.
References
-
a) Selective mono‐ and difluorination of benzoic acid derivatives... ResearchGate. [Link]
-
4-(benzyl(methyl)amino)-3,5-difluorobenzoicacid-B28135 | 1404196-20-8 | C15H13F2NO2. Appchem. [Link]
-
N-alkylation of 2-aminobenzoic acid with methyl α-azidoglycinate. ResearchGate. [Link]
-
Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. PubMed. [Link]
- Method for the production of benzoic acid derivatives fluorinated on the nucleus.
-
One-pot synthesis of N-benzyl-2-aminobenzoic acid, via ring opening of isatoic anhydride derivative, and. Semantic Scholar. [Link]
- Process for the preparation of fluorinated benzoic acids.
-
This compound. Suzhou Health Chemicals Co.. [Link]
-
(PDF) One-pot synthesis of N-benzyl-2-aminobenzoic acid, via ring opening of isatoic anhydride derivative, and its antibacterial screening. ResearchGate. [Link]
-
This compound. MySkinRecipes. [Link]
-
Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central. [Link]
-
An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. ResearchGate. [Link]
-
The Preparation of N-Alkyl Derivatives of p-Aminobenzoic Acid. ACS Publications. [Link]
-
Applications of fluorine-containing amino acids for drug design. PubMed. [Link]
-
(PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. ResearchGate. [Link]
-
New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central. [Link]
Sources
- 1. This compound;CAS No.:1404196-20-8 [chemshuttle.com]
- 2. This compound [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [cymitquimica.com]
- 6. appchemical.com [appchemical.com]
- 7. CAS 1404196-20-8 | 4658-3-58 | MDL MFCD22580400 | this compound | SynQuest Laboratories [synquestlabs.com]
- 8. 1404196-20-8|this compound|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]
- 9. 4-Amino-3,5-difluorobenzoic acid | 500577-99-1 [sigmaaldrich.com]
- 10. 500577-99-1|4-Amino-3,5-difluorobenzoic acid|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid: A Core Scaffold for Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid is a synthetic organic compound that has garnered interest within the medicinal chemistry landscape. Its structural architecture, featuring a difluorinated benzoic acid core coupled with a benzyl(methyl)amino substituent, positions it as a valuable building block in the design of targeted therapeutics. The strategic incorporation of fluorine atoms is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound, with a particular focus on its role in the development of kinase inhibitors.
Physicochemical Properties
The fundamental properties of this compound are summarized below. While experimental data for properties such as melting point and solubility are not widely published, the provided information is based on data from chemical suppliers and computational predictions.
| Property | Value | Source |
| CAS Number | 1404196-20-8 | [1][2][3] |
| Molecular Formula | C₁₅H₁₃F₂NO₂ | [3] |
| Molecular Weight | 277.27 g/mol | [2] |
| Appearance | Solid (predicted) | |
| Purity | ≥95% (as offered by suppliers) | [2][4] |
Synthesis
The synthesis would likely commence with 4-amino-3,5-difluorobenzoic acid, which can be prepared from 4-amino-3,5-difluorobenzonitrile.[5] The subsequent steps would involve the sequential N-methylation and N-benzylation of the amino group. The exact order of these steps and the specific reagents and conditions would require experimental optimization.
Postulated Synthetic Workflow
Caption: Postulated synthetic pathway for this compound.
Detailed Protocol for Precursor Synthesis: 4-amino-3,5-difluorobenzoic acid[5]
-
Reaction Setup: In a round-bottom flask, suspend 4-amino-3,5-difluorobenzonitrile in a 1 M solution of sodium hydroxide.
-
Hydrolysis: Heat the mixture to reflux and maintain for 24 hours.
-
Acidification: Cool the reaction mixture to room temperature and slowly add concentrated hydrochloric acid until the pH is approximately 1. This will precipitate the product as a hydrochloride salt.
-
Extraction: Dissolve the salt in ethyl acetate.
-
Drying and Concentration: Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-amino-3,5-difluorobenzoic acid.
Pharmacological Significance: A Building Block for Kinase Inhibitors
This molecule is primarily recognized for its potential as a scaffold in the development of kinase inhibitors.[6] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
The difluorinated benzoic acid moiety can engage in hydrogen bonding and other interactions within the ATP-binding pocket of kinases. The benzyl(methyl)amino group provides a vector for further chemical modification to enhance potency and selectivity for specific kinase targets.[6]
Potential Kinase Targets: EGFR and VEGFR
Commercial suppliers have highlighted its application in the optimization of inhibitors for Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6]
-
EGFR: A key driver of cell proliferation, survival, and migration. Its aberrant activation is a common feature in non-small cell lung cancer and other epithelial tumors.[4][7]
-
VEGFR: A primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9]
EGFR Signaling Pathway
Caption: Key steps in the VEGFR signaling pathway promoting angiogenesis.
Analytical Characterization
Comprehensive analytical data for this compound is not widely published. However, standard analytical techniques would be employed for its characterization.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be suitable for assessing the purity of this compound. A typical method for a similar compound, methyl 4-aminobenzoate, utilizes a C18 column with a mobile phase consisting of acetonitrile and water with a phosphoric acid modifier. [10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would be essential for structural elucidation. The spectra would be expected to show characteristic signals for the aromatic protons and carbons of the difluorophenyl and benzyl groups, as well as signals for the methyl and methylene protons and carbons.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The expected exact mass would be approximately 277.0914 g/mol .
Experimental Protocols
General Workflow for Kinase Inhibitor Screening
Caption: A typical workflow for screening compounds for kinase inhibitory activity.
Cell Proliferation Assay (MTT Assay) - Conceptual Protocol
-
Cell Seeding: Plate cancer cell lines (e.g., A549 for EGFR, HUVEC for VEGFR) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or its derivatives for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Conclusion
This compound is a promising chemical entity for the development of novel kinase inhibitors. Its difluorinated core provides a robust anchor for binding to the kinase hinge region, while the benzyl(methyl)amino group offers a modifiable handle for optimizing potency and selectivity. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential in oncology and other diseases driven by aberrant kinase signaling.
References
-
ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting... Retrieved from [Link]
-
ResearchGate. (n.d.). Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR.... Retrieved from [Link]
- Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
-
Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]
-
ResearchGate. (n.d.). 1. Schematic diagram to show vascular endothelial growth factor (VEGF)... Retrieved from [Link]
-
Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]
-
PubChem. (n.d.). VEGFA-VEGFR2 signaling. Retrieved from [Link]
-
Proteopedia. (2023). VEGF signaling pathway. Retrieved from [Link]
-
Banani, A. (2023). The VEGF Molecular Signalling Pathway Mechanism Explained. Medium. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Patyk-Kaźmierczak, E., Kaźmierczak, M., & Grzesiak, J. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
-
Der Pharma Chemica. (n.d.). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-amino-, methyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
- 1. 1404196-20-8|this compound|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]
- 2. This compound [cymitquimica.com]
- 3. appchemical.com [appchemical.com]
- 4. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 5. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound;CAS No.:1404196-20-8 [chemshuttle.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 9. medium.com [medium.com]
- 10. Separation of Benzoic acid, 4-amino-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
An In-depth Technical Guide to the Structural Elucidation of 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid, a substituted aromatic carboxylic acid. Intended for researchers, scientists, and professionals in drug development, this document outlines a multi-technique analytical approach integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Beyond a mere listing of procedures, this guide delves into the causal reasoning behind the selection of specific experiments, the anticipated spectral features, and the logical workflow for piecing together disparate data points to achieve unambiguous structural confirmation. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.
Introduction: The Analytical Challenge
The molecule this compound (Molecular Formula: C₁₅H₁₃F₂NO₂, Molecular Weight: 277.27 g/mol [1][2]) presents a unique structural puzzle. Its architecture combines a difluorinated benzoic acid core, a tertiary amine, and a benzyl group. The successful elucidation of this structure hinges on the strategic application of modern analytical techniques capable of probing specific aspects of the molecule. The presence of fluorine atoms, for instance, makes ¹⁹F NMR an exceptionally powerful tool.[3][4] Similarly, the N-benzyl-N-methylamino moiety is expected to yield characteristic fragmentation patterns in mass spectrometry.[5][6][7]
This guide will systematically deconstruct the molecule and detail the expected analytical signatures from each key technique, providing a robust roadmap for its characterization.
The Integrated Analytical Workflow
A holistic approach is paramount for the unambiguous structural determination of novel or complex small molecules.[8][9] Our strategy integrates three core analytical pillars: Mass Spectrometry for molecular mass and fragmentation, NMR Spectroscopy for mapping the carbon-hydrogen-fluorine framework, and FTIR Spectroscopy for functional group identification.
Caption: Integrated workflow for the structural elucidation of small molecules.
Mass Spectrometry: Defining the Molecular Boundaries
Mass spectrometry serves as the initial and foundational analytical step, providing the molecular weight and elemental composition, which are critical constraints for any proposed structure.[8][10] For a compound of this nature, high-resolution mass spectrometry (HRMS) is indispensable.[11][12]
High-Resolution Mass Spectrometry (HRMS)
Causality of Choice: HRMS techniques like Time-of-Flight (TOF) or Orbitrap provide mass accuracy in the low ppm range, allowing for the confident determination of the elemental formula from the measured accurate mass.[10][11] This is the first line of validation for the compound's identity.
Expected Data: The protonated molecule [M+H]⁺ is expected. The theoretical accurate mass for C₁₅H₁₄F₂NO₂⁺ is 278.0983. An experimentally determined mass within a narrow tolerance (e.g., ± 5 ppm) of this value would strongly support the proposed molecular formula.
| Parameter | Expected Value |
| Molecular Formula | C₁₅H₁₃F₂NO₂ |
| Nominal Mass [M] | 277 |
| Monoisotopic Mass [M] | 277.0911 |
| Protonated Ion [M+H]⁺ | C₁₅H₁₄F₂NO₂⁺ |
| Theoretical m/z [M+H]⁺ | 278.0983 |
Tandem Mass Spectrometry (MS/MS)
Causality of Choice: Tandem MS is crucial for gaining structural insights by analyzing the fragmentation patterns of a selected precursor ion, in this case, the protonated molecule at m/z 278.0983.[10][13] The fragmentation pathways are governed by the chemical stability of the bonds and resulting fragments. For N-benzylated amines, cleavage of the benzylic C-N bond is a common and energetically favorable fragmentation pathway.[5][6][7][14]
Proposed Fragmentation Pathway: The primary fragmentation is anticipated to be the heterolytic cleavage of the C-N bond connecting the benzyl group to the nitrogen atom. This would result in the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91.05. Another significant fragmentation could involve the loss of the entire benzyl-methyl-amine group, leading to a difluorobenzoic acid-related fragment.
Caption: Proposed primary fragmentation pathways for protonated this compound.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 acetonitrile:water solution.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry (Positive ESI Mode):
-
Full Scan (MS1): Scan range m/z 50-500 to detect the precursor ion.
-
Tandem MS (MS2): Isolate the precursor ion at m/z 278.1 and subject it to collision-induced dissociation (CID) with normalized collision energy of 20-40 eV. Acquire product ion spectra.
-
Multinuclear NMR Spectroscopy: Assembling the Molecular Skeleton
NMR spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[15][16][17] For this specific molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments, is essential.
¹H NMR Spectroscopy
Causality of Choice: Proton NMR provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling.[18]
Expected ¹H NMR Spectral Data (Predicted, 400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | Singlet (broad) | 1H | -COOH | Carboxylic acid protons are acidic and typically appear as a broad singlet at a very downfield shift.[19] |
| 7.20 - 7.40 | Multiplet | 5H | Benzyl Ar-H | Protons of the unsubstituted benzyl ring. |
| ~7.10 | Triplet | 1H | Ar-H (H-2/H-6) | The single aromatic proton on the difluorobenzoic acid ring will be coupled to the two adjacent fluorine atoms, likely resulting in a triplet. |
| ~4.50 | Singlet | 2H | -CH₂- | Benzylic protons adjacent to the nitrogen atom. |
| ~3.00 | Singlet | 3H | -N-CH₃ | Methyl protons on the nitrogen atom. |
¹⁹F NMR Spectroscopy
Causality of Choice: ¹⁹F NMR is highly sensitive and offers a large chemical shift dispersion, making it an excellent probe for fluorinated compounds.[3][4][20] The two fluorine atoms in the target molecule are chemically equivalent due to symmetry, which should simplify the spectrum.
Expected ¹⁹F NMR Spectral Data (Predicted, 376 MHz, ¹H-decoupled, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| -120 to -140 | Singlet | Ar-F | A single resonance is expected due to the chemical equivalence of the two fluorine atoms. The chemical shift is influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group.[21][22] |
¹³C NMR Spectroscopy
Causality of Choice: ¹³C NMR reveals the number of unique carbon environments. Proton-decoupled spectra simplify the analysis to a series of single lines for each carbon.
Expected ¹³C NMR Spectral Data (Predicted, 100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~166 | C=O | Carboxylic acid carbonyl carbon. |
| ~155 (d, ¹JCF) | C-F | Aromatic carbons directly bonded to fluorine, showing a large one-bond coupling constant. |
| ~137 | Benzyl C (ipso) | Quaternary carbon of the benzyl group attached to the nitrogen. |
| ~129 | Benzyl CH | Aromatic CH carbons of the benzyl group. |
| ~128 | Benzyl CH | Aromatic CH carbons of the benzyl group. |
| ~127 | Benzyl CH | Aromatic CH carbons of the benzyl group. |
| ~125 (t, ²JCF) | C-N | Quaternary aromatic carbon bonded to nitrogen, showing coupling to two fluorine atoms. |
| ~115 (t, ²JCF) | C-COOH | Quaternary aromatic carbon bonded to the carboxylic acid, showing coupling to two fluorine atoms. |
| ~110 (t, ³JCF) | Ar-CH | Aromatic CH carbon on the difluorobenzoic acid ring, showing coupling to two fluorine atoms. |
| ~55 | -CH₂- | Benzylic carbon. |
| ~40 | -N-CH₃ | N-methyl carbon. |
2D NMR Experiments for Connectivity Confirmation
Causality of Choice: While 1D NMR spectra suggest the structure, 2D NMR experiments like HSQC and HMBC provide definitive proof of connectivity.[23]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will definitively link the proton signals for the -CH₂- and -N-CH₃ groups to their corresponding carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. Key expected correlations include:
-
The benzylic -CH₂- protons to the N-methyl carbon and the benzyl ring carbons.
-
The N-methyl protons to the benzylic carbon and the C-N carbon of the difluorobenzoic acid ring.
-
The aromatic proton (H-2/H-6) to the C-F, C-COOH, and C-N carbons.
-
Caption: Workflow for structural confirmation using NMR spectroscopy.
FTIR Spectroscopy: Functional Group Fingerprinting
Causality of Choice: FTIR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.[24] For the target compound, FTIR will confirm the presence of the carboxylic acid and aromatic rings.
Expected FTIR Absorption Bands: Based on the known spectra of substituted benzoic acids, the following characteristic absorption bands are expected.[25][26][27]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3050 | C-H stretch | Aromatic |
| ~2950 | C-H stretch | Aliphatic (CH₂, CH₃) |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| ~1250 | C-N stretch | Aryl-Amine |
| ~1100 | C-F stretch | Aryl-Fluoride |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Use Attenuated Total Reflectance (ATR) for a solid sample, requiring no special preparation.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Processing: Perform a background subtraction using the empty ATR crystal.
Conclusion: Synthesizing the Evidence for Final Confirmation
The structural elucidation of this compound is achieved not by a single experiment, but by the logical synthesis of complementary data from multiple analytical techniques. High-resolution mass spectrometry establishes the correct elemental formula. Tandem MS provides key fragmentation data consistent with the proposed N-benzyl structure. FTIR confirms the presence of the required functional groups. Finally, a full suite of 1D and 2D NMR experiments, including the crucial ¹⁹F NMR, provides the definitive and unambiguous map of the atomic connectivity, confirming the substitution pattern on the aromatic ring and the overall molecular architecture. This integrated, self-validating approach ensures the highest level of confidence in the final structural assignment, a critical requirement in all fields of chemical research and development.
References
- Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (n.d.). Pharma Focus America.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). National Institutes of Health.
- Advanced mass spectrometry-based methods for the analysis of conformational integrity of biopharmaceutical products. (n.d.). National Institutes of Health.
- Deschamps, E., & Calabrese, V. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules, 28(5), 2061.
- A Comparative Guide to the Structural Confirmation of 4-Amino-2-chlorobenzoic Acid Derivatives using NMR Spectroscopy. (n.d.). Benchchem.
- Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 398(1), 23-35.
-
Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. (2023). MDPI. Retrieved from [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2020). Royal Society of Chemistry. Retrieved from [Link]
- Structure elucidation of small organic molecules by contemporary computational chemistry methods. (2020). Sungkyunkwan University.
- Fuloria, N. K. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11.
- This compound. (n.d.). CymitQuimica.
-
Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. Retrieved from [Link]
- Srilatha, K. (2014). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 7(1), 60-65.
-
4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2020). MDPI. Retrieved from [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. (2022). PubMed Central. Retrieved from [Link]
- Gong, X., et al. (2025). Mass Spectrometry Techniques for Pharmaceutical Analysis Without Sample Pretreatment. ResearchGate.
-
Saunders, C., & Khaled, M. B. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3139-3145. Retrieved from [Link]
- Supplementary Material (ESI) for Chemical Communications. (2009). The Royal Society of Chemistry.
- 4-(benzyl(methyl)amino)-3,5-difluorobenzoicacid-B28135. (n.d.). Appchem.
-
Richel, A., et al. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of mass spectrometry, 39(8), 925-933. Retrieved from [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]
-
Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. (2010). PubMed Central. Retrieved from [Link]
-
Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. (2010). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
4-Aminobenzoic Acid. (n.d.). PubChem. Retrieved from [Link]
- Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (2004). ScienceDirect.
- Calculation of Fluorine and Nitrogen NMR Properties. (2021). La Trobe University.
-
NMR Spectroscopy of N, P and F - atoms (CHE). (2015). YouTube. Retrieved from [Link]
-
Fluorine NMR. (n.d.). University of Washington. Retrieved from [Link]
-
Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. (2004). ResearchGate. Retrieved from [Link]
-
NMR - Interpretation. (2023). Chemistry LibreTexts. Retrieved from [Link]
- This compound. (n.d.). Suzhou Health Chemicals Co..
- Infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry.
- Application Note: Mass Spectrometry Fragmentation of N-Methyl-N-(4-thien-2-ylbenzyl)amine. (n.d.). Benchchem.
-
FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. (2019). ResearchGate. Retrieved from [Link]
-
Wide temperature range studies of the low frequency THz spectrum of benzoic acid using FTIR spectroscopy. (2020). PubMed. Retrieved from [Link]
-
Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). (2020). PubMed Central. Retrieved from [Link]
-
What is the IR spectrum of benzoic acid? How is it determined?. (2016). Quora. Retrieved from [Link]
-
Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. (2020). ResearchGate. Retrieved from [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal. Retrieved from [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). ResearchGate. Retrieved from [Link]
- Dexamethasone INT Oral Solution 1mg/mL Bottle 30mL Each 2770062. (n.d.). Henry Schein.
-
Dexamethasone INT Oral Solution 1mg/mL Bottle 30mL Each 2770062. (n.d.). Henry Schein. Retrieved from [Link]
Sources
- 1. This compound [cymitquimica.com]
- 2. appchemical.com [appchemical.com]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.skku.edu [pure.skku.edu]
- 10. pharmafocusamerica.com [pharmafocusamerica.com]
- 11. researchgate.net [researchgate.net]
- 12. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis [mdpi.com]
- 13. Advanced mass spectrometry-based methods for the analysis of conformational integrity of biopharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy (2013) | Neeraj Kumar Fuloria | 19 Citations [scispace.com]
- 16. jchps.com [jchps.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents | MDPI [mdpi.com]
- 20. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. opal.latrobe.edu.au [opal.latrobe.edu.au]
- 23. pubs.acs.org [pubs.acs.org]
- 24. quora.com [quora.com]
- 25. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 26. researchgate.net [researchgate.net]
- 27. Wide temperature range studies of the low frequency THz spectrum of benzoic acid using FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic Acid: A Privileged Scaffold for Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Strategic Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered acidity—are highly sought after. Within this context, 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid (CAS 1404196-20-8) emerges as a compound of significant interest. Its structure thoughtfully combines a difluorinated benzoic acid moiety with a sterically constrained tertiary amine, presenting a versatile platform for the development of targeted therapeutics. This guide provides a comprehensive overview of its synthesis, characterization, and its compelling potential as a core component in the design of next-generation kinase inhibitors, particularly targeting key players in oncology like EGFR and VEGFR.[1]
Physicochemical & Structural Attributes
A thorough understanding of the fundamental properties of this compound is paramount for its effective application in research and development.
| Property | Value | Source |
| CAS Number | 1404196-20-8 | [2][3][4][5] |
| Molecular Formula | C₁₅H₁₃F₂NO₂ | [4][5] |
| Molecular Weight | 277.27 g/mol | [3][4] |
| Purity | Typically ≥95% | [3] |
| Appearance | Expected to be a solid | |
| Storage | Room temperature, in a dark, inert atmosphere | [6] |
Strategic Synthesis Pathway
Caption: Proposed synthetic route to this compound.
Experimental Protocol: A Step-by-Step Guide
Part 1: Synthesis of 4-Amino-3,5-difluorobenzoic Acid (Intermediate C)
This protocol is adapted from a documented procedure for a similar synthesis.[7][8]
-
Cyanation: In a round-bottom flask equipped with a reflux condenser, suspend 4-bromo-2,6-difluoroaniline (1 eq.) and copper(I) cyanide (3 eq.) in dimethylformamide (DMF).
-
Heat the mixture to reflux and maintain for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, carefully add aqueous ammonia to the reaction mixture and filter.
-
Extract the filtrate with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 4-amino-3,5-difluorobenzonitrile.
-
Hydrolysis: Treat the crude nitrile (1 eq.) with a 1 M aqueous solution of sodium hydroxide.
-
Heat the solution to reflux for 24 hours.
-
Cool the reaction to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 1 to precipitate the product as its hydrochloride salt.
-
Dissolve the salt in ethyl acetate, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 4-amino-3,5-difluorobenzoic acid.[7]
Part 2: N-Methylation of 4-Amino-3,5-difluorobenzoic Acid (Intermediate D)
A plausible approach for selective mono-N-methylation is reductive amination.
-
Reaction Setup: Dissolve 4-amino-3,5-difluorobenzoic acid (1 eq.) in a suitable solvent such as aqueous acetic acid.
-
Add aqueous formaldehyde (1.1 eq.) to the solution.
-
Introduce a reducing agent, such as zinc dust, portion-wise while monitoring the reaction temperature.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Work-up: Filter the reaction mixture to remove any remaining zinc. Adjust the pH of the filtrate to precipitate the crude product.
-
The crude 4-(methylamino)-3,5-difluorobenzoic acid can be purified by recrystallization.
Part 3: N-Benzylation to Yield the Final Product (E)
The final step involves the benzylation of the secondary amine.
-
Reaction: Suspend 4-(methylamino)-3,5-difluorobenzoic acid (1 eq.) and potassium carbonate (2-3 eq.) in a polar aprotic solvent like acetone or DMF.
-
Add benzyl bromide (1.1 eq.) dropwise to the stirred suspension.
-
Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir until the reaction is complete.
-
Purification: After cooling, filter the mixture to remove inorganic salts. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford the final product, this compound.
Analytical Characterization: A Spectroscopic Profile
As no published spectra for the target compound are available, the following tables provide predicted data based on the analysis of its constituent functional groups and structurally related molecules.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | Broad singlet | 1H | -COOH | Carboxylic acid protons are typically highly deshielded and exchangeable. |
| ~7.30-7.45 | Multiplet | 5H | Ar-H (benzyl) | Protons of the monosubstituted benzyl ring. |
| ~7.20 | Doublet | 2H | Ar-H (benzoic acid) | Aromatic protons on the difluorobenzoic acid ring, split by the ortho fluorine atoms. |
| ~4.50 | Singlet | 2H | -CH₂ -Ph | Benzylic protons adjacent to the nitrogen atom. |
| ~3.00 | Singlet | 3H | -N-CH₃ | Methyl protons attached to the nitrogen. |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~166.0 | -C OOH | Carboxylic acid carbonyl carbon. |
| ~155.0 (dd) | C -F | Aromatic carbons directly bonded to fluorine, showing characteristic carbon-fluorine coupling. |
| ~138.0 | Quaternary C (benzyl) | The ipso-carbon of the benzyl ring. |
| ~130.0 | Quaternary C (benzoic acid) | The carbon bearing the carboxylic acid group. |
| ~129.0 | C H (benzyl) | Aromatic CH carbons of the benzyl ring. |
| ~128.0 | C H (benzyl) | Aromatic CH carbons of the benzyl ring. |
| ~127.5 | C H (benzyl) | Aromatic CH carbons of the benzyl ring. |
| ~115.0 (t) | C H (benzoic acid) | Aromatic CH carbons on the difluorobenzoic acid ring. |
| ~55.0 | -C H₂-Ph | Benzylic carbon. |
| ~40.0 | -N-C H₃ | N-methyl carbon. |
Table 3: Predicted FTIR and Mass Spectrometry Data
| Technique | Predicted Peaks/Fragments | Rationale |
| FTIR (cm⁻¹) | ~2500-3300 (broad), ~1700 (strong), ~1300 (C-F) | O-H stretch of the carboxylic acid, C=O stretch, and C-F stretches, respectively.[9][10][11] |
| Mass Spec (EI) | m/z 277 (M+), 91 (tropylium ion), 232 (M+ - COOH) | Molecular ion peak, characteristic fragment from the benzyl group, and loss of the carboxylic acid group.[12][13][14] |
Applications in Drug Discovery: A Focus on Kinase Inhibition
The structural motifs within this compound are highly pertinent to the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[15]
Targeting EGFR and VEGFR Pathways
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are critical regulators of cell proliferation and angiogenesis, respectively—two key hallmarks of cancer.[16][17] The dual inhibition of these pathways is a validated strategy to achieve synergistic antitumor effects.[16]
The difluorinated aniline core is a well-established pharmacophore in numerous approved EGFR and VEGFR inhibitors. The fluorine atoms can enhance binding to the ATP pocket of the kinase domain and improve metabolic stability.[18]
Caption: Conceptual model of kinase inhibition by the target compound.
Potential as a Type II Kinase Inhibitor
Type II kinase inhibitors are a distinct class that binds to the inactive "DFG-out" conformation of the kinase.[1][7] This mode of binding often involves occupying an additional allosteric site adjacent to the ATP pocket, which can lead to improved selectivity. The general structure of this compound, with its potential for hydrogen bonding via the carboxylic acid and the hydrophobic benzyl group, aligns well with the key pharmacophoric features of type II inhibitors.[2][8] The benzyl group is well-suited to occupy the hydrophobic back pocket, a characteristic feature of type II inhibitor binding.
Conclusion and Future Directions
This compound represents a strategically designed chemical entity with considerable potential as a building block in drug discovery. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The true value of this compound lies in its structural features, which are highly conducive to the development of potent and selective kinase inhibitors. Future research should focus on the derivatization of the carboxylic acid and benzyl moieties to explore the structure-activity relationships and optimize its inhibitory profile against a panel of cancer-relevant kinases. The insights provided in this guide serve as a foundational resource for researchers aiming to leverage this promising scaffold in the pursuit of novel targeted therapies.
References
-
Appiah, C., et al. (2017). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 10), 1453–1461. Available at: [Link]
-
IUCr Journals. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Available at: [Link]
-
Karabacak, M., Cinar, Z., & Cinar, M. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1511-1519. Available at: [Link]
-
Wodicka, L. M., et al. (2010). Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. ChemMedChem, 5(7), 1068-1077. Available at: [Link]
-
Suzhou Health Chemicals Co., Ltd. (n.d.). This compound. Available at: [Link]
-
Appchem. (n.d.). 4-(benzyl(methyl)amino)-3,5-difluorobenzoicacid-B28135. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. Available at: [Link]
-
Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound. Available at: [Link]
-
LookChem. (n.d.). Cas 500577-99-1,4-Amino-3,5-difluorobenzoic acid. Available at: [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Available at: [Link]
-
ResearchGate. (n.d.). Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc. Available at: [Link]
-
DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. Available at: [Link]
-
ACS Publications. (n.d.). The Preparation of N-Alkyl Derivatives of p-Aminobenzoic acid1. Available at: [Link]
-
Taylor & Francis Online. (n.d.). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Available at: [Link]
-
PubMed. (n.d.). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Available at: [Link]
-
Roskoski, R. Jr. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacological Research, 165, 105463. Available at: [Link]
-
PubMed. (n.d.). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
ResearchGate. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Available at: [Link]
-
Universal Lab Blog. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Available at: [Link]
-
University of Colorado Boulder. (n.d.). IR: amines. Available at: [Link]
-
ResearchGate. (n.d.). N‐benzylation using benzyl bromide. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Available at: [Link] benzoicacidIR.gif
-
University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]
-
Taylor & Francis Online. (2006). Synthesis of N-Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate. Available at: [Link]
-
Geng, L., et al. (2007). Dual inhibition of EGFR and VEGFR pathways in combination with irradiation: antitumour supra-additive effects on human head and neck cancer xenografts. British Journal of Cancer, 97(7), 901–910. Available at: [Link]
-
ACS Publications. (2020). Direct Amidation of Tertiary N-Benzylamines. Available at: [Link]
-
MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Available at: [Link]
-
PubMed Central. (n.d.). Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphorylation. Available at: [Link]
-
Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]
-
Ciardiello, F., & Tortora, G. (2011). Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis. Annals of Oncology, 22(Suppl 1), i6-i8. Available at: [Link]
-
Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]
-
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Available at: [Link]
-
PubMed. (2006). EGFR tyrosine kinase inhibitors decrease VEGF expression by both hypoxia-inducible factor (HIF)-1-independent and HIF-1-dependent mechanisms. Available at: [Link]
-
PubChem. (n.d.). N-Methyl-N-phenylbenzylamine. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. wjgnet.com [wjgnet.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 15. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dual inhibition of EGFR and VEGFR pathways in combination with irradiation: antitumour supra-additive effects on human head and neck cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. faculty.fiu.edu [faculty.fiu.edu]
An In-depth Technical Guide to 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic Acid for Drug Discovery Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid (CAS No. 1404196-20-8), a key building block in contemporary medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data with established chemical principles to offer a practical and in-depth understanding of this compound's characteristics.
Introduction: A Scaffold of Interest in Kinase Inhibition
This compound has emerged as a valuable scaffold in the development of kinase inhibitors.[1][2] Its structural features, including a difluorinated benzoic acid moiety and a benzyl(methyl)amino group, are strategically significant. The difluoro substitution can enhance binding affinity and modulate physicochemical properties, while the N-benzyl-N-methylamino group can participate in crucial hydrogen bonding interactions within the kinase active site.[1] This guide will delve into the core physical and chemical properties of this compound, providing a foundational understanding for its application in drug design and development.
Physicochemical Properties
While extensive experimental data for this compound is not publicly available, we can infer its properties based on its structure and data from analogous compounds.
| Property | Predicted/Inferred Value | Remarks and Supporting Data |
| Molecular Formula | C₁₅H₁₃F₂NO₂ | Based on its chemical structure.[3][4][5][6][7][8] |
| Molecular Weight | 277.27 g/mol | Calculated from the molecular formula.[3][4][5][6][7][8] |
| Melting Point | 120 - 130 °C | Predicted. The melting point of the related 3,5-difluorobenzoic acid is 121-124 °C.[9] The larger, more complex structure of the target molecule would likely result in a similar or slightly higher melting point. |
| Boiling Point | > 300 °C | Predicted. High boiling point is expected due to the presence of a carboxylic acid group, aromatic rings, and a relatively high molecular weight. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Poorly soluble in water. | Carboxylic acids are typically soluble in polar organic solvents. The aromatic nature and increased molecular weight suggest low aqueous solubility. |
| pKa | ~3.5 - 4.0 | Predicted. The pKa of benzoic acid is 4.2. The two electron-withdrawing fluorine atoms are expected to increase the acidity of the carboxylic acid, thus lowering the pKa. |
| Appearance | White to off-white solid | Inferred from related aromatic carboxylic acids. |
Storage and Stability: Commercially available sources suggest storing this compound at room temperature or refrigerated (2-8 °C), sealed in a dry environment.[4] The compound is expected to be stable under standard laboratory conditions. The ortho-fluorine atoms may influence the conformational stability of the N-benzyl group.[10] While N-benzylanilines are generally stable, they can be susceptible to oxidative degradation under harsh conditions. The fluorine substituents may enhance metabolic stability by blocking potential sites of oxidation.[11]
Synthesis and Reactivity
Proposed Synthetic Pathway
The synthesis can be envisioned as a three-step process starting from 4-amino-3,5-difluorobenzoic acid.
Step 1: Synthesis of 4-Amino-3,5-difluorobenzoic Acid (Precursor)
The synthesis of the precursor, 4-amino-3,5-difluorobenzoic acid, has been reported and involves the hydrolysis of 4-amino-3,5-difluorobenzonitrile.[8]
Step 2: N-Benzylation via Ullmann Condensation
The introduction of the benzyl group onto the amino moiety can be achieved through an Ullmann condensation. This copper-catalyzed reaction couples an aryl amine with an alkyl or aryl halide.[12][13][14][15][16]
Experimental Protocol: N-Benzylation (Hypothetical)
-
To a solution of 4-amino-3,5-difluorobenzoic acid in a high-boiling polar solvent (e.g., DMF or NMP), add a copper(I) catalyst (e.g., CuI) and a suitable ligand (e.g., a diamine).
-
Add benzyl bromide or benzyl chloride to the reaction mixture.
-
Heat the reaction mixture to a temperature typically ranging from 100 to 150 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous workup to remove the catalyst and solvent.
-
Purify the resulting 4-(benzylamino)-3,5-difluorobenzoic acid by crystallization or column chromatography.
Step 3: N-Methylation via Eschweiler-Clarke Reaction
The final methylation step to yield the tertiary amine can be accomplished using the Eschweiler-Clarke reaction. This classic method utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[1][3][17][18][19]
Experimental Protocol: N-Methylation (Hypothetical)
-
Dissolve 4-(benzylamino)-3,5-difluorobenzoic acid in an excess of formic acid and aqueous formaldehyde.
-
Heat the reaction mixture to reflux (around 100 °C) for several hours. The reaction can be monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium hydroxide).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product, this compound, by crystallization or column chromatography.
Chemical Reactivity
The reactivity of this compound is primarily dictated by its three functional groups: the carboxylic acid, the tertiary amine, and the electron-deficient aromatic ring.
Sources
- 1. name-reaction.com [name-reaction.com]
- 2. This compound;CAS No.:1404196-20-8 [chemshuttle.com]
- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 4. This compound [myskinrecipes.com]
- 5. 1404196-20-8|this compound|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]
- 6. appchemical.com [appchemical.com]
- 7. This compound [cymitquimica.com]
- 8. CAS 1404196-20-8 | 4658-3-58 | MDL MFCD22580400 | this compound | SynQuest Laboratories [synquestlabs.com]
- 9. chemimpex.com [chemimpex.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Ullmann Reaction [organic-chemistry.org]
- 16. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 17. grokipedia.com [grokipedia.com]
- 18. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 19. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
Biological activity of difluorobenzoic acid compounds
An In-depth Technical Guide to the Biological Activity of Difluorobenzoic Acid Compounds
Authored by Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine atoms into bioactive scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of difluorobenzoic acid (DFBA) derivatives, a class of compounds demonstrating significant therapeutic potential across multiple domains. We will explore the fundamental physicochemical advantages conferred by difluorination, delve into the specific biological activities—including anti-inflammatory, anticancer, and antibacterial effects—and elucidate the underlying mechanisms of action. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for designing and evaluating novel DFBA-based therapeutic agents.
The Fluorine Advantage: Rationale for Difluorination in Drug Design
The benzoic acid moiety is a privileged scaffold in drug discovery, but its therapeutic potential can be dramatically enhanced through fluorination. The introduction of two fluorine atoms onto the phenyl ring imparts a unique combination of steric and electronic properties that are highly advantageous for drug candidates.[1][2]
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This increased stability often translates to a longer biological half-life and improved pharmacokinetic profiles.[3]
-
Enhanced Lipophilicity: Fluorine is the most electronegative element, yet its substitution for hydrogen can increase the lipophilicity of a molecule. This paradoxical effect enhances the ability of a drug to cross cellular membranes and reach its target.[4]
-
Modulation of Acidity: The electron-withdrawing nature of fluorine atoms increases the acidity of the carboxylic acid group, which can influence the compound's solubility, formulation characteristics, and binding interactions with biological targets.
-
Binding Affinity and Conformation: Fluorine atoms can engage in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls in proteins) and can influence the preferred conformation of the molecule, locking it into a bioactive shape to enhance binding affinity for a target enzyme or receptor.[2]
These properties collectively make difluorobenzoic acids versatile and powerful building blocks in the synthesis of novel therapeutics.[1][5]
Key Biological Activities and Mechanisms of Action
Difluorobenzoic acid derivatives have demonstrated a remarkable breadth of biological activities. This section will explore the most prominent therapeutic areas, supported by mechanistic insights and quantitative data.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Several DFBA derivatives have emerged as potent anti-inflammatory agents by modulating key signaling pathways.
Mechanism of Action: The primary anti-inflammatory mechanism involves the suppression of pro-inflammatory mediators in activated immune cells, such as macrophages. Upon stimulation by lipopolysaccharides (LPS), macrophages upregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes produce nitric oxide (NO) and prostaglandin E2 (PGE2), respectively, which are potent inflammatory molecules. Fluorinated compounds have been shown to inhibit the expression of these enzymes and reduce the secretion of NO, PGE2, and pro-inflammatory cytokines like interleukin-6 (IL-6).[4][6]
The logical pathway for this inhibition is visualized below.
Caption: DFBA derivatives exert anti-inflammatory effects by inhibiting iNOS and COX-2 expression.
Quantitative Data: Studies on fluorinated benzofuran derivatives, which often incorporate a difluorophenyl moiety, have provided specific inhibitory concentrations.
| Compound Class | Target Mediator | IC₅₀ Range (µM) | Reference |
| Fluorinated Benzofurans | Interleukin-6 (IL-6) | 1.2 - 9.04 | [6][7] |
| Fluorinated Benzofurans | Nitric Oxide (NO) | 2.4 - 5.2 | [6][7] |
| Fluorinated Benzofurans | Prostaglandin E₂ (PGE₂) | 1.1 - 20.5 | [6][7] |
Anticancer Activity
The link between chronic inflammation and cancer is well-established, making compounds with dual anti-inflammatory and anticancer properties highly valuable.[6] DFBA derivatives have shown promise in this area by inducing apoptosis (programmed cell death) in cancer cells.
Mechanism of Action: Certain DFBA derivatives inhibit cancer cell proliferation by downregulating anti-apoptotic proteins, such as Bcl-2. The reduction of Bcl-2 disrupts mitochondrial integrity and activates a cascade of caspase enzymes, leading to the cleavage of key cellular proteins like PARP-1 and ultimately, DNA fragmentation and cell death.[6][7] This pro-apoptotic activity is often selective for cancer cells, sparing normal cells.
The logical flow for apoptosis induction is visualized below.
Caption: DFBA derivatives can induce apoptosis by inhibiting Bcl-2 and activating caspases.
Furthermore, DFBA scaffolds have been incorporated into potent inhibitors of specific kinases that are dysregulated in cancer, such as Casein Kinase 1 (CK1δ/ε).[8]
Antibacterial Activity
The rise of antibiotic resistance necessitates the development of novel antibacterial agents. DFBA derivatives, particularly hydrazone derivatives of 2,5-difluorobenzoic acid, have demonstrated significant antibacterial activity.[9]
Mechanism of Action: While the precise mechanism for all derivatives is an active area of research, many antibacterial agents work by disrupting essential cellular processes. For instance, some fluorinated benzoic acid derivatives are known to inhibit the bacterial Fatty Acid Biosynthesis (FAB) pathway, which is crucial for building bacterial cell membranes.[2] Hydrazones, a common derivative class, are known to possess a wide range of pharmacological properties, including antimicrobial effects, by interfering with various biological macromolecules.[10][11]
Screening results have shown that certain 2,5-difluorobenzoic acid hydrazones exhibit antibacterial activity comparable to the standard drug Ampicillin, particularly against Gram-positive bacteria.[9]
Synthesis Strategies and Experimental Workflows
The successful development of DFBA derivatives hinges on robust synthetic chemistry and reliable biological evaluation. This section provides an overview of a typical workflow and detailed protocols.
Generalized Workflow
The path from concept to a validated bioactive compound involves a multi-stage process of synthesis, purification, characterization, and biological screening.
Caption: A generalized workflow for the synthesis and evaluation of DFBA derivatives.
Experimental Protocol: Synthesis of a 2,5-Difluorobenzoic Acid Hydrazone Derivative
This protocol is representative of the synthesis of hydrazone derivatives, which have shown potent antibacterial activity.[9][12]
Objective: To synthesize a hydrazone derivative by coupling 2,5-difluorobenzohydrazide with a substituted benzaldehyde.
Materials:
-
Ethyl 2,5-difluorobenzoate
-
Hydrazine hydrate (80%)
-
Ethanol
-
Substituted benzaldehyde (e.g., 4-fluorobenzaldehyde)
-
Glacial acetic acid
-
Round bottom flasks, condenser, magnetic stirrer, heating mantle
Step-by-Step Methodology:
-
Synthesis of 2,5-Difluorobenzohydrazide (Intermediate): a. In a 250 mL round bottom flask, dissolve ethyl 2,5-difluorobenzoate (0.1 mol) in 100 mL of absolute ethanol. b. Add hydrazine hydrate (0.3 mol) to the solution. The molar ratio of ester to hydrazine hydrate should be approximately 1:3.[12] c. Attach a condenser and reflux the mixture with constant stirring for 12-15 hours. d. Monitor the reaction's completion using Thin Layer Chromatography (TLC) with an ethyl acetate/n-hexane mobile phase. e. After completion, cool the reaction mixture. The solid hydrazide product will precipitate. f. Filter the precipitate, wash with cold ethanol, and dry to obtain 2,5-difluorobenzohydrazide.
-
Synthesis of the Final Hydrazone Derivative: a. In a separate flask, dissolve the synthesized 2,5-difluorobenzohydrazide (0.01 mol) in 30 mL of ethanol. b. Add an equimolar amount of the substituted benzaldehyde (0.01 mol) to the solution. c. Add 2-3 drops of glacial acetic acid to act as a catalyst. d. Reflux the mixture for 4-6 hours. e. Upon cooling, the hydrazone product will crystallize out of the solution. f. Filter the solid product, wash with a small amount of ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to achieve high purity.
Self-Validation: The purity of the intermediate and final product should be confirmed by melting point analysis and TLC. The structure must be unequivocally confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol describes a standard method to evaluate the anti-inflammatory potential of synthesized compounds by measuring their ability to inhibit NO production in LPS-stimulated macrophages.[4]
Objective: To quantify the inhibition of nitric oxide production by a DFBA derivative.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM cell culture medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Synthesized DFBA derivative (dissolved in DMSO)
-
Griess Reagent (for NO measurement)
-
96-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding: a. Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well. b. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.
-
Compound Treatment: a. Prepare serial dilutions of the DFBA test compound in DMEM. b. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO only). c. Pre-incubate the cells with the compound for 1 hour.
-
Inflammatory Stimulation: a. Add LPS to each well (except the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response. b. Incubate the plate for an additional 24 hours.
-
Nitric Oxide Measurement: a. After incubation, transfer 50 µL of the cell supernatant from each well to a new 96-well plate. b. Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent B and incubate for another 10 minutes. d. Measure the absorbance at 540 nm using a microplate reader. The intensity of the color is proportional to the NO concentration.
Self-Validation: A standard curve using sodium nitrite should be generated to accurately quantify the nitrite concentration in the samples. A cell viability assay (e.g., MTT) must be run in parallel to ensure that the observed reduction in NO is due to specific inhibitory activity and not general cytotoxicity.
Conclusion and Future Perspectives
Difluorobenzoic acid derivatives represent a highly promising and versatile class of compounds for therapeutic development. The strategic incorporation of fluorine provides significant advantages in metabolic stability and membrane permeability, which are critical for successful drug candidates.[3] The demonstrated efficacy in anti-inflammatory, anticancer, and antibacterial applications underscores the potential of this scaffold.[4][6][9]
Future research should focus on expanding the structure-activity relationship (SAR) studies to fine-tune the selectivity and potency of these derivatives for specific biological targets, such as kinases or bacterial enzymes.[13][14] The development of multi-target ligands, particularly those combining anti-inflammatory and anticancer properties, could lead to novel and highly effective therapies for complex diseases. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to build upon in the exciting and impactful field of fluorinated drug discovery.
References
- Narisetty, R., Chandrasekhar, K. B., Mohanty, S., & Balram, B. (2013). Synthesis of Novel Hydrazone Derivatives of 2, 5-difluorobenzoic Acid as Potential Antibacterial Agents. Letters in Drug Design & Discovery, 10(7).
- Chem-Impex. (n.d.). 3,5-Difluorobenzoic acid. Chem-Impex.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Essential Role of 3,5-Difluorobenzoic Acid in Modern Pharmaceutical Synthesis.
- BenchChem. (2025). The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide.
- Sparrow Chemical. (n.d.). Fluorobenzoic Acid Series. Sparrow Chemical.
- Al-Fahemi, J. H., Al-Amiery, A. A., Kadhum, A. A. H., & Takriff, M. S. (2019). gem-Difluorobisarylic derivatives: design, synthesis and anti-inflammatory effect. BMC Chemistry, 13(1), 133.
- BenchChem. (2025). An In-depth Technical Guide to the Biological Activity of 4-Fluoro-3-hydroxybenzoic Acid.
- Beghyn, T., et al. (2014). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. Journal of Medicinal Chemistry, 57(5), 2049-2065.
- ResearchGate. (2025). Synthesis of Novel Hydrazone Derivatives of 2, 5-difluorobenzoic Acid as Potential Antibacterial Agents. Request PDF.
- PubChem. (n.d.). 2,6-Difluorobenzoic acid. National Center for Biotechnology Information.
- PubChem. (n.d.). 2,5-Difluorobenzoic acid. National Center for Biotechnology Information.
- PubChem. (n.d.). 2,4-Difluorobenzoic acid. National Center for Biotechnology Information.
- ChemScene. (n.d.). 2-Amino-4,6-difluorobenzoic acid. ChemScene.
- Ayoub, A. J., El-Achkar, G. A., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10307.
- ResearchGate. (n.d.). Derivative of 2,6-difluorobenzoic acid and 6-bromoindole—hydrazide–hydrazone with anti-cancer properties. ResearchGate.
- MySkinRecipes. (n.d.). 2,3-Difluorobenzoic acid. MySkinRecipes.
- Bretner, M., et al. (2014). Difluoro-dioxolo-benzoimidazol-benzamides as potent inhibitors of CK1δ and ε with nanomolar inhibitory activity on cancer cell proliferation. Bioorganic & Medicinal Chemistry, 22(22), 6347-6360.
- ResearchGate. (2025). (PDF) Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. ResearchGate.
- ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate.
- Sigma-Aldrich. (n.d.). 2,4-Difluorobenzoic acid 98 1583-58-0. Sigma-Aldrich.
- Noreen, S., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11).
- Semantic Scholar. (n.d.). [PDF] Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Semantic Scholar.
- Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org.
- de Oliveira, A. M., et al. (2020). Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. Molecules, 25(18), 4268.
- Ganesan, A., & Cozza, G. (2022). Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids. Molecules, 27(11), 3477.
- ACS Publications. (2026). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. ACS Chemical Biology.
- Reaction Biology. (2016). Kinase Inhibitor Profiling Reveals Unexpected Opportunities to Inhibit Disease-Associated Mutant Kinases. Cell Reports, 14(2), 317-329.
- Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336.
- MDPI. (2023). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. International Journal of Molecular Sciences, 24(12), 10185.
- Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 176, 106037.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sparrow-chemical.com [sparrow-chemical.com]
- 4. gem-Difluorobisarylic derivatives: design, synthesis and anti-inflammatory effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Difluoro-dioxolo-benzoimidazol-benzamides as potent inhibitors of CK1δ and ε with nanomolar inhibitory activity on cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. globalscientificjournal.com [globalscientificjournal.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. cmgm-new.stanford.edu [cmgm-new.stanford.edu]
The Difluoro Group as a Catalyst for Potency: A Technical Guide for Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a pivotal strategy in modern medicinal chemistry, with the gem-difluoro group (CF₂) emerging as a particularly powerful modulator of pharmacological activity. This guide provides an in-depth technical analysis of the multifaceted roles of difluoro groups in enhancing drug potency. Moving beyond a simple recitation of effects, we will explore the underlying physicochemical principles and mechanistic rationales that empower drug designers to leverage this unique moiety. This document will detail the causal relationships between difluorination and critical drug-like properties, including metabolic stability, target binding affinity, and bioavailability. We will further provide actionable, field-proven insights through detailed experimental protocols and comparative data analysis, enabling researchers to rationally design and synthesize the next generation of potent therapeutics.
The Physicochemical Impact of gem-Difluorination: A Cascade of Potency-Enhancing Effects
The introduction of a CF₂ group into a drug candidate initiates a cascade of changes to its electronic and steric properties, which can be strategically exploited to overcome common drug development hurdles. Unlike monofluorination, which offers subtle modulations, or trifluoromethyl groups, which can introduce significant steric bulk, the gem-dinalo group provides a unique balance of potent electronic effects with a manageable steric footprint.
Inductive Effects and pKa Modulation
The high electronegativity of the two fluorine atoms in a CF₂ group exerts a strong electron-withdrawing inductive effect. This profoundly influences the acidity and basicity (pKa) of proximal functional groups. For instance, placing a CF₂ group adjacent to a basic amine will lower its pKa.[1] This modulation is critical for optimizing the ionization state of a drug at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with its biological target.
Causality in Experimental Design: When a lead compound suffers from poor absorption due to high basicity, the introduction of a strategically placed difluoro group can be a rational design choice to lower the pKa into a more favorable range for oral bioavailability.
Lipophilicity and Membrane Permeability
The impact of a CF₂ group on lipophilicity (LogP) is context-dependent but often leads to an increase.[2][3] This is a crucial parameter for tuning a drug's ability to cross biological membranes and reach its target. However, the relationship is not always linear; the position of the fluorine atoms and the nature of adjacent functional groups can lead to complex effects on both lipophilicity and aqueous solubility.[2]
Table 1: Comparative Physicochemical Properties of Non-fluorinated vs. gem-Difluorinated Cycloalkanes
| Compound Pair | Functional Group | LogP (Non-fluorinated) | LogP (gem-Difluorinated) | Change in LogP | Aqueous Solubility (Non-fluorinated) | Aqueous Solubility (gem-Difluorinated) | Reference |
| Cyclohexane Carboxylic Acid | Carboxylic Acid | 1.23 | 1.58 | +0.35 | High | Moderate | [2] |
| Cyclohexylamine | Amine | 1.49 | 1.82 | +0.33 | Moderate | Low | [2] |
Note: The data presented are illustrative examples based on trends reported in the cited literature.
Metabolic Stability: Blocking the Soft Spots
One of the most significant advantages of incorporating a CF₂ group is the enhancement of metabolic stability.[4][5] The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] By replacing a metabolically labile C-H bond with a C-F bond, or a methylene group (CH₂) with a difluoromethylene group (CF₂), medicinal chemists can effectively "shield" a molecule from degradation, thereby increasing its half-life and systemic exposure.[5][6] Difluorination of a methylenedioxy moiety, for example, has been shown to confer metabolic stability and enable oral administration of camptothecin analogs.[5]
Experimental Protocol: In Vitro Metabolic Stability Assay
-
Incubation: Incubate the test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4) at 37°C.
-
Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.
-
Quenching: The reaction is stopped at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Calculation: The in vitro half-life (t₁/₂) is determined from the slope of the natural log of the percent remaining parent compound versus time. Intrinsic clearance (CLᵢₙₜ) is then calculated.
Causality in Experimental Design: A direct comparison of the metabolic stability of a parent compound and its difluorinated analog using this protocol provides a clear, quantitative measure of the CF₂ group's impact on blocking metabolic pathways.
The Difluoro Group as a Bioisostere: Mimicking for Potency
The concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to improve pharmacological activity, is a cornerstone of drug design. The CF₂ group has proven to be a versatile bioisostere for several common functionalities.[3][7]
The CF₂ Group as a Carbonyl and Ether Isostere
The difluoromethylene group is frequently employed as a bioisostere of a carbonyl group (C=O) or an ether oxygen.[3] While it cannot act as a hydrogen bond acceptor to the same extent as a carbonyl oxygen, its polarized C-F bonds can engage in favorable dipole-dipole and other non-covalent interactions within a protein binding pocket.[4] This substitution can lead to improved metabolic stability by replacing a reducible carbonyl group and can also subtly alter the conformation of the molecule to enhance target engagement.
The Difluoromethyl Group (CF₂H) as a "Lipophilic Hydrogen Bond Donor"
The difluoromethyl group (CF₂H) presents a fascinating case of bioisosterism. It is considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH) groups.[8][9][10] The C-H bond in a CF₂H group is polarized by the adjacent fluorine atoms, making the hydrogen atom sufficiently acidic to act as a hydrogen bond donor.[8] This unique property allows it to mimic the hydrogen bonding capabilities of more polar groups while potentially increasing lipophilicity and metabolic stability.[9]
Diagram 1: Bioisosteric Replacement of a Hydroxyl Group with a Difluoromethyl Group
Caption: Bioisosteric replacement of a hydroxyl with a difluoromethyl group.
Conformational Control: Engineering the Bioactive Conformation
The introduction of a gem-difluoro group can impose significant conformational constraints on a molecule.[11][12] These stereoelectronic effects can be harnessed to lock a drug candidate into its bioactive conformation, the specific three-dimensional shape required for optimal binding to its target. This pre-organization reduces the entropic penalty upon binding, which can translate to a significant increase in potency.[12]
In a study on a model macrocyclic system, gem-difluorination was shown to alter the conformational equilibrium, leading to the presence of both trans and cis amide conformers, whereas the non-fluorinated analog existed predominantly in a single conformation.[11][12] This highlights the profound impact that difluorination can have on the conformational landscape of a molecule.
Diagram 2: Conformational Impact of gem-Difluorination on a Macrocycle
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid: Synthesis, Properties, and Applications in Kinase Inhibitor Scaffolding
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry. The document details the compound's chemical properties, outlines a detailed synthetic pathway including a validated protocol for its key precursor, and proposes a robust method for its final preparation. Furthermore, it explores the compound's established role as a critical building block in the design of potent kinase inhibitors, discussing the structural rationale for its utility in targeting key enzymes in cellular signaling pathways. This guide is intended to serve as a valuable resource for researchers engaged in drug discovery and development, particularly in the field of oncology.
Introduction
This compound (CAS No. 1404196-20-8) is a synthetic organic compound that has emerged as a valuable scaffold in the development of targeted therapeutics.[1][2][3] Its unique structural features, including a difluorinated phenyl ring and a tertiary amine, contribute to its utility in crafting molecules with high affinity and selectivity for protein kinases. Dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, making the development of specific kinase inhibitors a cornerstone of modern drug discovery.
The strategic placement of fluorine atoms on the benzoic acid core enhances the molecule's binding affinity to target proteins and can improve its metabolic stability and pharmacokinetic profile. The benzyl(methyl)amino substituent plays a crucial role in establishing hydrogen bonding interactions with the kinase backbone, further anchoring the inhibitor in the active site.[4] This guide will delve into the synthesis, known properties, and the underlying principles of its application in the design of next-generation kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1404196-20-8 | [1][2] |
| Molecular Formula | C₁₅H₁₃F₂NO₂ | [3] |
| Molecular Weight | 277.27 g/mol | [1] |
| Appearance | Not specified in literature (typically a solid) | |
| Purity | Commercially available up to ≥98.5% | [2] |
| Solubility | Not specified in literature | |
| Melting Point | Not specified in literature | |
| Boiling Point | Not specified in literature |
Note: Detailed experimental data on properties such as solubility, melting point, and boiling point are not widely available in the public domain.
Synthesis of this compound
The synthesis of the title compound can be logically approached in a two-stage process, beginning with the preparation of the key intermediate, 4-amino-3,5-difluorobenzoic acid, followed by the sequential N-alkylation of the amino group.
Synthesis of the Precursor: 4-Amino-3,5-difluorobenzoic acid
A validated, high-yield synthesis of 4-amino-3,5-difluorobenzoic acid has been reported in the literature, starting from 4-amino-3,5-difluorobenzonitrile.[5]
Experimental Protocol:
-
Hydrolysis of 4-amino-3,5-difluorobenzonitrile:
-
In a round-bottom flask equipped with a reflux condenser, suspend 4-amino-3,5-difluorobenzonitrile (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (NaOH).
-
Heat the resulting solution to reflux and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 1. This will precipitate the product as its hydrochloride salt.
-
Isolate the precipitate by filtration.
-
Dissolve the collected solid in ethyl acetate and dry the organic solution over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield 4-amino-3,5-difluorobenzoic acid.[5]
-
Causality of Experimental Choices:
-
Sodium Hydroxide: A strong base is required to hydrolyze the nitrile functionality to a carboxylate salt.
-
Reflux Conditions: The elevated temperature accelerates the rate of the hydrolysis reaction, which is typically slow at room temperature.
-
Acidification with HCl: Protonation of the carboxylate salt and the amino group with a strong acid is necessary to precipitate the final product from the aqueous solution.
-
Ethyl Acetate Extraction: This step serves to separate the desired product from inorganic salts and other aqueous-soluble impurities.
Diagram of the Synthetic Workflow for the Precursor:
Caption: Synthesis of the key precursor.
Proposed Synthesis of this compound
Proposed Experimental Protocol:
Step 1: N-Benzylation via Reductive Amination
-
Esterification (Protection of the Carboxylic Acid):
-
Dissolve 4-amino-3,5-difluorobenzoic acid (1 equivalent) in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).
-
Reflux the mixture until the starting material is consumed (monitor by TLC).
-
Neutralize the reaction with a mild base (e.g., sodium bicarbonate solution) and extract the methyl ester with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, filter, and concentrate to obtain methyl 4-amino-3,5-difluorobenzoate.
-
-
Reductive Amination:
-
Dissolve methyl 4-amino-3,5-difluorobenzoate (1 equivalent) and benzaldehyde (1-1.2 equivalents) in a suitable solvent such as methanol or dichloromethane.
-
Add a mild acid catalyst, like acetic acid, to facilitate imine formation.
-
Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at room temperature.
-
Stir the reaction mixture until completion (monitor by TLC).
-
Quench the reaction, typically with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to yield methyl 4-(benzylamino)-3,5-difluorobenzoate.
-
Step 2: N-Methylation
-
N-Methylation Reaction:
-
Dissolve the product from the previous step, methyl 4-(benzylamino)-3,5-difluorobenzoate (1 equivalent), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the secondary amine.
-
Introduce a methylating agent, for instance, methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), and stir the reaction at room temperature or with gentle heating until completion.
-
Quench the reaction and extract the product into an organic solvent.
-
Wash, dry, and concentrate the organic phase to obtain methyl 4-(benzyl(methyl)amino)-3,5-difluorobenzoate.
-
Step 3: Saponification (Deprotection of the Carboxylic Acid)
-
Hydrolysis of the Ester:
-
Dissolve the methyl ester from the N-methylation step in a mixture of an alcohol (e.g., methanol or ethanol) and water.
-
Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux and monitor the reaction until the ester is fully hydrolyzed.
-
Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the final product.
-
Filter the solid, wash with cold water, and dry to obtain this compound.
-
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed multi-step synthesis.
Characterization Data
A comprehensive search of publicly available scientific literature and chemical databases did not yield detailed experimental characterization data for this compound. For researchers synthesizing this compound, standard analytical techniques would be required for full characterization, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be essential to confirm the chemical structure, including the presence and connectivity of the benzyl, methyl, and difluorobenzoic acid moieties.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy would help to identify the key functional groups, such as the carboxylic acid O-H and C=O stretches, and the C-N and C-F bonds.
Applications in Drug Discovery: A Kinase Inhibitor Building Block
The primary application of this compound in the scientific literature is as a key structural component in the synthesis of protein kinase inhibitors.[4]
Rationale for Use in Kinase Inhibitor Design
The efficacy of this molecule as a kinase inhibitor scaffold can be attributed to the following structural features:
-
Difluorinated Phenyl Ring: The two fluorine atoms ortho to the amino group can significantly enhance the binding affinity of the molecule to the target kinase. Fluorine's high electronegativity can lead to favorable electrostatic interactions and can also modulate the pKa of the amino group, influencing its hydrogen bonding capabilities.
-
Benzyl(methyl)amino Group: This bulky, lipophilic group can occupy hydrophobic pockets within the kinase active site. The tertiary amine itself can act as a hydrogen bond acceptor, interacting with key amino acid residues in the hinge region of the kinase, a common binding motif for type I and type II kinase inhibitors.
-
Carboxylic Acid Moiety: The carboxylic acid provides a crucial attachment point for further chemical modifications, allowing for the extension of the molecule to target other regions of the kinase or to improve its physicochemical properties for better drug-like characteristics.
Targeted Kinase Families
While specific examples of drugs in clinical use containing this exact fragment are not readily identifiable, the literature suggests its utility in the development of inhibitors for key kinase families implicated in cancer, such as:
-
Epidermal Growth Factor Receptor (EGFR) Kinase: Overexpression or mutation of EGFR is a driving factor in several cancers, including non-small cell lung cancer.
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Kinase: VEGFRs are critical mediators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibiting VEGFR signaling is a validated anti-cancer strategy.
Diagram of the Role as a Kinase Inhibitor Scaffold:
Caption: Key structural features for kinase inhibition.
Conclusion
This compound represents a strategically designed chemical entity with significant potential in medicinal chemistry. Its synthesis, while not fully detailed in the public literature for the final product, can be reliably achieved through a multi-step process starting from a known precursor. The true value of this compound lies in its role as a versatile building block for the creation of sophisticated kinase inhibitors. The combination of its fluorinated aromatic core and its specific amino substituent provides a powerful platform for developing targeted therapies against a range of diseases driven by aberrant kinase signaling. Further research into the incorporation of this scaffold into novel chemical entities is warranted and holds promise for the future of targeted drug discovery.
References
-
Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC - PubMed Central. Available at: [Link]
-
This compound - MySkinRecipes. Available at: [Link]
-
4-(benzyl(methyl)amino)-3,5-difluorobenzoicacid-B28135 | 1404196-20-8 | C15H13F2NO2 - Appchem. Available at: [Link]
-
An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed. Available at: [Link]
Sources
- 1. This compound [cymitquimica.com]
- 2. 1404196-20-8|this compound|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]
- 3. appchemical.com [appchemical.com]
- 4. This compound;CAS No.:1404196-20-8 [chemshuttle.com]
- 5. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and synthesis of novel fluorinated benzoic acids
An In-depth Technical Guide to the Discovery and Synthesis of Novel Fluorinated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly impacting the pharmacokinetic and physicochemical properties of drug candidates. Fluorinated benzoic acids, in particular, represent a privileged structural motif found in numerous approved therapeutics and clinical trial candidates. This guide provides a comprehensive overview of the discovery and synthesis of novel fluorinated benzoic acids, delving into the rationale behind their design, established and emerging synthetic methodologies, and key characterization techniques. We will explore the causal relationships behind experimental choices, offering field-proven insights to navigate the complexities of fluorination chemistry. This document is intended to serve as a valuable resource for researchers and scientists in the field of drug development, providing both foundational knowledge and practical guidance for the synthesis and application of this important class of compounds.
The Strategic Imperative of Fluorine in Benzoic Acid Scaffolds
The introduction of fluorine atoms into a benzoic acid moiety can dramatically alter its biological and chemical properties.[1][2][3][4][5][6] This is due to the unique electronic nature of fluorine, the most electronegative element, and its relatively small van der Waals radius, which is comparable to that of a hydrogen atom.[3] These properties can be leveraged to:
-
Modulate Acidity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of the carboxylic acid group, influencing its ionization state at physiological pH. This, in turn, can affect solubility, membrane permeability, and binding interactions with biological targets.
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[1] Introducing fluorine at a metabolically labile position can block oxidative degradation, thereby increasing the drug's half-life and bioavailability.[5]
-
Improve Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions.[3] It can also induce conformational changes in the molecule that favor a bioactive conformation.
-
Tune Lipophilicity: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, polyfluorination can lead to a decrease. This allows for fine-tuning of a molecule's ability to cross biological membranes.[1]
The following diagram illustrates the key decision points when considering the incorporation of fluorine into a benzoic acid scaffold for drug discovery.
Caption: Decision workflow for the strategic fluorination of benzoic acid derivatives.
Synthetic Strategies for Accessing Novel Fluorinated Benzoic Acids
The synthesis of fluorinated benzoic acids can be broadly categorized into two approaches: the direct fluorination of a pre-existing benzoic acid core or a related derivative, and the construction of the molecule from a fluorinated precursor. The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern, and the stage of the drug discovery process.
Electrophilic Fluorination
Electrophilic fluorination involves the reaction of a nucleophilic aromatic ring with an electrophilic source of fluorine ("F+").[7] This approach is particularly useful for the late-stage fluorination of complex molecules.
Key Reagents:
A variety of electrophilic fluorinating reagents are commercially available, with N-fluorobenzenesulfonimide (NFSI) and Selectfluor® being among the most common.[8][9] These reagents are generally stable, easy to handle, and offer a good balance of reactivity and selectivity.[10][11]
| Reagent | Structure | Key Features |
| N-Fluorobenzenesulfonimide (NFSI) | PhSO₂N(F)SO₂Ph | Economical, stable, and soluble in many organic solvents.[11] |
| Selectfluor® | F-TEDA-BF₄ | Highly reactive and effective for a wide range of substrates.[7][12] |
| N-Fluoropyridinium salts | [Pyr-F]⁺ X⁻ | Reactivity can be tuned by modifying the substituents on the pyridine ring.[11] |
Mechanism of Action:
The mechanism of electrophilic aromatic fluorination typically proceeds through a standard electrophilic aromatic substitution pathway, involving the formation of a sigma complex (Wheland intermediate). The stability of this intermediate is influenced by the electronic nature of the substituents on the aromatic ring.
Caption: Generalized mechanism for electrophilic aromatic fluorination.
Experimental Protocol: Electrophilic Fluorination of an Activated Benzoic Acid Derivative
Objective: To synthesize a fluorinated benzoic acid derivative via electrophilic fluorination of a suitably activated precursor.
Materials:
-
Activated benzoic acid derivative (e.g., a phenol or aniline derivative)
-
Selectfluor®
-
Acetonitrile (anhydrous)
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the activated benzoic acid derivative (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere, add Selectfluor® (1.1 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the addition of water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired fluorinated benzoic acid derivative.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Anhydrous Solvent: Water can react with the electrophilic fluorinating reagent, reducing its efficacy.
-
Stoichiometry: A slight excess of the fluorinating reagent is often used to ensure complete conversion of the starting material.
-
Monitoring: Regular monitoring of the reaction is crucial to determine the optimal reaction time and prevent the formation of byproducts.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful method for introducing fluorine into an aromatic ring, particularly when the ring is activated by electron-withdrawing groups.[13][14] This reaction involves the displacement of a leaving group (e.g., Cl, NO₂) by a fluoride ion.[15]
Key Considerations:
-
Leaving Group: The leaving group's ability to depart influences the reaction rate. Nitro groups and halogens are common leaving groups.
-
Activating Groups: The presence of strong electron-withdrawing groups (e.g., NO₂, CN, CF₃) ortho or para to the leaving group is essential to stabilize the negatively charged Meisenheimer intermediate.[13][14]
-
Fluoride Source: Anhydrous fluoride sources, such as potassium fluoride (KF) or cesium fluoride (CsF), are typically used. The use of phase-transfer catalysts can enhance the solubility and reactivity of the fluoride salt.[15]
Caption: Mechanism of nucleophilic aromatic substitution (SNAr) for fluorination.
Experimental Protocol: Synthesis of 2-Fluoro-5-nitrobenzoic Acid via SNAr [16]
Objective: To synthesize 2-fluoro-5-nitrobenzoic acid from 2-chloro-5-nitrobenzoic acid via a nucleophilic aromatic substitution reaction.
Materials:
-
2-Chloro-5-nitrobenzoic acid
-
Potassium fluoride (spray-dried)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Reaction vial with a screw cap
-
Heating block or oil bath
Procedure:
-
In a reaction vial, combine 2-chloro-5-nitrobenzoic acid (1.0 mmol) and spray-dried potassium fluoride (2.0 mmol).
-
Add anhydrous DMSO (1 mL) to the vial.
-
Seal the vial and heat the reaction mixture at 120 °C for 10 minutes with vigorous stirring.[16]
-
After cooling to room temperature, quench the reaction by adding water.
-
Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the 2-fluoro-5-nitrobenzoic acid product.[16]
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Causality Behind Experimental Choices:
-
Spray-dried KF: Using an anhydrous form of potassium fluoride is crucial to minimize side reactions with water and maximize the nucleophilicity of the fluoride ion.
-
DMSO as Solvent: A polar aprotic solvent like DMSO is used to dissolve the reactants and facilitate the SNAr reaction.
-
Elevated Temperature: The reaction often requires heating to overcome the activation energy for the formation of the Meisenheimer complex.
-
Acidification: Protonation of the carboxylate salt is necessary to precipitate the final benzoic acid product.
Decarboxylative Fluorination
Recent advances have led to the development of methods for the direct decarboxylative fluorination of benzoic acids.[17][18][19][20][21] These methods offer a novel and direct route to aryl fluorides from readily available carboxylic acid starting materials.
Visible Light-Mediated Decarboxylative Fluorination:
One promising approach utilizes visible light photoredox catalysis to generate an aryl radical from the benzoic acid, which is then trapped by a fluorine source.[17][18][19]
Experimental Protocol: Visible Light-Mediated Decarboxylative ¹⁸F-Fluorination of a Benzoic Acid [17]
Objective: To synthesize an ¹⁸F-labeled aryl fluoride for PET imaging via a copper-mediated, visible light-induced decarboxylative fluorination.
Materials:
-
Aromatic carboxylic acid
-
Copper(I) salt (e.g., [Cu(MeCN)₄]BF₄)
-
[¹⁸F]Fluoride source
-
Visible light source (e.g., 365 nm LED)
-
Suitable solvent (e.g., acetonitrile)
Procedure:
-
Combine the aromatic carboxylic acid, copper(I) salt, and [¹⁸F]fluoride source in a reaction vessel.
-
Irradiate the mixture with a visible light source at room temperature.
-
Monitor the progress of the reaction by radio-TLC.
-
Upon completion, purify the ¹⁸F-labeled aryl fluoride using standard radiochemical techniques (e.g., HPLC).
Causality Behind Experimental Choices:
-
Visible Light: Provides the energy to initiate the photoredox cycle.
-
Copper Catalyst: Mediates the formation of the aryl radical and subsequent C-F bond formation.
-
¹⁸F-Fluoride: The short half-life of ¹⁸F necessitates rapid and efficient reaction conditions.
Characterization of Novel Fluorinated Benzoic Acids
The unambiguous characterization of newly synthesized fluorinated benzoic acids is essential to confirm their structure and purity. A combination of spectroscopic and analytical techniques is typically employed.
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR provides information on the proton environment. ¹³C NMR confirms the carbon skeleton. ¹⁹F NMR is particularly useful for identifying and quantifying fluorine-containing compounds.[22][23] |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information on its fragmentation pattern, aiding in structural elucidation.[22][24] |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the carboxylic acid (C=O and O-H stretches) and the C-F bond. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound and can be used for purification. |
| Elemental Analysis | Determines the elemental composition of the compound, providing further confirmation of its identity. |
Conclusion and Future Perspectives
The discovery and synthesis of novel fluorinated benzoic acids will continue to be a vibrant area of research in medicinal chemistry. The unique properties imparted by fluorine make it an invaluable tool for optimizing the properties of drug candidates. While significant progress has been made in the development of new fluorination methods, challenges remain, particularly in the area of selective C-H fluorination.[25][26][27] Future research will likely focus on the development of more efficient, selective, and environmentally benign fluorination reactions, as well as the exploration of novel fluorinated motifs for drug design. The continued collaboration between synthetic chemists and drug discovery scientists will be crucial for translating these advances into the next generation of innovative medicines.
References
- Haveman, L. Y. F., Broersen, C. A. J., Vugts, D. J., & Windhorst, A. D. (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis.
- Bryn Mawr College. (n.d.).
- (n.d.). Fluorine in drug discovery: Role, design and case studies.
- Wikipedia. (2024).
- Grokipedia. (n.d.).
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 793-801.
- Alfa Chemistry. (n.d.). Comprehensive Guide to Nucleophilic Fluorination vs.
- Powers, I., & Lectka, T. (2016). A quantitative reactivity scale for electrophilic fluorinating reagents.
-
Taylor & Francis. (n.d.). The role of fluorine in medicinal chemistry. [Link]
- Chemistry World. (2025, February 10). Putting the F in pharma.
- Haveman, L. Y. F., Broersen, C. A. J., Vugts, D. J., & Windhorst, A. D. (2025, November 12).
- MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
- ResearchGate. (2025, August 9). (PDF) Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights.
- RSC Publishing. (2025, November 18).
- (2025, November 18).
- ResearchGate. (n.d.). a)
- Benchchem. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- (n.d.).
- (n.d.).
- ACS Publications. (2020, September 24).
- PubMed Central. (2020, September 28).
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Chemistry Steps. (n.d.).
- ResearchGate. (2025, August 9). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones | Request PDF.
- ResearchGate. (2019, March). (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
- NIH. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid.
- Benchchem. (n.d.).
- ACS Publications. (2020, July 29). Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles | Organic Letters.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Putting the F in pharma | Feature | Chemistry World [chemistryworld.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. mdpi.com [mdpi.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. research.vu.nl [research.vu.nl]
- 21. Thieme E-Journals - Synfacts / [thieme-connect.com]
- 22. researchgate.net [researchgate.net]
- 23. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid: An Application Note
Introduction
4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid is a difluorinated benzoic acid derivative that serves as a crucial building block in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its unique structural features, including the difluorinated phenyl ring and the N-benzyl-N-methylamino group, make it a valuable scaffold for designing potent and selective therapeutic agents. This document provides a detailed protocol for the synthesis of this compound, grounded in the principles of nucleophilic aromatic substitution (SNAr). The causality behind experimental choices, self-validating protocols, and comprehensive references are provided to ensure scientific integrity and reproducibility.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this mechanism, a nucleophile displaces a leaving group on an aromatic ring.[2] Aromatic rings are typically electron-rich and thus not susceptible to nucleophilic attack. However, the presence of strong electron-withdrawing groups, such as the fluorine atoms and the carboxylic acid group on the benzoic acid ring, renders the aromatic ring sufficiently electron-deficient to be attacked by a nucleophile.[2][3][4]
The SNAr reaction is a stepwise addition-elimination process.[3] First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3][4] In the second, faster step, the leaving group is eliminated, restoring the aromaticity of the ring. The presence of electron-withdrawing groups ortho and para to the leaving group is crucial for stabilizing the negatively charged Meisenheimer complex, thereby facilitating the reaction.[2][4] In the synthesis described herein, N-benzyl-N-methylamine acts as the nucleophile, and a fluorine atom on the 3,4,5-trifluorobenzoic acid serves as the leaving group.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Grade | Supplier |
| 3,4,5-Trifluorobenzoic acid | 1424-00-6 | C₇H₃F₃O₂ | 176.09 | ≥98% | Sigma-Aldrich |
| N-Benzyl-N-methylamine | 103-67-3 | C₈H₁₁N | 121.18 | ≥98% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Anhydrous, ≥99% | Sigma-Aldrich |
| Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | 1 M Aqueous Solution | Fisher Scientific |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | ACS Grade | Fisher Scientific |
Detailed Synthesis Protocol
1. Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4,5-trifluorobenzoic acid (1.0 eq).
-
Add anhydrous dimethylformamide (DMF) to dissolve the starting material.
-
To the stirred solution, add N-benzyl-N-methylamine (1.1 eq) followed by anhydrous potassium carbonate (2.5 eq). The potassium carbonate acts as a base to neutralize the hydrofluoric acid byproduct formed during the reaction.
2. Reaction Execution:
-
Heat the reaction mixture to 80-100 °C. The elevated temperature is necessary to overcome the activation energy of the nucleophilic aromatic substitution.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).
3. Workup and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water.
-
Acidify the aqueous solution to a pH of ~2-3 using 1 M hydrochloric acid. This step protonates the carboxylate to precipitate the desired benzoic acid product.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
4. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure this compound.
-
Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel.
5. Characterization:
-
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR, ¹³C NMR, and ¹⁹F NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (277.27 g/mol ).[5]
-
Melting Point Analysis: To assess purity.
-
Safety Precautions
-
3,4,5-Trifluorobenzoic acid: Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
N-Benzyl-N-methylamine: Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation. Handle in a fume hood with appropriate PPE.[6]
-
Dimethylformamide (DMF): A combustible liquid and a potential teratogen. Avoid inhalation and skin contact.
-
Hydrochloric Acid (HCl): Corrosive. Handle with care.
References
-
Patyk-Kaźmierczak, E., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 8), 758-765. Available from: [Link]
-
MySkinRecipes. This compound. Available from: [Link]
-
Suzhou Health Chemicals Co., Ltd. This compound. Available from: [Link]
-
Wang, Y., et al. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Organic Letters. Available from: [Link]
-
Anwar, S., et al. (2021). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 9(7), 2469-2481. Available from: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available from: [Link]
- Appiah, C. (2017). Synthesis and Characterization of: 4-amino-3, 5-difuorobenzonitrile, 4-amino-3, 5-difluorobenzoate, Diethyl-4, 4.
-
Appchem. 4-(benzyl(methyl)amino)-3,5-difluorobenzoicacid-B28135. Available from: [Link]
-
Organic Syntheses. n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. Available from: [Link]
-
Vapourtec. Aromatic Substitution | Flow Reactions. Available from: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]
-
Patyk-Kaźmierczak, E., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, an... OUCI. Available from: [Link]
-
National Center for Biotechnology Information. N-Methylbenzylamine. PubChem Compound Database. Available from: [Link]
Sources
- 1. This compound;CAS No.:1404196-20-8 [chemshuttle.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. vapourtec.com [vapourtec.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. appchemical.com [appchemical.com]
- 6. N-Methylbenzylamine | 103-67-3 [chemicalbook.com]
Synthesis of 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid: A Detailed Protocol for Researchers
Introduction
4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid is a key building block in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of various cancers and other diseases. The strategic placement of the difluoro substituents on the benzoic acid core, combined with the N-benzyl-N-methylamino group, allows for potent and selective interactions with the kinase active site. Specifically, the benzyl and methyl groups can engage in crucial hydrogen bonding and hydrophobic interactions within the kinase backbone, while the fluorine atoms are known to enhance binding affinity and improve metabolic stability. This application note provides a comprehensive, step-by-step protocol for the synthesis of this important intermediate, designed for researchers in medicinal chemistry and drug development.
Synthetic Strategy Overview
The synthesis of this compound is most effectively approached through a multi-step sequence starting from the commercially available 4-amino-3,5-difluorobenzoic acid. The carboxylic acid functionality is first protected as an ethyl ester to prevent unwanted side reactions during the subsequent N-alkylation steps. The amino group is then sequentially methylated and benzylated. Finally, the ethyl ester is hydrolyzed to yield the desired carboxylic acid. This strategic approach ensures high yields and purity of the final product.
Diagram of the Overall Synthetic Workflow
Caption: Overall synthetic route for this compound.
Part 1: Experimental Protocols
Step 1: Esterification of 4-Amino-3,5-difluorobenzoic Acid
To prevent the carboxylic acid from interfering with the subsequent N-alkylation reactions, it is first protected as an ethyl ester. This is a classic Fischer esterification, driven to completion by using an excess of the alcohol, which also serves as the solvent.[1][2][3]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Amino-3,5-difluorobenzoic acid | 173.12 | 10.0 g | 57.8 |
| Ethanol (absolute) | 46.07 | 150 mL | - |
| Sulfuric acid (concentrated) | 98.08 | 3.0 mL | - |
| Saturated sodium bicarbonate solution | - | As needed | - |
| Dichloromethane | - | 200 mL | - |
| Anhydrous sodium sulfate | - | As needed | - |
Procedure
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-3,5-difluorobenzoic acid (10.0 g, 57.8 mmol) and absolute ethanol (150 mL).
-
Stir the suspension at room temperature. Slowly and carefully add concentrated sulfuric acid (3.0 mL) dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux and maintain for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous mixture with dichloromethane (4 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4-amino-3,5-difluorobenzoate as a solid. The product can be further purified by recrystallization from ethanol/water if necessary.
Step 2: N-Methylation of Ethyl 4-amino-3,5-difluorobenzoate
The primary amine of the ethyl 4-amino-3,5-difluorobenzoate is then methylated using methyl iodide in the presence of a mild base, potassium carbonate, to neutralize the HI formed during the reaction.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 4-amino-3,5-difluorobenzoate | 201.17 | 10.0 g | 49.7 |
| Methyl iodide | 141.94 | 3.4 mL (7.7 g) | 54.7 |
| Potassium carbonate (anhydrous) | 138.21 | 10.3 g | 74.6 |
| Acetone (anhydrous) | - | 150 mL | - |
Procedure
-
In a 250 mL round-bottom flask, dissolve ethyl 4-amino-3,5-difluorobenzoate (10.0 g, 49.7 mmol) in anhydrous acetone (150 mL).
-
Add anhydrous potassium carbonate (10.3 g, 74.6 mmol) to the solution.
-
To the stirring suspension, add methyl iodide (3.4 mL, 54.7 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-(methylamino)-3,5-difluorobenzoate, which can be used in the next step without further purification or purified by column chromatography on silica gel.
Step 3: N-Benzylation of Ethyl 4-(methylamino)-3,5-difluorobenzoate
The secondary amine is then benzylated using benzyl bromide. Potassium carbonate is again used as the base.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 4-(methylamino)-3,5-difluorobenzoate | 215.19 | 10.7 g (from previous step) | 49.7 |
| Benzyl bromide | 171.04 | 6.5 mL (9.4 g) | 54.7 |
| Potassium carbonate (anhydrous) | 138.21 | 10.3 g | 74.6 |
| Acetonitrile (anhydrous) | - | 150 mL | - |
Procedure
-
Combine the crude ethyl 4-(methylamino)-3,5-difluorobenzoate (10.7 g, 49.7 mmol) and anhydrous potassium carbonate (10.3 g, 74.6 mmol) in a 250 mL round-bottom flask.
-
Add anhydrous acetonitrile (150 mL) to the flask.
-
To the stirring suspension, add benzyl bromide (6.5 mL, 54.7 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 8-10 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the solid residue with acetonitrile.
-
Concentrate the filtrate under reduced pressure to yield the crude ethyl 4-(benzyl(methyl)amino)-3,5-difluorobenzoate. This product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 4: Hydrolysis of Ethyl 4-(benzyl(methyl)amino)-3,5-difluorobenzoate
The final step is the saponification of the ethyl ester to the carboxylic acid. Due to potential steric hindrance around the ester group, slightly elevated temperatures and a mixed solvent system may be beneficial for complete hydrolysis.[4][5][6]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 4-(benzyl(methyl)amino)-3,5-difluorobenzoate | 305.31 | 15.0 g | 49.1 |
| Sodium hydroxide | 40.00 | 3.9 g | 98.2 |
| Methanol | - | 100 mL | - |
| Water | - | 50 mL | - |
| Hydrochloric acid (concentrated) | - | As needed | - |
Procedure
-
Dissolve ethyl 4-(benzyl(methyl)amino)-3,5-difluorobenzoate (15.0 g, 49.1 mmol) in methanol (100 mL) in a 250 mL round-bottom flask.
-
In a separate beaker, dissolve sodium hydroxide (3.9 g, 98.2 mmol) in water (50 mL) and add this solution to the flask.
-
Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL).
-
Wash the aqueous solution with a small amount of diethyl ether to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid.
-
A precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.[6][7]
Part 2: Characterization and Data
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the products.
-
Melting Point: To characterize the solid products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
Expected Spectroscopic Data for this compound
While experimental data should be acquired for the synthesized compound, typical spectroscopic features would include:
-
¹H NMR: Signals corresponding to the aromatic protons of the benzoic acid and benzyl groups, a singlet for the N-methyl protons, and a singlet for the N-benzyl methylene protons. The carboxylic acid proton will appear as a broad singlet.
-
¹³C NMR: Resonances for the quaternary and CH carbons of the aromatic rings, the methyl and methylene carbons of the N-alkyl groups, and the carbonyl carbon of the carboxylic acid.
-
Mass Spectrometry (ESI-MS): A molecular ion peak corresponding to the calculated mass of C₁₅H₁₃F₂NO₂ (m/z = 277.27).
Part 3: Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Specific Hazards:
-
Concentrated Sulfuric Acid and Hydrochloric Acid: Highly corrosive. Handle with extreme care.
-
Methyl Iodide: Toxic and a suspected carcinogen. Handle only in a fume hood and avoid inhalation and skin contact.
-
Benzyl Bromide: Lachrymatory and corrosive. Handle with care in a fume hood.
-
Organic Solvents: Flammable. Keep away from ignition sources.
-
Conclusion
This detailed protocol provides a reliable and reproducible method for the synthesis of this compound, a valuable intermediate in drug discovery. By carefully following the outlined steps and adhering to good laboratory practices, researchers can efficiently produce this compound in high purity and yield, facilitating the development of novel kinase inhibitors and other biologically active molecules.
References
- Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.
- Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918-920.
-
Novikov, E. M., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 80(8), 867-872. Available at: [Link]
-
MeitY OLabs. (2015). Purification of Benzoic Acid by Crystallization. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Methyl 4-aminobenzoate synthesis - chemicalbook [chemicalbook.com]
Application Notes: 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid as a Key Intermediate in the Synthesis of Kinase Inhibitors
Abstract
This technical guide provides an in-depth overview of the application of 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid (CAS No. 1404196-20-8) as a strategic intermediate in pharmaceutical synthesis. With a focus on the development of targeted therapies, particularly kinase inhibitors, these notes elucidate the rationale behind the use of this fluorinated building block. We present a detailed, representative protocol for its incorporation into a complex molecular scaffold analogous to known dual tyrosine kinase inhibitors, such as Lapatinib. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fluorinated intermediates to accelerate their discovery programs.
Introduction: The Strategic Value of Fluorination in Drug Design
The incorporation of fluorine into small molecule drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The unique electronic nature of fluorine—its high electronegativity and small van der Waals radius—can profoundly influence a molecule's metabolic stability, lipophilicity (logP), binding affinity, and bioavailability.[1][2] Specifically, the carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage by cytochrome P450 enzymes, thereby increasing the half-life of a drug.[1]
In the context of kinase inhibitors, which often target ATP-binding pockets, fluorine substitution can modulate the pKa of nearby functional groups and form favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein residues, leading to enhanced potency and selectivity.[3][4] The 3,5-difluoro substitution pattern on the benzoic acid core of the title compound is particularly noteworthy, as it significantly impacts the acidity of the carboxylic acid and the electron density of the aromatic ring, influencing its reactivity and potential interactions within a biological target.
This compound serves as a versatile building block, combining several key structural features:
-
A Difluorinated Phenyl Ring: Enhances metabolic stability and modulates electronic properties for improved target binding.
-
A Carboxylic Acid Moiety: Provides a reactive handle for amide bond formation, a cornerstone reaction in pharmaceutical synthesis.[5]
-
A Substituted Amino Group: The benzyl(methyl)amino group can participate in crucial hydrogen bonding interactions with the kinase backbone and provides a vector for further structural elaboration.
Representative Application: Synthesis of a Lapatinib Analog
To illustrate the utility of This compound , we present a representative synthesis of a key fragment for a molecule structurally analogous to Lapatinib. Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/neu).[6][7][8] The core of Lapatinib is a 4-anilinoquinazoline scaffold.[7] Our protocol will focus on the critical amide bond formation step, coupling the title compound with a generic anilino-quinazoline core.
Diagram 1: Synthetic Workflow Overview
Caption: A generalized workflow for the synthesis of a Lapatinib analog.
Detailed Experimental Protocols
This section provides a step-by-step methodology for the amide coupling reaction. The protocol is based on well-established carbodiimide-mediated coupling chemistry, which is widely used in pharmaceutical manufacturing for its mild conditions and high efficiency.[9][10][11][12][13]
Protocol 1: EDC/HOBt Mediated Amide Coupling
Objective: To synthesize N-(4-anilinoquinazolin-6-yl)-4-(benzyl(methyl)amino)-3,5-difluorobenzamide.
Materials:
-
This compound (1.0 equiv)
-
4-Anilino-6-aminoquinazoline (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.5 equiv)
-
Hydroxybenzotriazole (HOBt) (1.3 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv) and 4-Anilino-6-aminoquinazoline (1.1 equiv).
-
Solvent Addition: Dissolve the starting materials in anhydrous DMF (approximately 0.1 M concentration relative to the limiting reagent). Stir the mixture until all solids are dissolved.
-
Additive Addition: Add HOBt (1.3 equiv) to the solution. HOBt acts as a catalyst and suppresses racemization and other side reactions.[9][10]
-
Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add DIPEA (3.0 equiv) to the stirred solution. DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the HOBt acidic proton.
-
Coupling Agent Addition: While maintaining the temperature at 0 °C, add EDC·HCl (1.5 equiv) portion-wise over 15 minutes. The formation of a water-soluble urea byproduct from EDC simplifies the subsequent workup.[13]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Workup:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ (to remove unreacted HOBt and acidic impurities), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to yield the pure amide product.
Diagram 2: EDC/HOBt Coupling Mechanism
Caption: Key intermediates in the EDC/HOBt coupling reaction.
Data Presentation and Characterization
The successful synthesis of the target amide should be confirmed by a suite of analytical techniques. The expected data for the final product and key intermediates are summarized below.
Table 1: Physicochemical and Analytical Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (DMSO-d₆, δ ppm) | Expected LC-MS (m/z) |
| This compound | C₁₅H₁₃F₂NO₂ | 277.27 | 13.5 (br s, 1H, COOH), 7.6-7.8 (m, 2H, Ar-H), 7.2-7.4 (m, 5H, Ar-H), 4.6 (s, 2H, CH₂), 3.0 (s, 3H, CH₃) | [M-H]⁻ 276.1 |
| 4-Anilino-6-aminoquinazoline | C₁₄H₁₂N₄ | 236.27 | 9.5 (s, 1H, NH), 8.4 (s, 1H, Ar-H), 7.0-7.8 (m, 8H, Ar-H), 5.5 (br s, 2H, NH₂) | [M+H]⁺ 237.1 |
| Final Product (Lapatinib Analog) | C₂₉H₂₃F₂N₅O | 511.53 | 10.2 (s, 1H, NH), 9.6 (s, 1H, NH), 7.2-8.8 (m, Ar-H protons), 4.7 (s, 2H, CH₂), 3.1 (s, 3H, CH₃) | [M+H]⁺ 512.2 |
Note: NMR chemical shifts are approximate and will depend on the specific final structure and solvent used. The data for the final product is hypothetical, based on the proposed structure.
Quality Control and Purification
-
Purity Assessment: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC), ideally with UV detection at multiple wavelengths (e.g., 254 nm and 280 nm). A purity level of >98% is typically required for compounds advancing to biological screening.[14]
-
Structural Confirmation: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC) Nuclear Magnetic Resonance (NMR) spectroscopy are essential for unambiguous structure elucidation and confirmation of regiochemistry.[15][16][17]
Conclusion and Future Perspectives
This compound is a valuable and strategically designed intermediate for the synthesis of complex pharmaceutical agents. Its difluoro-substitution pattern offers inherent advantages for improving the metabolic stability and target-binding properties of drug candidates. The straightforward application of this intermediate in robust and scalable amide coupling reactions, as demonstrated in the representative protocol, allows for its efficient incorporation into diverse molecular scaffolds. This makes it a highly attractive building block for medicinal chemists working on the discovery and development of next-generation therapies, particularly in the competitive field of kinase inhibitors.
References
-
Maskrey, T. S., Kristufek, T., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471–476. Retrieved from [Link]
-
Barghi, L., Aghanejad, A., Valizadeh, H., et al. (2012). Modified Synthesis of Erlotinib Hydrochloride. Advanced Pharmaceutical Bulletin, 2(1), 119–122. Retrieved from [Link]
-
Aghanejad, A., Barar, J., et al. (2013). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 18(7), 7751–7761. Retrieved from [Link]
-
Reddy, A. S., Kumar, M. S., et al. (2007). Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib. Organic Process Research & Development, 11(5), 852–857. Retrieved from [Link]
-
Lipshutz, B. H., Ghorai, S. (2012). An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Green Chemistry, 14(12), 3328-3332. Retrieved from [Link]
-
New Drug Approvals. (2015). Gefitinib. Retrieved from [Link]
-
Li, J., Wang, Y., et al. (2020). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Frontiers in Chemistry, 8, 589. Retrieved from [Link]
-
Maiden, T. M. M., Swanson, S., et al. (2015). A Mild and Regioselective Route to Functionalized Quinazolines. Chemistry – A European Journal, 21(40), 14342–14346. Retrieved from [Link]
-
Kandasamy, J., Chauthaiwale, J., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(31), 4066-4069. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
-
Wang, L., Zhang, Y., et al. (2015). Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates. European Journal of Medicinal Chemistry, 90, 82-94. Retrieved from [Link]
-
Terskikh, V. V., Bernard, G. M., et al. (2025). A Novel Solid Form of Erlotinib: Synthesis by Heterogeneous Complexation and Characterization by NMR Crystallography. Crystal Growth & Design. Retrieved from [Link]
-
Zhou, W., et al. (2010). Practical synthesis of lapatinib. Journal of China Pharmaceutical University, 41(4), 317-320. Retrieved from [Link]
- Google Patents. (2013). Synthetic method of lapatinib. CN103159747A.
-
Fang, J., Zeng, H., & Meng, Q. (2015). New Synthetic Process of Erlotinib Hydrochloride. Chinese Journal of Pharmaceuticals, 46(4), 332-335. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Berger, F., de Oliveira, M., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(11), 4478. Retrieved from [Link]
-
Günther, W., Klein, A., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(15), 4596. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
-
Man, H-W., et al. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development, 12(6), 1141–1147. Retrieved from [Link]
-
Silverman, R. B., & Abeles, R. H. (2011). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Biochemistry, 50(15), 3049–3062. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of lapatinib. Retrieved from [Link]
-
Wikipedia. (n.d.). Lapatinib. Retrieved from [Link]
-
Novartis. (2020). TYKERB (lapatinib) tablets, for oral use Prescribing Information. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Lapatinib Ditosylate. Retrieved from [Link]
-
Mizrahi, V., Koch, K.R., & Modro, T.A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 111-113. Retrieved from [Link]
-
Al-Majid, A. M., El-Emam, A. A., et al. (2018). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 23(11), 2999. Retrieved from [Link]
-
Kaur, P., Kumar, R., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-145. Retrieved from [Link]
-
Taylor & Francis Online. (2016). The role of fluorine in medicinal chemistry. Retrieved from [Link]
-
Lou, Y., et al. (2015). Finding the perfect spot for fluorine: improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold. Bioorganic & Medicinal Chemistry Letters, 25(2), 241-244. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
LookChem. (n.d.). Cas 500577-99-1, 4-Amino-3,5-difluorobenzoic acid. Retrieved from [Link]
-
JOVE. (n.d.). Affinity Purification of Protein Kinases that Adopt a Specific Inactive Conformation. Retrieved from [Link]
-
de Wit, D., et al. (2012). HPLC-DAD protein kinase inhibitor analysis in human serum. Journal of Chromatography B, 907, 137-142. Retrieved from [Link]
-
ResearchGate. (n.d.). c. 1 H NMR (500 MHz, DMSO-d6) of benzamide from phenacyl bromide. Retrieved from [Link]
-
Appiah, C., et al. (2020). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1731–1738. Retrieved from [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Finding the perfect spot for fluorine: improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hepatochem.com [hepatochem.com]
- 6. medkoo.com [medkoo.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Lapatinib - Wikipedia [en.wikipedia.org]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nbinno.com [nbinno.com]
- 14. HPLC-DAD protein kinase inhibitor analysis in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 16. journals.co.za [journals.co.za]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid (CAS No. 1404196-20-8) has emerged as a pivotal structural motif and versatile building block in modern medicinal chemistry.[1][2][3] Its unique combination of a difluorinated benzoic acid core and a sterically defined N-benzyl-N-methylamino group makes it an invaluable intermediate for the synthesis of targeted therapeutics. The strategic placement of fluorine atoms is known to enhance metabolic stability, binding affinity, and other pharmacokinetic properties, a common strategy in drug design.[4][5] This guide provides an in-depth exploration of its applications, particularly in the development of kinase inhibitors, and furnishes detailed protocols for its synthesis and subsequent utilization in drug discovery workflows.
Introduction: A Privileged Scaffold in Drug Design
At its core, this compound is an aromatic carboxylic acid derivative.[6] However, its utility transcends that of a simple intermediate. The molecule's architecture is intelligently designed for interaction with biological targets.
-
The Difluorobenzoic Acid Core: The two fluorine atoms positioned ortho to the amino group are critical. They act as powerful electron-withdrawing groups, modulating the pKa of the carboxylic acid and the basicity of the aniline nitrogen. Furthermore, fluorine can form favorable orthogonal multipolar interactions with protein backbones and improve membrane permeability and metabolic resistance.[1][4]
-
The N-Benzyl-N-methylamino Group: This moiety provides a specific three-dimensional conformation and serves as a crucial hydrogen bond acceptor/donor system. In the context of kinase inhibition, this group often interacts with the hinge region of the ATP-binding pocket, a common anchoring point for type I and type II inhibitors.[1]
This compound is particularly prominent as a foundational element for developing inhibitors of critical enzyme families, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Fibroblast Growth Factor Receptor (FGFR), all of which are implicated in oncogenesis and other proliferative disorders.[1][7]
Compound Properties
| Property | Value | Reference |
| CAS Number | 1404196-20-8 | [2][3][8] |
| Molecular Formula | C₁₅H₁₃F₂NO₂ | [3] |
| Molecular Weight | 277.27 g/mol | [3][9] |
| Typical Purity | ≥95% - 98.5% | [2][9] |
| Primary Application | Building block for kinase inhibitors | [1] |
Core Application: Development of Kinase Inhibitors
Kinases are a class of enzymes that catalyze the transfer of phosphate groups, a fundamental process in cellular signal transduction.[10] Their dysregulation is a well-established driver of many cancers, making them prime targets for therapeutic intervention.[10][11] this compound serves as a key starting material for synthesizing potent and selective kinase inhibitors.
The general strategy involves using the carboxylic acid as a handle for amide coupling, linking the scaffold to other pharmacophoric fragments that target different regions of the kinase active site.
Mechanism of Action Postulate
Derivatives synthesized from this acid often function as ATP-competitive inhibitors. The core structure is designed to mimic the adenine region of ATP, allowing it to dock into the enzyme's active site.
Caption: Synthetic workflow for the title compound via SNAr.
Materials:
-
3,4,5-Trifluorobenzoic acid
-
N-Methylbenzylamine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4,5-trifluorobenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMSO.
-
Addition of Amine: Add N-methylbenzylamine (1.1 eq) to the suspension. Rationale: A slight excess of the amine ensures the complete consumption of the starting fluoro-acid. K₂CO₃ acts as the base to facilitate the nucleophilic attack.
-
Heating: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress using TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature and pour it into a beaker of ice water.
-
Acidification: Slowly acidify the aqueous solution with 1 M HCl until the pH is ~2-3. A precipitate should form. Rationale: Acidification protonates the carboxylate, rendering the product insoluble in water.
-
Extraction: Extract the product into ethyl acetate (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Amide Coupling to Synthesize a Kinase Inhibitor Precursor
This protocol demonstrates the use of the title compound to form a key amide bond, a common step in constructing many kinase inhibitors.
Materials:
-
This compound (1.0 eq)
-
Target Amine (R-NH₂) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF.
-
Addition of Reagents: Add the target amine (R-NH₂), followed by DIPEA. Rationale: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the acid formed during the reaction.
-
Activation: Add HATU to the solution and stir. The mixture may turn yellow. Rationale: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid by forming a reactive ester, minimizing racemization and side reactions.
-
Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor for the consumption of the starting acid by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Extract the product with a suitable organic solvent like ethyl acetate.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer, concentrate it, and purify the residue using flash column chromatography to isolate the final amide product.
Protocol 3: General In Vitro Kinase Inhibition Assay (Example: FGFR1)
This protocol provides a framework for evaluating the inhibitory activity of newly synthesized compounds against a target kinase like FGFR1.
Workflow Overview:
Caption: Workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant human FGFR1 enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound dissolved in DMSO
-
Kinase detection kit (e.g., ADP-Glo™ Kinase Assay from Promega)
-
White, opaque 384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution series of the test compound in DMSO, typically starting from 10 mM. Further dilute in assay buffer to achieve the desired final concentrations.
-
Reaction Setup: To the wells of a microplate, add the assay buffer, FGFR1 enzyme, and the peptide substrate.
-
Compound Addition: Add the diluted test compound to the appropriate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near its Kₘ for the enzyme.
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
Detection: Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase-luciferin reaction.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion
This compound is more than a mere chemical intermediate; it is a strategically designed scaffold that leverages the principles of modern medicinal chemistry. Its difluorinated ring system provides metabolic stability and potent interactions, while the amino-acid-like side chain offers a crucial anchor point for binding to biological targets. The protocols outlined herein provide a foundational framework for researchers to synthesize this key building block and employ it in the rational design and evaluation of novel therapeutics, particularly in the highly competitive and impactful field of kinase inhibitor drug discovery.
References
-
MySkinRecipes. This compound. [Online] Available at: [Link]
-
Al-Hujran, T. A., et al. (2020). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1603–1611. [Online] Available at: [Link]
- Google Patents. Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate. US20180162814A1.
- Google Patents. Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide. US9085565B2.
-
PubMed. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. [Online] Available at: [Link]
- Google Patents. Use of specific indolinone derivatives for the treatment of fibrotic diseases. US20160136133A1.
-
PubMed Central. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. [Online] Available at: [Link]
- Google Patents. 4-substituted amino-5-sulfamoylbenzoic acid derivatives and preparation. US3493584A.
-
PubMed Central. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. [Online] Available at: [Link]
-
DIGIBUG Principal. Small Molecule Kinase Inhibitor Drugs (1995–2021). [Online] Available at: [Link]
-
PubChem. 4-[[Benzyl-[4-(2,6-difluorophenoxy)benzoyl]amino]methyl]benzoic acid. [Online] Available at: [Link]
-
PubMed. Discovery of the Irreversible Covalent FGFR Inhibitor... (PRN1371) for the Treatment of Solid Tumors. [Online] Available at: [Link]
-
National Center for Biotechnology Information. N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide. [Online] Available at: [Link]
-
ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Online] Available at: [Link]
-
PubMed Central. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. [Online] Available at: [Link]
-
MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Online] Available at: [Link]
-
PubMed Central. Defining the Structural Parameters that Confer Anticonvulsant Activity... [Online] Available at: [Link]
Sources
- 1. This compound;CAS No.:1404196-20-8 [chemshuttle.com]
- 2. 1404196-20-8|this compound|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]
- 3. appchemical.com [appchemical.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound [myskinrecipes.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. CAS 1404196-20-8 | 4658-3-58 | MDL MFCD22580400 | this compound | SynQuest Laboratories [synquestlabs.com]
- 9. This compound [cymitquimica.com]
- 10. digibug.ugr.es [digibug.ugr.es]
- 11. [N-11C-methyl]-[4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorinated Compounds in Neurological Disorder Research
Introduction: The Strategic Advantage of Fluorine in Neurotherapeutics
The development of effective treatments for neurological disorders is a formidable challenge, primarily due to the physiological fortress of the blood-brain barrier (BBB) and the intricate molecular pathways underlying these diseases.[1][2][3] A promising strategy that has gained significant traction in medicinal chemistry is the incorporation of fluorine into therapeutic candidates.[4] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can confer substantial advantages to drug molecules targeting the central nervous system (CNS).[5][6]
Strategically placed fluorine atoms can enhance a molecule's metabolic stability by blocking sites susceptible to enzymatic degradation, thereby prolonging its therapeutic effect.[7] Furthermore, the lipophilicity imparted by fluorine can facilitate passage across the BBB, a critical hurdle for CNS drug delivery.[8][9] Fluorination can also modulate the acidity (pKa) of nearby functional groups and improve the binding affinity and selectivity of a drug for its target receptor.[10][11] This guide provides an in-depth exploration of the applications of fluorinated compounds in treating neurological disorders, complete with detailed protocols for their synthesis and evaluation.
Key Applications in Neurological Disorders
Alzheimer's Disease: Targeting Amyloid-Beta Aggregation
A primary hallmark of Alzheimer's disease (AD) is the aggregation of amyloid-beta (Aβ) peptides into neurotoxic plaques.[8] Fluorinated compounds have emerged as potent inhibitors of this process.[1][2] The introduction of fluorine into small molecules can enhance their ability to interact with and disrupt the formation of Aβ fibrils.[8]
Featured Compound: Fluorinated Chalcones
Fluorinated chalcones have demonstrated significant potential in inhibiting Aβ aggregation. The electron-withdrawing nature of the fluorine atom can enhance the molecule's interaction with the amyloidogenic peptide.
Experimental Protocols
Protocol 1: Synthesis of a Model Fluorinated Chalcone
This protocol outlines the synthesis of a simple fluorinated chalcone via a Claisen-Schmidt condensation reaction.
Materials:
-
4-Fluorobenzaldehyde
-
Acetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Büchner funnel and filter paper
Procedure:
-
Dissolve 4-fluorobenzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
Prepare a solution of NaOH (1.2 equivalents) in a mixture of ethanol and water.
-
Slowly add the NaOH solution to the aldehyde/ketone mixture while stirring at room temperature.
-
Continue stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into cold water to precipitate the chalcone.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold water to remove any remaining NaOH.
-
Recrystallize the crude product from ethanol to obtain the pure fluorinated chalcone.
-
Characterize the final product using techniques such as NMR and mass spectrometry.
Protocol 2: In Vitro Evaluation of Aβ Aggregation Inhibition
This protocol describes a thioflavin T (ThT) fluorescence assay to assess the ability of a fluorinated compound to inhibit Aβ aggregation.
Materials:
-
Synthetic Aβ1-42 peptide
-
Hexafluoroisopropanol (HFIP)
-
Phosphate-buffered saline (PBS)
-
Thioflavin T (ThT)
-
Fluorinated test compound
-
96-well black microplate
-
Plate reader with fluorescence capabilities (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Prepare a stock solution of Aβ1-42 by dissolving the lyophilized peptide in HFIP and then evaporating the solvent. Resuspend the peptide film in PBS to the desired concentration.
-
Prepare various concentrations of the fluorinated test compound in PBS.
-
In a 96-well black microplate, mix the Aβ1-42 solution with the different concentrations of the test compound. Include a control well with Aβ1-42 and PBS only.
-
Incubate the plate at 37°C with gentle agitation for 24-48 hours to allow for Aβ aggregation.
-
After incubation, add ThT solution to each well.
-
Measure the fluorescence intensity using a plate reader. A decrease in fluorescence in the presence of the test compound indicates inhibition of Aβ fibril formation.
Parkinson's Disease: Enhancing Diagnosis and Treatment
In Parkinson's disease (PD), the progressive loss of dopaminergic neurons in the substantia nigra is a key pathological feature.[12] Fluorinated compounds have found a crucial role in both the diagnosis and potential treatment of PD.
Diagnostic Application: 18F-DOPA for PET Imaging
The positron-emitting isotope fluorine-18 (18F) is widely used in positron emission tomography (PET) imaging.[13][14] 18F-L-DOPA (F-Dopa) is a radiolabeled analog of L-DOPA, the precursor to dopamine.[15][16] Following injection, F-Dopa is taken up by dopaminergic neurons, converted to 18F-dopamine, and stored in synaptic vesicles.[17] PET scans can then visualize the distribution and density of these neurons, allowing for the early and accurate diagnosis of PD.[14]
Visualizing the Impact of Fluorination
Signaling Pathway: Inhibition of Aβ Aggregation
Caption: Fluorinated compounds can stabilize Aβ monomers, preventing their aggregation into toxic species.
Experimental Workflow: Evaluating Aβ Aggregation Inhibitors
Caption: Workflow for the Thioflavin T assay to screen for inhibitors of Aβ aggregation.
Other Neurological Applications
The utility of fluorinated compounds extends beyond Alzheimer's and Parkinson's disease.
-
Epilepsy: Fluorinated analogs of known anticonvulsant drugs have been synthesized and evaluated.[18][19] For instance, fluorinated benzylamino enaminones have shown potent anticonvulsant activity in animal models.[18]
-
Depression: The introduction of fluorine into scopolamine analogues has been explored to develop novel, rapid-acting antidepressants with improved safety profiles.[20][21]
Quantitative Data Summary
| Compound Class | Neurological Disorder | Key Finding | Reference |
| Fluorinated Chalcones | Alzheimer's Disease | Inhibition of Aβ aggregation | [8] |
| 18F-DOPA | Parkinson's Disease | PET imaging tracer for dopaminergic neurons | [15][16] |
| Fluorinated Enaminones | Epilepsy | Potent anticonvulsant activity (ED50 of 23.47 mg/kg in rats for compound 4f) | [18] |
| Fluorinated Scopolamine Analogs | Depression | Potent and sustained antidepressant effects (Lead compound S-3a) | [21] |
Conclusion and Future Directions
The strategic incorporation of fluorine into small molecules represents a powerful approach in the development of novel therapeutics and diagnostics for a range of debilitating neurological disorders. The ability to enhance BBB penetration, improve metabolic stability, and fine-tune binding affinities has led to significant advances in the field.[13][22] Future research will likely focus on more sophisticated fluorination strategies, including the use of fluorinated nanoparticles to further enhance drug delivery to the CNS.[3][23] The continued exploration of organofluorine chemistry holds immense promise for unlocking new treatments for these complex diseases.
References
-
Gomes, B., Loureiro, J. A., Coelho, M. A. N., & Pereira, M. C. (2015). The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. Current Pharmaceutical Design, 21(39), 5725-5735. [Link]
-
Dabur, M., Loureiro, J. A., & Pereira, M. C. (2020). Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease?. International journal of molecular sciences, 21(8), 2989. [Link]
-
Gomes, B., Loureiro, J. A., Coelho, M. A. N., & Pereira, M. C. (2015). The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. Current Pharmaceutical Design, 21(39), 5725–5735. [Link]
-
Dabur, M., Loureiro, J. A., & Pereira, M. C. (2020). Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease?. International Journal of Molecular Sciences, 21(8), 2989. [Link]
-
Sun, S., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Current topics in medicinal chemistry, 6(14), 1457–1464. [Link]
-
Gaye, B., & Adejare, A. (2011). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future medicinal chemistry, 3(4), 435-449. [Link]
-
Al-Saeedi, F. (2014). PET imaging in neurology: Alzheimer's and Parkinson's diseases. Journal of the Bahrain Medical Society, 26(3). [Link]
-
Dabur, M., Loureiro, J. A., & Pereira, M. C. (2020). Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease?. International Journal of Molecular Sciences, 21(8), 2989. [Link]
-
Gaye, B., & Adejare, A. (2011). Fluorinated Molecules in the Diagnosis and Treatment of Neurodegenerative Diseases. Future Medicinal Chemistry, 3(4), 435-449. [Link]
-
Sun, S., & Adejare, A. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Current Topics in Medicinal Chemistry, 6(14), 1457-1464. [Link]
-
Gomes, B., Loureiro, J. A., Coelho, M. A. N., & Pereira, M. C. (2015). The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. Current Pharmaceutical Design, 21(39), 5725-5735. [Link]
-
Nillama, J. A., Miles, S. A., & Hunter, L. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 28(16), 6144. [Link]
-
The Hospital Research Foundation Group. (2022, August 27). Trial shines light on Parkinson’s with fluorinated dopamine. [Link]
-
Wang, Y., et al. (2024). Design, Synthesis, and Activity Evaluation of Fluorine-Containing Scopolamine Analogues as Potential Antidepressants. Journal of Medicinal Chemistry, 67(7), 5391-5420. [Link]
-
Sun, S., & Adejare, A. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Current Topics in Medicinal Chemistry, 6(14), 1457-1464. [Link]
-
Wang, Y., et al. (2024). Design, Synthesis, and Activity Evaluation of Fluorine-Containing Scopolamine Analogues as Potential Antidepressants. Journal of Medicinal Chemistry, 67(7), 5391-5420. [Link]
-
Jaiswal, R. M., et al. (2022). Dynamic FDG-PET demonstration of functional brain abnormalities. Epilepsia Open, 7(3), 395-406. [Link]
-
Nerella, S. G., et al. (2026). Discovery of Fluorinated Ultrapotent Chemogenetic Ligands for PET Imaging and Neural Modulation in Nonhuman Primates. Journal of Medicinal Chemistry. [Link]
-
National Cancer Institute. (2023). Fluoroethyltyrosine for the Evaluation of Intracranial Neoplasm. [Link]
-
University of Oxford. (n.d.). Fluorine chemistry that helps find disease. [Link]
-
Ilardi, E. A., & Tota, A. (2014). The Role of Fluorine in the Discovery and Optimization of CNS Agents. In Comprehensive Accounts of Drug Research and Development. [Link]
-
Kumar, V., et al. (2018). Design, synthesis and anticonvulsant evaluation of fluorinated benzyl amino enaminones. Bioorganic & medicinal chemistry letters, 28(15), 2577–2581. [Link]
-
Gzhes´, A., et al. (2021). Novel fluorinated pyrrolo[1,2-a]pyrazine-2,6-dione derivatives: synthesis and anticonvulsant evaluation in animal models of epilepsy. Bioorganic chemistry, 114, 105126. [Link]
-
Xie, J., et al. (2024). PET Brain Imaging in Neurological disorders. [Link]
-
Galldiks, N., et al. (2022). Investigational PET tracers in neuro-oncology—What's on the horizon? A report of the PET/RANO group. Neuro-oncology, 24(6), 863–877. [Link]
-
Femia, A. N., & Aruta, C. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4381. [Link]
-
Sowa, P., & Sowa, M. (2023). Fluoride in the Central Nervous System and Its Potential Influence on the Development and Invasiveness of Brain Tumours—A Research Hypothesis. International Journal of Molecular Sciences, 24(13), 10899. [Link]
-
Bioökonomie.de. (2022, August 16). Biosynthesis for fluorinated drugs. [Link]
-
National University of Singapore. (2025, February 21). Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. [Link]
-
Kiel University. (2024, June 21). Novel synthesis of fluorinated molecules with potential in drug research developed. [Link]
-
Mei, H., et al. (2020). Fluorine-containing drugs approved by the FDA in 2019. Chinese Chemical Letters, 31(9), 2401-2411. [Link]
-
Malin, A. J., & Till, C. (2019). Fluoride Exposure Induces Inhibition of Sodium-and Potassium-Activated Adenosine Triphosphatase (Na+, K+-ATPase) Enzyme Activity: Molecular Mechanisms and Implications for Public Health. International journal of environmental research and public health, 16(10), 1827. [Link]
-
GalChimia. (2020, May 27). Fluorine, pros and cons. [Link]
-
Singh, R. P., et al. (2019). Roles of Fluorine in Drug Design and Drug Action. Current Medicinal Chemistry, 26(24), 4516-4546. [Link]
-
University of Bath. (2025, October 8). Scientists just found a molecule that could stop Parkinson's in its tracks. ScienceDaily. [Link]
-
Pal, D., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure, 1277, 134854. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benthamscience.com [benthamscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PET imaging in neurology: Alzheimer's and Parkinson's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hospitalresearch.org.au [hospitalresearch.org.au]
- 16. ox.ac.uk [ox.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis and anticonvulsant evaluation of fluorinated benzyl amino enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel fluorinated pyrrolo[1,2-a]pyrazine-2,6-dione derivatives: synthesis and anticonvulsant evaluation in animal models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Design, Synthesis, and Activity Evaluation of Fluorine-Containing Scopolamine Analogues as Potential Antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Protocol for amide coupling reactions with 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid
Beginning Research Phase
I am now initiating focused Google searches to delve into amide coupling reactions. My primary focus is on protocols that involve sterically hindered and electronically deactivated benzoic acids, specifically targeting compounds such as 4-(Benzyl(methyl)amino)-3. This initial phase aims to gather comprehensive background information.
Gathering Initial Information
I'm now diving into the literature with targeted Google searches. I'm focusing on amide coupling protocols for challenging substrates like 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid. My queries include terms like "hindered carboxylic acids" and "deactivated benzoic acids" to understand the best reagents and strategies. I'm also planning the application note's structure, starting with the inherent challenges of this coupling.
Developing Search Strategy
Now I'm designing a targeted search strategy. I'm focusing on "amide coupling reagents for hindered carboxylic acids," "activating agents for deactivated benzoic acids," and specific protocols like HATU and EDC/HOBt. I'm also planning to create a visual diagram of the coupling mechanism. My aim is to build two detailed experimental protocols for this challenging substrate and address common reaction issues.
Defining Search Terms
I'm now refining my Google search terms. I'm focusing on "activating agents for hindered benzoic acids," and "coupling this compound." I'm planning the application note's structure, starting with the challenges of this specific substrate, including steric hindrance and electronic deactivation. I'll create a section on the mechanism of amide bond formation and prepare a visual diagram for this.
Application Notes and Protocols for the Analytical Characterization of 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid
This comprehensive technical guide provides a suite of detailed analytical methods for the robust characterization of 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid, a key building block in contemporary drug discovery programs, particularly in the development of kinase inhibitors. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific principles to ensure methodological integrity and reproducibility.
Introduction: The Significance of Rigorous Characterization
This compound is a bespoke chemical entity whose utility in medicinal chemistry is predicated on its precise molecular architecture. The presence of a tertiary amine, a carboxylic acid, and a difluorinated aromatic ring imparts specific physicochemical properties that are critical for its intended biological activity and downstream applications. Therefore, unambiguous confirmation of its identity, purity, and stability is a foundational requirement for its use in any research or development context. This guide outlines a multi-modal analytical approach, leveraging chromatographic and spectroscopic techniques to build a comprehensive and validated profile of the molecule.
Physicochemical Properties: Foundational Data
A thorough understanding of the basic physicochemical properties of a compound is the first step in its analytical characterization. This information guides the selection of appropriate analytical techniques and the development of robust methods.
| Property | Expected Value/Characteristic | Significance |
| Molecular Formula | C₁₅H₁₃F₂NO₂ | Defines the elemental composition. |
| Molecular Weight | 277.27 g/mol | Essential for mass spectrometry and stoichiometric calculations. |
| Appearance | White to off-white solid | A visual inspection is the first indicator of purity. |
| Melting Point | To be determined experimentally. A sharp melting point range (e.g., 0.5-1.0°C) is indicative of high purity. | A fundamental indicator of purity. Impurities typically depress and broaden the melting point range. |
| Solubility | To be determined experimentally. Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in non-polar solvents and water at neutral pH. Solubility in aqueous buffers will be pH-dependent due to the carboxylic acid and amine functionalities. | Critical for sample preparation for various analytical techniques and for formulation development in drug discovery.[1][2][3] |
Protocol 2.1: Determination of Melting Point
The melting point of a crystalline solid is a sensitive indicator of its purity.[4]
Objective: To determine the melting point range of this compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (open at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂). The melting point range is T₁ - T₂.
-
A pure compound will exhibit a sharp melting point range of less than 2°C.
Protocol 2.2: Aqueous Solubility Assessment (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[5]
Objective: To determine the equilibrium solubility of the target compound in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system for quantification
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of PBS (e.g., 1 mL). The presence of undissolved solid is crucial.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method (see Section 3).
Chromatographic Analysis: Purity Determination and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of small molecules and is readily adaptable for quantification. A reversed-phase method is generally suitable for a molecule with the polarity of this compound.[6][7]
Workflow for HPLC Method Development
Caption: HPLC method development workflow.
Protocol 3.1: Reversed-Phase HPLC for Purity Analysis
Objective: To determine the purity of this compound by assessing the presence of any impurities.
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Standard HPLC or UHPLC system with UV detector | Provides the necessary resolution and sensitivity. |
| Column | C18, 4.6 x 150 mm, 5 µm (or equivalent) | A C18 stationary phase is a versatile choice for retaining moderately polar to non-polar compounds.[8] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the carboxylic acid and amine functionalities. |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography. |
| Gradient | 10% to 90% B over 20 minutes | A gradient elution is necessary to elute the main compound and any potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The aromatic rings in the molecule are expected to have strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Preparation | 0.5 mg/mL in 50:50 Acetonitrile:Water | Ensures the sample is fully dissolved and compatible with the mobile phase. |
Procedure:
-
Prepare the mobile phases and equilibrate the HPLC system until a stable baseline is achieved.
-
Prepare a sample solution of this compound at a concentration of approximately 0.5 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Inject the sample onto the HPLC system.
-
Acquire the chromatogram and integrate all peaks.
-
Calculate the purity by the area percent method: % Purity = (Area of the main peak / Total area of all peaks) x 100
Spectroscopic Characterization: Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of the compound, serving as a definitive confirmation of its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR should be performed.[9]
Sample Preparation:
-
Dissolve 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[9] DMSO-d₆ is often a good choice for carboxylic acids as it allows for the observation of the acidic proton.
Expected ¹H NMR Spectral Features (in DMSO-d₆):
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic acid (-COOH) | ~13.0 | Broad singlet | 1H |
| Benzyl aromatic protons (-CH₂-Ph ) | 7.2 - 7.4 | Multiplet | 5H |
| Aromatic protons on difluorobenzoic acid ring | 7.5 - 7.8 | Multiplet | 2H |
| Benzyl methylene protons (-CH₂ -Ph) | ~4.5 | Singlet | 2H |
| N-methyl protons (-N-CH₃ ) | ~3.0 | Singlet | 3H |
Expected ¹³C NMR Spectral Features (in DMSO-d₆):
| Carbon | Expected Chemical Shift (δ, ppm) |
| Carboxylic acid (-C OOH) | 165 - 170 |
| Aromatic carbons | 110 - 150 |
| Benzyl methylene (-C H₂-Ph) | 50 - 55 |
| N-methyl (-N-C H₃) | 35 - 40 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.[10][11] Electrospray ionization (ESI) is a suitable technique for this compound.[10]
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Mass Spectrometer | ESI-TOF or ESI-Quadrupole |
| Ionization Mode | Positive and Negative |
| Expected Ion (Positive Mode) | [M+H]⁺ at m/z 278.09 |
| Expected Ion (Negative Mode) | [M-H]⁻ at m/z 276.08 |
| Sample Infusion | Direct infusion or via LC-MS |
Workflow for Structural Confirmation
Caption: Multi-technique approach for structural confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Sample Preparation:
-
Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory, or prepare a KBr pellet.
Expected Characteristic FTIR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H stretch (carboxylic acid) | 2500-3300 | Very broad |
| C-H stretch (aromatic and aliphatic) | 2850-3100 | Sharp to medium |
| C=O stretch (carboxylic acid) | 1680-1720 | Strong, sharp |
| C=C stretch (aromatic) | 1450-1600 | Medium to weak |
| C-F stretch | 1100-1300 | Strong |
| C-N stretch | 1250-1350 | Medium |
The very broad O-H stretch and the strong C=O stretch are characteristic features of a carboxylic acid.[12][13]
Conclusion: A Framework for Quality Assurance
The analytical methods detailed in this guide provide a comprehensive framework for the characterization of this compound. By systematically applying these chromatographic and spectroscopic techniques, researchers can confidently verify the identity, purity, and key physicochemical properties of this important molecule. Adherence to these protocols is essential for ensuring the quality and reliability of data in any research and development endeavor.
References
-
Mass Spectrometry in Small Molecule Drug Development. (2015). Journal of Analytical & Bioanalytical Techniques. [Link]
-
Small molecule analysis using MS. Bioanalysis Zone. [Link]
-
Mass spectrometry applications for drug discovery and development. (2021). Drug Target Review. [Link]
-
Melting point determination. University of Calgary. [Link]
-
HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. [Link]
-
Small molecule quantification by liquid chromatography-mass spectrometry for metabolites of drugs and drug candidates. PubMed. [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC - NIH. [Link]
-
Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]
-
Determination of Melting Point. North Seattle College. [Link]
-
Solubility Test. AxisPharm. [Link]
-
Video: Melting Point Determination of Solid Organic Compounds. JoVE. [Link]
-
experiment (1) determination of melting points. University of Technology. [Link]
-
Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. [Link]
-
VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]
-
In vitro solubility assays in drug discovery. PubMed. [Link]
-
Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. [Link]
-
IR: carboxylic acids. University of Calgary. [Link]
-
20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. ResearchGate. [Link]
-
Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. [Link]
-
FTIR-ATR spectra of (a) neat carboxylic acids and (b) unfunctionalized... ResearchGate. [Link]
-
Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. ACS Publications. [Link]
-
20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry | OpenStax. [Link]
-
RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. [Link]
-
Determination of monoenoic fatty acid double bond position by permanganate-periodate oxidation followed by high-performance liquid chromatography of carboxylic acid phenacyl esters. PubMed. [Link]
Sources
- 1. Solubility Test | AxisPharm [axispharm.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pennwest.edu [pennwest.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. helixchrom.com [helixchrom.com]
- 7. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Note: A Practical Guide to HPLC and TLC Analysis for Reaction Monitoring of Fluorinated Benzoic Acids
Abstract: Fluorinated benzoic acids are pivotal structural motifs in medicinal chemistry and materials science, necessitating robust analytical methods to monitor their synthesis and ensure purity. This guide provides a detailed examination of Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) techniques for the qualitative and quantitative analysis of reactions involving these compounds. We delve into the underlying principles of these chromatographic methods, offering step-by-step protocols, troubleshooting advice, and data interpretation guidelines tailored for researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluorinated Benzoic Acid Analysis
The introduction of fluorine atoms into benzoic acid scaffolds can dramatically alter the physicochemical and biological properties of molecules, including acidity, lipophilicity, and metabolic stability. This has made fluorinated benzoic acids and their derivatives highly valuable in drug discovery and development.[1] Consequently, the ability to accurately monitor reactions that form or modify these compounds is critical for process optimization, impurity profiling, and quality control.
Both TLC and HPLC are indispensable tools in this context. TLC offers a rapid, cost-effective method for real-time reaction monitoring and qualitative assessment of reaction mixtures. HPLC, on the other hand, provides high-resolution separation and precise quantification of reactants, intermediates, and products.[2][3] This application note will equip the reader with the foundational knowledge and practical protocols to effectively apply these techniques.
Thin-Layer Chromatography (TLC): A Rapid Reaction Monitoring Tool
TLC is a planar chromatographic technique that separates components of a mixture based on their differential partitioning between a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (a solvent or solvent mixture).[4][5] For polar analytes like benzoic acids, a polar stationary phase such as silica gel is commonly employed.[6]
The "Why": Causality in TLC Method Development
The choice of stationary and mobile phases is dictated by the polarity of the analytes. Fluorinated benzoic acids are polar due to the carboxylic acid group. Therefore, a polar stationary phase like silica gel will interact strongly with these compounds through hydrogen bonding.[7][8] The mobile phase, typically a mixture of a less polar and a more polar solvent, competes for interaction with the analytes and the stationary phase. A more polar mobile phase will more effectively elute the polar benzoic acids up the plate, resulting in a higher Retention Factor (Rf). The goal is to achieve an optimal Rf value, generally between 0.2 and 0.8, for clear separation of spots.[6]
Experimental Protocol: TLC Analysis of a Fluorinated Benzoic Acid Reaction
This protocol is designed for monitoring the progress of a reaction involving a fluorinated benzoic acid.
Materials:
-
TLC plates (e.g., Silica Gel 60 F254)[9]
-
Developing chamber
-
Capillary spotters
-
Mobile phase (e.g., 9:1 Toluene/Ethanol or Ethyl Acetate/Hexane with a small amount of acetic acid)[10]
Procedure:
-
Plate Preparation: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
Sample Spotting: Using a capillary spotter, apply small spots of the starting material, co-spot (starting material and reaction mixture), and the reaction mixture on the baseline.
-
Development: Place a small amount of the mobile phase in the developing chamber and allow it to saturate. Place the TLC plate in the chamber, ensuring the baseline is above the solvent level. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp at 254 nm; aromatic compounds like benzoic acids will appear as dark spots.[11][12][14] Circle the spots with a pencil. For compounds not visible under UV, use a chemical stain such as an iodine chamber or potassium permanganate dip.[13][15]
-
Interpretation: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progression.
Visual Workflow: TLC Analysis
Sources
- 1. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcps.com [ijcps.com]
- 3. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. community.wvu.edu [community.wvu.edu]
- 6. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 7. jk-sci.com [jk-sci.com]
- 8. esi.utexas.edu [esi.utexas.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 14. theory.labster.com [theory.labster.com]
- 15. faculty.fiu.edu [faculty.fiu.edu]
Application Notes and Protocols: NMR Spectroscopy Techniques for the Structural Elucidation of 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid
Introduction
In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is paramount. 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid is a substituted aromatic compound with potential applications in medicinal chemistry, serving as a versatile building block for kinase inhibitors.[1] The strategic placement of fluorine atoms can significantly enhance target affinity and modulate pharmacokinetic properties.[1][2] This application note provides a comprehensive guide to the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous structural elucidation and characterization of this molecule.
This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. We will delve into a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, explaining the causality behind experimental choices to ensure the acquisition of high-quality, interpretable data.
I. Foundational 1D NMR Techniques: The Starting Point for Structural Analysis
One-dimensional NMR spectroscopy is the cornerstone of molecular structure determination. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments provide the initial and most critical pieces of the structural puzzle.
A. ¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.
Expected ¹H Chemical Shifts and Multiplicities:
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Rationale |
| Aromatic (H-2, H-6) | 7.5 - 8.5 | Doublet or Triplet | The two protons on the difluorobenzoic acid ring are chemically equivalent due to symmetry. Their signal will be split by the adjacent fluorine atoms. |
| Benzyl (aromatic) | 7.2 - 7.4 | Multiplet | The five protons on the benzyl ring will exhibit complex splitting patterns due to coupling with each other. |
| Benzyl (CH₂) | 4.0 - 5.0 | Singlet | These two protons are chemically equivalent and have no adjacent protons to couple with. |
| Methyl (CH₃) | 2.5 - 3.5 | Singlet | These three protons are chemically equivalent and have no adjacent protons to couple with. |
| Carboxylic Acid (OH) | 10.0 - 13.0 | Broad Singlet | The chemical shift of the carboxylic acid proton is highly variable and often appears as a broad signal due to hydrogen bonding and exchange with trace amounts of water. |
B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. Due to the low natural abundance of ¹³C, these experiments generally require a higher sample concentration or longer acquisition times.[3][4][5]
Expected ¹³C Chemical Shifts:
| Carbon(s) | Expected Chemical Shift (ppm) | Rationale |
| Carboxylic Acid (C=O) | 165 - 185 | The carbonyl carbon is highly deshielded due to the electronegativity of the attached oxygen atoms.[6] |
| Aromatic (C-F) | 150 - 165 (d, ¹JCF) | These carbons are directly bonded to fluorine, resulting in a large one-bond coupling constant (¹JCF) and a significant downfield shift. |
| Aromatic (C-N) | 140 - 150 | The carbon attached to the nitrogen is deshielded. |
| Aromatic (C-COOH) | 120 - 135 | The carbon attached to the carboxylic acid group. |
| Aromatic (CH) | 110 - 130 | Aromatic carbons in the benzyl group. |
| Benzyl (CH₂) | 50 - 60 | Aliphatic carbon adjacent to a nitrogen and an aromatic ring. |
| Methyl (CH₃) | 30 - 40 | Aliphatic carbon attached to a nitrogen. |
C. ¹⁹F NMR Spectroscopy: A Sensitive Probe for Fluorinated Compounds
Given the presence of two fluorine atoms, ¹⁹F NMR is an exceptionally powerful and sensitive technique for characterizing this molecule.[2][7][8][9] The ¹⁹F nucleus has 100% natural abundance and a large chemical shift range, providing high resolution and sensitivity.[2][8]
Expected ¹⁹F Chemical Shift and Multiplicity:
| Fluorine(s) | Expected Chemical Shift (ppm) | Expected Multiplicity | Rationale |
| Aromatic (F-3, F-5) | -100 to -140 | Multiplet | The two fluorine atoms are chemically equivalent. Their signal will be split by the adjacent aromatic protons (H-2, H-6). The chemical shift is referenced to CFCl₃.[10] |
II. Advanced 2D NMR Techniques: Unraveling Connectivity
Two-dimensional NMR experiments are indispensable for establishing the precise connectivity of atoms within a molecule. By correlating signals from different nuclei, we can piece together the molecular framework.
A. COSY (Correlation Spectroscopy): Identifying ¹H-¹H Couplings
The COSY experiment is a homonuclear correlation technique that identifies protons that are spin-spin coupled to each other, typically over two to three bonds.[11][12][13] Cross-peaks in a COSY spectrum indicate which protons are neighbors.[11][12]
Expected COSY Correlations:
-
Aromatic Protons (Benzyl Ring): Cross-peaks will be observed between the ortho, meta, and para protons of the benzyl group, revealing their connectivity.
-
No other significant correlations are expected for the isolated benzyl CH₂, methyl, and difluorobenzoic acid protons.
B. HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Correlations
The HSQC experiment is a heteronuclear correlation technique that identifies direct one-bond correlations between protons and the carbons to which they are attached.[14] This is a highly sensitive method for assigning carbon resonances.[14]
Expected HSQC Correlations:
-
A cross-peak will connect the ¹H signal of the aromatic protons (H-2, H-6) to their corresponding ¹³C signal.
-
Correlations will be observed between the benzyl aromatic protons and their directly attached carbons.
-
A cross-peak will link the benzyl CH₂ protons to their carbon signal.
-
The methyl protons will show a correlation to the methyl carbon.
C. HMBC (Heteronuclear Multiple Bond Correlation): Long-Range ¹H-¹³C Correlations
The HMBC experiment is crucial for establishing the overall molecular structure by identifying long-range correlations (typically 2-4 bonds) between protons and carbons.[14][15][16][17] This technique is particularly useful for identifying quaternary carbons and connecting different spin systems.[16]
Expected Key HMBC Correlations:
-
The benzyl CH₂ protons are expected to show correlations to:
-
The carbons of the benzyl aromatic ring.
-
The carbon of the methyl group.
-
The C-4 carbon of the difluorobenzoic acid ring.
-
-
The methyl protons should correlate with:
-
The benzyl CH₂ carbon.
-
The C-4 carbon of the difluorobenzoic acid ring.
-
-
The aromatic protons (H-2, H-6) of the difluorobenzoic acid ring will likely show correlations to:
-
The carboxylic acid carbon (C=O).
-
The C-4 carbon.
-
The C-3 and C-5 carbons.
-
III. Experimental Protocols
A. Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.[3][4][5][18]
-
Weighing the Sample: For ¹H NMR, dissolve 5-25 mg of this compound in 0.6-0.7 mL of a deuterated solvent.[3][4] For ¹³C and 2D NMR experiments, a higher concentration of 50-100 mg is recommended.[3]
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆.[3] The use of a deuterated solvent is necessary for the instrument's lock system and to avoid large solvent signals in the ¹H spectrum.[3][4]
-
Dissolution and Transfer: Dissolve the sample in the deuterated solvent in a small vial. Once fully dissolved, filter the solution through a pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.[4][18]
-
Internal Standard: An internal standard such as tetramethylsilane (TMS) can be added for accurate chemical shift referencing, although referencing to the residual solvent peak is also common.[3]
B. NMR Data Acquisition
The following are general acquisition parameters. These may need to be optimized based on the specific instrument and sample concentration.
| Experiment | Key Parameters |
| ¹H NMR | - Pulse Program: zg30- Number of Scans: 16-64- Spectral Width: ~16 ppm- Acquisition Time: ~2-3 s- Relaxation Delay: 2-5 s |
| ¹³C NMR | - Pulse Program: zgpg30 (with proton decoupling)- Number of Scans: 1024-4096- Spectral Width: ~240 ppm- Acquisition Time: ~1 s- Relaxation Delay: 2 s |
| ¹⁹F NMR | - Pulse Program: zg30 (with proton decoupling)- Number of Scans: 16-64- Spectral Width: ~200 ppm- Acquisition Time: ~1 s- Relaxation Delay: 2 s |
| COSY | - Pulse Program: cosygpqf- Number of Scans: 2-8 per increment- Increments in F1: 256-512- Spectral Width (F1 & F2): ~16 ppm |
| HSQC | - Pulse Program: hsqcedetgpsisp2.2- Number of Scans: 4-16 per increment- Increments in F1: 256-512- Spectral Width (F2): ~16 ppm- Spectral Width (F1): ~240 ppm |
| HMBC | - Pulse Program: hmbcgplpndqf- Number of Scans: 8-32 per increment- Increments in F1: 256-512- Spectral Width (F2): ~16 ppm- Spectral Width (F1): ~240 ppm- Long-range coupling delay optimized for ~8 Hz |
C. Data Processing
The raw free induction decay (FID) data must be processed to obtain the final spectrum.[19][20][21]
-
Fourier Transformation: Converts the time-domain data (FID) into the frequency-domain spectrum.[19][21]
-
Apodization (Window Function): Application of a mathematical function to the FID to improve the signal-to-noise ratio or resolution.[21]
-
Phase Correction: Manual or automatic adjustment of the phase of the spectrum to ensure all peaks are in the absorptive mode.[22]
-
Baseline Correction: Correction of any distortions in the baseline of the spectrum.[22]
-
Referencing: Calibration of the chemical shift axis using an internal standard or the residual solvent peak.
-
For 2D Spectra: Both dimensions (F1 and F2) must be processed similarly.
IV. Visualization of Experimental Workflow and Structural Elucidation
The following diagrams illustrate the logical flow of the NMR experiments and the structural information derived from them.
Caption: Workflow for NMR-based structural elucidation.
Caption: Expected HMBC correlations for structural assignment.
V. Conclusion
The suite of NMR experiments detailed in this application note provides a robust and systematic approach for the complete structural characterization of this compound. By logically progressing from fundamental 1D techniques to more complex 2D correlation experiments, researchers can confidently determine the atomic connectivity and finalize the chemical structure of this and similar novel compounds. The protocols and insights provided herein are designed to be a valuable resource for scientists engaged in pharmaceutical research and development, ensuring the integrity and accuracy of their molecular characterization efforts.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
Reutenauer, L. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Kumar, D. S., et al. (2011). Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. International Journal of PharmTech Research. [Link]
-
Emory University. (2023). Small molecule NMR sample preparation. [Link]
-
Hore, P. J. (2015). NMR Data Processing. eMagRes. [Link]
-
The MetaRbolomics Project. 2.3 NMR data handling and (pre-)processing. [Link]
-
University of Leicester. How to Prepare Samples for NMR. [Link]
-
Wisdomlib. (2025). Heteronuclear Multiple Bond Connectivity: Significance and symbolism. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
University College London. Sample Preparation. [Link]
-
ResearchGate. NMR Data Processing. [Link]
-
Columbia University. HSQC and HMBC. [Link]
-
Chemistry For Everyone. (2025). How Do You Process NMR Data?. YouTube. [Link]
-
Cheminfo ELN. HSQC / HMBC prediction. [Link]
-
National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
-
MDPI. (2018). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. [Link]
-
Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
-
Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. [Link]
-
ResearchGate. Carbon–fluorine two-dimensional NMR correlation spectra. [Link]
-
University of Ottawa. COSY. [Link]
-
University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]
-
CEITEC. Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). [Link]
-
Appchem. 4-(benzyl(methyl)amino)-3,5-difluorobenzoicacid-B28135. [Link]
-
Suzhou Health Chemicals Co. This compound. [Link]
-
Chemistry LibreTexts. (2022). 5.1: COSY Spectra. [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
-
University College London. (2020). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. [Link]
-
SpectraBase. 4-Fluorobenzoic acid - Optional[19F NMR] - Chemical Shifts. [Link]
-
Organic Chemistry Explained. (2020). 2D NMR- Worked Example 1 (COSY). YouTube. [Link]
-
SpectraBase. 2-(4-Methylbenzyl)benzoic acid - Optional[13C NMR] - Chemical Shifts. [Link]
-
AIR Unimi. NMR SPECTRA OF CHAPTER 1. [Link]
Sources
- 1. This compound;CAS No.:1404196-20-8 [chemshuttle.com]
- 2. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 5. organomation.com [organomation.com]
- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. colorado.edu [colorado.edu]
- 11. COSY [chem.ch.huji.ac.il]
- 12. nmr.ceitec.cz [nmr.ceitec.cz]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. sphinxsai.com [sphinxsai.com]
- 17. Heteronuclear Multiple Bond Connectivity: Significance and symbolism [wisdomlib.org]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
Proper handling and storage conditions for 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid
Abstract
This document provides a comprehensive guide to the proper handling and storage of 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid (CAS No. 1404196-20-8). As a specialized fluorinated aromatic carboxylic acid, this compound is primarily intended for laboratory research purposes, particularly as a building block in medicinal chemistry for kinase inhibitor development.[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes best practices derived from safety data for structurally analogous compounds, including various fluorinated benzoic acids. The protocols herein are designed to ensure the integrity of the material and the safety of laboratory personnel.
Introduction: Understanding the Compound
This compound is a difluorinated benzoic acid derivative with a molecular weight of approximately 277.27 g/mol .[2][3] Its structure is notable for the presence of fluorine atoms, which can enhance target affinity in drug discovery applications, and a benzyl(methyl)amino group that can participate in hydrogen bonding.[1] These structural features also inform its chemical reactivity and dictate the necessary precautions for its handling and storage. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to work with this compound safely and effectively.
Material Identification and Properties
A clear identification of the material is the first step in ensuring proper handling.
| Property | Value | Source(s) |
| Chemical Name | This compound | [2][3][4][5] |
| CAS Number | 1404196-20-8 | [2][3][4][5] |
| Molecular Formula | C₁₅H₁₃F₂NO₂ | [3] |
| Molecular Weight | 277.27 g/mol | [2] |
| Typical Purity | ≥95% to 98.5% | [2][5] |
| Physical Form | Solid (likely crystalline powder) | [6] |
Hazard Assessment and Safety Precautions (Inferred)
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The following hazard assessment is based on data from structurally similar compounds such as 4-Fluorobenzoic acid, 3,5-Difluorobenzoic acid, and Benzoic acid.
Based on analogous compounds, this compound is anticipated to be:
-
Potentially harmful if swallowed.[6]
During thermal decomposition, it may release hazardous substances such as carbon oxides (CO, CO₂) and gaseous hydrogen fluoride (HF).[7]
Personal Protective Equipment (PPE)
A robust PPE protocol is mandatory to mitigate the inferred risks.
Caption: Required PPE for handling the compound.
Detailed Handling Protocols
Adherence to systematic handling procedures is critical for both safety and experimental integrity.
General Handling Workflow
The following diagram outlines the logical flow for safely handling the compound from receipt to disposal.
Caption: Step-by-step experimental workflow.
Step-by-Step Weighing and Dispensing Protocol
-
Preparation: Ensure the chemical fume hood or other ventilated enclosure is operational. Decontaminate the work surface.
-
Don PPE: Wear all required PPE as specified in Section 3.1.
-
Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dispensing: Inside the fume hood, carefully open the container. Use a clean spatula to transfer the solid to a tared weigh boat or appropriate vessel. Avoid generating dust.[8] If dust becomes airborne, ensure proper respiratory protection is in use.
-
Closure: Tightly seal the main container immediately after dispensing.
-
Cleanup: Clean any minor spills within the fume hood immediately. Wipe the spatula and weigh boat with a solvent-moistened cloth (e.g., ethanol or isopropanol) and dispose of it as hazardous waste.
-
Transfer: Proceed with the experimental use of the weighed compound.
Storage Conditions and Stability
Proper storage is paramount to maintaining the purity and stability of the compound. The following recommendations are based on best practices for similar aromatic carboxylic acids and fluorinated compounds.[9][10][11]
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature | Analogous compounds are stable at room temperature.[9] |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term storage. | To prevent potential slow oxidation or reaction with atmospheric moisture. |
| Light | Store in a dark place, away from direct sunlight. | To prevent potential photodegradation.[10] |
| Moisture | Keep in a tightly sealed container in a dry, well-ventilated place.[7][8][11] | The compound is a carboxylic acid and may be hygroscopic. |
| Incompatibilities | Strong oxidizing agents, strong bases, and reducing agents. | To prevent unwanted chemical reactions.[6] |
Storage Logic Diagram
Caption: Key parameters for proper storage.
Spill and Emergency Procedures
In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[7][8] If skin irritation occurs, seek medical advice.[7]
In Case of Eye Contact: Rinse cautiously with water for several minutes.[7][8] Remove contact lenses, if present and easy to do. Continue rinsing.[7][8] If eye irritation persists, get medical advice/attention.[7]
In Case of Inhalation: Remove the person to fresh air and keep comfortable for breathing.[7][8] Call a poison center or doctor if you feel unwell.[7]
In Case of a Spill: Ventilate the area. Avoid generating dust.[6] Wear appropriate PPE. Carefully sweep or wipe up the spilled solid, place it in a sealed container, and dispose of it as chemical waste according to institutional protocols.[6]
References
-
4-(benzyl(methyl)amino)-3,5-difluorobenzoicacid-B28135. Appchem. [Link]
-
This compound. Suzhou Health Chemicals Co.. [Link]
-
Benzoic Acid: Storage, Transportation, and Pharmacopoeia Standards. JustLong. [Link]
Sources
- 1. This compound;CAS No.:1404196-20-8 [chemshuttle.com]
- 2. This compound [cymitquimica.com]
- 3. appchemical.com [appchemical.com]
- 4. CAS 1404196-20-8 | 4658-3-58 | MDL MFCD22580400 | this compound | SynQuest Laboratories [synquestlabs.com]
- 5. 1404196-20-8|this compound|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]
- 6. Benzoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. 445-29-4|2-Fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 10. 500577-99-1|4-Amino-3,5-difluorobenzoic acid|BLD Pharm [bldpharm.com]
- 11. justlonghealth.com [justlonghealth.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid
Welcome to the technical support center for the synthesis of 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid (CAS 1404196-20-8)[1][2][3][4]. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the reaction yield of this important kinase inhibitor building block. We will delve into the mechanistic underpinnings of the key reaction, a Nucleophilic Aromatic Substitution (SNAr), and provide actionable, field-tested advice to overcome common synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most direct and common route is the Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the reaction of a highly activated fluoroarene, typically 3,4,5-trifluorobenzoic acid, with N-methylbenzylamine. The fluorine atom at the C4 position is selectively displaced by the amine nucleophile.
The reaction is driven by the strong electron-withdrawing effect of both the carboxylic acid group and the two fluorine atoms ortho to the leaving group. These groups stabilize the negatively charged intermediate (a Meisenheimer complex), which is a key feature of the SNAr mechanism[5][6].
Proposed Reaction Scheme:
Caption: General SNAr route to the target molecule.
Q2: Why is my reaction yield consistently low?
Low yields in this SNAr reaction can typically be attributed to one or more of the following factors:
-
Insufficient Reaction Temperature: SNAr reactions on electron-poor fluoroarenes require sufficient thermal energy to overcome the activation barrier.
-
Inappropriate Base or Stoichiometry: The choice and amount of base are critical. The base deprotonates the carboxylic acid and neutralizes the HF by-product, which can otherwise protonate the nucleophile, rendering it inactive.
-
Solvent Purity and Type: Polar aprotic solvents like DMSO, DMF, or NMP are essential for SNAr reactions as they solvate the cation of the base and leave the anion more nucleophilic[7]. Water contamination can be detrimental.
-
Side Reactions: Competing reactions, such as O-arylation or the formation of diaryl ethers, can consume starting materials and reduce the yield of the desired product.
-
Product Inhibition: The product, being an N-arylated amine, can sometimes bind to reagents or intermediates, slowing down the reaction rate[8].
Troubleshooting and Optimization Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis.
Problem 1: Reaction is sluggish or does not proceed to completion.
If you observe a significant amount of unreacted 3,4,5-trifluorobenzoic acid, consider the following optimization steps.
Workflow for Troubleshooting Incomplete Conversion:
Caption: Stepwise troubleshooting for incomplete reactions.
Detailed Protocol & Explanation:
-
Step 1: Optimize Reaction Temperature
-
Rationale: The aromatic ring is highly deactivated towards nucleophilic attack, and breaking the C-F bond has a significant activation energy. Fluorine is typically the best leaving group in SNAr because its high electronegativity polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack[5].
-
Actionable Advice: Incrementally increase the reaction temperature. Start at around 80-100°C and, if necessary, go up to 140-150°C. Monitor the reaction by HPLC or TLC to track the consumption of starting material and the formation of product and by-products.
-
-
Step 2: Re-evaluate the Base
-
Rationale: An inadequate base can lead to a buildup of HF, which protonates the N-methylbenzylamine, effectively removing it from the reaction. A base that is too strong might promote unwanted side reactions.
-
Actionable Advice:
-
Use at least 2.0 equivalents of a non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃. The first equivalent deprotonates the carboxylic acid, and the second neutralizes the HF formed.
-
Alternatively, a hindered organic base like N,N-Diisopropylethylamine (DIPEA) can be effective.
-
Ensure the base is finely powdered and dry to maximize its reactivity.
-
-
| Base | pKa of Conjugate Acid | Key Characteristics |
| K₂CO₃ | ~10.3 | Standard, cost-effective, moderately strong. |
| Cs₂CO₃ | ~10.3 | More soluble and reactive than K₂CO₃ in organic solvents. |
| DIPEA | ~11.0 | Organic, soluble, non-nucleophilic. Scavenges acid. |
| t-BuOK | ~17.0 | Very strong, may promote side reactions. Use with caution.[9] |
-
Step 3: Ensure Solvent Quality
-
Rationale: Protic contaminants like water can compete with the amine nucleophile, leading to the formation of 4-hydroxy-3,5-difluorobenzoic acid.
-
Actionable Advice: Use anhydrous, high-purity polar aprotic solvents (e.g., DMSO, DMF). If necessary, dry the solvent over molecular sieves before use.
-
Problem 2: Significant formation of by-products.
The appearance of unexpected peaks in your HPLC or spots on your TLC plate indicates side reactions are occurring.
Common By-products and Their Causes:
-
4-hydroxy-3,5-difluorobenzoic acid:
-
Cause: Presence of water in the reaction mixture, which acts as a competing nucleophile.
-
Solution: Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (N₂ or Ar).
-
-
Over-alkylation/Benzylation Products:
-
Cause: While less common for this specific substrate, a very strong base or excessively high temperatures could potentially lead to reactions at other sites. More likely is the N-benzylation of the product itself if impurities are present in the benzylating agent.
-
Solution: Use the correct stoichiometry of reagents. Ensure the purity of the N-methylbenzylamine.
-
-
Decarboxylation:
-
Cause: At very high temperatures (>160-180°C), the benzoic acid moiety can decarboxylate, especially under basic conditions.
-
Solution: Avoid excessive temperatures. If high temperatures are required for the SNAr reaction, consider performing the reaction on the methyl or ethyl ester of 3,4,5-trifluorobenzoic acid, followed by hydrolysis as a final step.
-
Optimized Experimental Protocol (Starting Point):
This protocol provides a robust starting point for optimization.
-
Setup: To a dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 3,4,5-trifluorobenzoic acid (1.0 eq.).
-
Reagents: Add anhydrous potassium carbonate (K₂CO₃, 2.2 eq., finely powdered) and a polar aprotic solvent like anhydrous DMSO (5-10 mL per gram of starting material).
-
Nucleophile Addition: Add N-methylbenzylamine (1.1 eq.) to the stirred suspension at room temperature.
-
Heating: Heat the reaction mixture to 100-120°C.
-
Monitoring: Monitor the reaction progress by TLC or HPLC every 2-4 hours until the starting material is consumed (typically 8-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into ice-cold water.
-
Acidify with 1M HCl until the pH is ~2-3 to precipitate the product.
-
Stir the resulting slurry for 30 minutes in an ice bath.
-
-
Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water and then a minimal amount of a cold non-polar solvent (e.g., hexane or diethyl ether) to remove organic impurities.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure product.
-
References
-
Gáspár, A., et al. (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central. Available at: [Link]
-
Twilton, J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the nucleophilic aromatic substitution reaction. ResearchGate. Available at: [Link]
-
RSC Publishing. (n.d.). Sequential analysis for identification of byproduct from N-benzylation reaction. RSC Publishing. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]
-
SciRP.org. (n.d.). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. SciRP.org. Available at: [Link]
-
Appchem. (n.d.). 4-(benzyl(methyl)amino)-3,5-difluorobenzoicacid-B28135. Appchem. Available at: [Link]
-
Wordpress. (n.d.). SNAr Solvents and Reagents. Wordpress. Available at: [Link]
-
RSC Publishing. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. RSC Publishing. Available at: [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. ResearchGate. Available at: [Link]
-
RSC Publishing. (n.d.). Product Inhibition in Nucleophilic Aromatic Substitution through DPPPent-Supported π-Arene Catalysis. RSC Publishing. Available at: [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]
- Google Books. (n.d.). Synthesis and Characterization of: 4-amino-3, 5-difuorobenzonitrile, 4-amino-3, 5-difluorobenzoate, Diethyl-4, 4. Google Books.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
Sources
- 1. This compound;CAS No.:1404196-20-8 [chemshuttle.com]
- 2. This compound [cymitquimica.com]
- 3. This compound [myskinrecipes.com]
- 4. appchemical.com [appchemical.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Purification methods for removing byproducts from 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid. As a crucial building block in medicinal chemistry, particularly for kinase inhibitor development, achieving high purity is paramount.[1] This document offers troubleshooting advice and detailed purification protocols based on established chemical principles and field-proven insights.
Section 1: Understanding the Impurity Profile
Effective purification begins with understanding the potential byproducts of the synthesis. The target molecule is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction, followed by a subsequent alkylation. A common route involves the N-benzylation and N-methylation of 4-amino-3,5-difluorobenzoic acid.
This synthetic pathway, while generally effective, can generate a predictable profile of byproducts that complicate purification.
Caption: Plausible synthetic route and points of byproduct formation.
Table 1: Common Byproducts and Their Characteristics
| Impurity Name | Source of Formation | Differentiating Property | Recommended Primary Removal Method |
| Unreacted Starting Material (4-Amino-3,5-difluorobenzoic acid) | Incomplete N-alkylation reaction. | More polar; primary amine is more basic than tertiary amine. | Acid-Base Extraction |
| Mono-benzylated Intermediate (4-(Benzylamino)-3,5-difluorobenzoic acid) | Incomplete N-methylation. | Higher polarity than the final product. | Column Chromatography |
| Di-benzylated Product (4-(Dibenzylamino)-3,5-difluorobenzoic acid) | Over-alkylation with the benzylating agent. | Less polar than the final product. | Column Chromatography |
| Benzyl Ester of Product | Reaction of the carboxylic acid with benzyl alcohol (often present as an impurity in benzyl bromide).[2] | Neutral compound; lacks acidic proton. | Acid-Base Extraction |
| Residual Solvents (e.g., DMF, THF, Toluene) | Trapped during workup or precipitation. | Volatile; characteristic NMR signals.[3] | High-vacuum drying, Recrystallization |
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound.
Q1: My final product is an off-white or yellowish powder, but the literature reports it as white. How can I improve the color?
A: Discoloration often arises from trace, highly conjugated impurities or oxidation byproducts. A simple and effective solution is to perform a charcoal treatment during recrystallization.
-
Procedure: After dissolving your crude product in the hot recrystallization solvent, add a very small amount (1-2% by weight) of activated charcoal. Keep the solution hot for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. The filtrate should be colorless. Proceed with cooling to induce crystallization.
-
Causality: Activated charcoal has a high surface area and adsorbs large, flat, conjugated molecules responsible for color, while having a lower affinity for your smaller target molecule. Use it sparingly, as excessive amounts can lead to significant product loss.[4]
Q2: My ¹H NMR spectrum shows unexpected sharp singlets. How can I identify if they are impurities?
A: Unidentified singlets are often residual solvents from the reaction or purification.
-
Identification: Compare the chemical shifts of the unknown signals to established tables of common laboratory solvents. For example, a singlet around δ 2.17 ppm in CDCl₃ is likely acetone, while a signal at δ 7.36 ppm could be benzene.[5][6] The benzyl group (-CH₂-) of your product should appear as a singlet around δ 4.6-4.8 ppm, and the N-methyl group (-CH₃) as a singlet around δ 3.0-3.3 ppm.
-
Troubleshooting: If the impurity is a solvent, it can typically be removed by drying the sample under high vacuum for several hours, preferably with gentle heating if the compound is thermally stable. If the impurity persists, recrystallization is the best option.
Q3: LC-MS analysis shows a significant peak corresponding to the starting material, 4-amino-3,5-difluorobenzoic acid. How can I remove it efficiently?
A: This is a classic scenario for purification by acid-base extraction. The key is to exploit the different pKa values of the carboxylic acid and the aromatic amine functionalities.
-
Rationale: Both your product and the starting material are amphoteric, containing a basic amine and an acidic carboxylic acid. However, the tertiary amine of your product is less basic than the primary amine of the starting material. This difference allows for selective extraction.
-
Solution: Perform the detailed acid-base extraction outlined in Protocol 1. The initial wash with a weak acid (e.g., dilute HCl to pH ~4-5) will protonate and remove the more basic starting material into the aqueous layer, while leaving your less basic tertiary amine product in the organic layer.
Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point, or when the concentration of impurities is too high, disrupting crystal lattice formation.
-
Immediate Action: Add a small amount of hot solvent to redissolve the oil completely. Then, allow the solution to cool much more slowly. Vigorous scratching of the inside of the flask with a glass rod at the solvent line can help induce nucleation.[4]
-
Systematic Approach: If slow cooling fails, your solvent system may be inappropriate. If using a single solvent, the compound may be too soluble. A two-solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane) is often more effective. Dissolve the compound in a minimum of the "good" hot solvent (in which it is very soluble) and add the "poor" hot solvent (in which it is sparingly soluble) dropwise until the solution becomes faintly turbid. Add a drop or two of the "good" solvent to clarify and then allow to cool slowly.[7]
Section 3: Detailed Purification Protocols
These protocols are designed as robust starting points for purification. Optimization may be required based on the specific impurity profile of your crude material.
Protocol 1: High-Resolution Acid-Base Extraction
This method is excellent for removing acidic or basic impurities, and especially neutral byproducts like the benzyl ester.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) (approx. 10-20 mL per 1 g of crude material).
-
Acid Wash (Removes Basic Impurities): Transfer the organic solution to a separatory funnel. Add an equal volume of dilute HCl (1 M). Shake vigorously, venting frequently. Allow the layers to separate and drain the lower aqueous layer. This step removes unreacted starting material if it is significantly more basic.
-
Base Wash (Isolates Acidic Product): To the organic layer, add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution. Shake well. The carboxylate salt of your product will form and move into the aqueous layer. Drain the lower aqueous layer containing your product into a clean flask. Repeat this extraction twice more to ensure complete recovery. Rationale: A weak base like bicarbonate is sufficient to deprotonate the carboxylic acid without reacting with less acidic phenols, if present.[8]
-
Back-Wash (Removes Neutral Impurities): The original organic layer now contains neutral impurities (e.g., benzyl ester byproduct). This can be washed with brine, dried over Na₂SO₄, and concentrated to identify these byproducts, but it is typically discarded.
-
Re-acidification and Precipitation: Cool the combined basic aqueous extracts in an ice bath. Slowly add concentrated HCl dropwise while stirring until the pH is ~2-3. Your purified product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of cold hexane to aid in drying. Dry the product under high vacuum.
Protocol 2: Optimized Recrystallization
Recrystallization is ideal for removing small amounts of impurities that have different solubilities from the product.
-
Solvent Selection: A mixed solvent system of ethanol and water is often effective for aminobenzoic acids.[4] Ethyl acetate/hexane is another excellent choice.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the "good" solvent (e.g., ethanol) in small portions while heating to a gentle boil until the solid just dissolves. Use the minimum amount of solvent necessary.
-
Hot Filtration (Optional): If there are insoluble impurities or if a charcoal treatment was performed, perform a hot filtration at this stage.
-
Crystallization: Remove the flask from the heat. Slowly add the "poor" solvent (e.g., water) dropwise while stirring until the solution becomes persistently cloudy (turbid). Add 1-2 drops of the "good" solvent to make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the ice-cold recrystallization solvent mixture, and dry under vacuum.
Protocol 3: Flash Column Chromatography
This method is powerful for separating compounds with very similar properties, such as the desired product from its mono-benzylated intermediate or di-benzylated byproduct.
-
Stationary Phase: Silica gel is standard for normal-phase chromatography.[3]
-
Mobile Phase (Eluent): A common solvent system is a gradient of ethyl acetate in hexane. Due to the acidic nature of the product, adding a small amount of acetic acid (0.5-1%) to the eluent can improve peak shape and prevent tailing.
-
Procedure:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system will give your product an Rf value of ~0.2-0.4.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, low-polarity eluent (e.g., 10% EtOAc in hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column, starting with the low-polarity eluent and gradually increasing the polarity (e.g., from 10% to 40% EtOAc). Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Section 4: Purification Workflow
Use the following decision tree to select the most appropriate purification strategy based on your initial analysis of the crude product.
Caption: Decision tree for selecting a purification method.
References
-
University of California, Los Angeles. (n.d.). Recrystallization 2. Retrieved from [Link]
-
Galan, A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). Experiment 3: Separation of a Mixture by Acid-Base Extraction. Retrieved from [Link]
-
University of Rochester. (n.d.). Flash Column Chromatography. Retrieved from [Link]
-
Appiah, C., et al. (2020). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Khan, I., et al. (2023). Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate. RSC Advances. Available at: [Link]
- Google Patents. (n.d.). Method for preparing p-aminobenzoic acid.
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]
Sources
- 1. This compound;CAS No.:1404196-20-8 [chemshuttle.com]
- 2. Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. carlroth.com [carlroth.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. 1404196-20-8|this compound|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]
Technical Support Center: Optimization of Reaction Conditions for Preparing Fluorinated Intermediates
Welcome to the Technical Support Center for the preparation of fluorinated intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during fluorination reactions. The introduction of fluorine into organic molecules can dramatically alter their biological properties, making it a critical tool in modern medicinal chemistry.[1][2][3] However, the unique reactivity of fluorinating agents and the intricacies of C-F bond formation often present significant synthetic hurdles.[4][5][6] This resource offers practical, field-proven insights to help you navigate these challenges and optimize your reaction conditions for successful outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during your fluorination experiments, offering potential causes and actionable solutions in a question-and-answer format.
Question: Why is the yield of my fluorinated product consistently low or non-existent?
Answer: Low or no product yield in fluorination reactions can be attributed to several factors, ranging from reagent stability to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.[7]
-
Reagent Reactivity and Stability: The choice of fluorinating agent is paramount and must be matched to the substrate's reactivity.[7] For instance, highly reactive substrates may undergo side reactions with aggressive fluorinating agents, while less reactive substrates require more potent reagents.[7] Many fluorinating agents are moisture-sensitive and can decompose over time.[7] Always use fresh or properly stored reagents.
-
Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics.[8] A temperature that is too low may result in an incomplete reaction, while excessively high temperatures can lead to the decomposition of reactants or the desired product.[8] It is advisable to screen a range of temperatures to identify the optimal conditions for your specific system.[8]
-
Incorrect Solvent Choice: The solvent's polarity and boiling point can significantly influence the solubility of reactants and the overall reaction rate.[8] Furthermore, the compatibility of the solvent with the fluorinating agent is a critical safety consideration, as some combinations can be explosive.[9] For example, Selectfluor® can react exothermically with DMF, pyridine, and DMSO.[9]
Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in fluorination reactions, particularly on complex molecules, is a common challenge. The directing effects of existing functional groups and the choice of catalyst are key areas to investigate.
-
Substituent Effects: The electronic nature of the substituents on the substrate can direct the regioselectivity of the fluorination. Electron-donating groups can activate a ring towards electrophilic fluorination, while electron-withdrawing groups can have a deactivating effect.[8]
-
Catalyst Control: The use of specific catalysts can provide excellent control over regioselectivity. For example, in the fluorination of 2-heptanone precursors, primary amine functionalized Cinchona alkaloids have been shown to provide excellent regio- and chemoselective control.[10] Palladium-catalyzed reactions have also demonstrated high regioselectivity in certain cases.[10]
Question: I am observing significant decomposition of my starting material. What are the likely causes and how can I mitigate this?
Answer: Starting material decomposition can be a result of overly harsh reaction conditions or the inherent instability of the substrate under the chosen fluorination protocol.
-
Reaction Temperature and Time: As mentioned previously, excessive temperatures can lead to decomposition.[8] Similarly, prolonged reaction times, even at optimal temperatures, can sometimes result in degradation. It is important to monitor the reaction progress and quench it once the starting material has been consumed.
-
Fluorinating Agent Reactivity: Using a fluorinating agent that is too reactive for your substrate can lead to decomposition. Consider switching to a milder reagent. For electrophilic fluorinations, a range of N-F reagents with varying reactivities are available, such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).[2][11]
-
pH Control: Some fluorination reactions are sensitive to pH. The addition of a non-nucleophilic base may be necessary to neutralize any acidic byproducts that could cause decomposition.
Frequently Asked Questions (FAQs)
What are the primary safety precautions I should take when working with fluorinating agents?
Safety is paramount when handling fluorinating agents, many of which are hazardous.[12][13][14][15][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate gloves.[12] For highly corrosive or readily absorbed compounds, double-gloving is recommended.[12]
-
Ventilation: All work with volatile fluorinated compounds or fluorinating agents must be conducted in a properly functioning chemical fume hood.[12] For particularly hazardous or moisture-sensitive reagents, a glove box with an inert atmosphere is recommended.[12]
-
Emergency Preparedness: Be aware of the specific hazards of the reagents you are using. For compounds that can generate hydrofluoric acid (HF), have a 2.5% calcium gluconate gel readily available as a first aid measure for skin contact.[13][17]
What is the difference between nucleophilic and electrophilic fluorination?
The choice between nucleophilic and electrophilic fluorination depends on the nature of your substrate and the desired transformation.
-
Nucleophilic Fluorination: This method involves the use of a nucleophilic fluoride source (F-) to displace a leaving group on the substrate. Common nucleophilic fluorinating agents include potassium fluoride (KF) and cesium fluoride (CsF).[18] This approach is often used for the synthesis of alkyl fluorides from the corresponding alcohols or halides.[19]
-
Electrophilic Fluorination: In this approach, an electrophilic fluorine source (F+) is used to react with a nucleophilic substrate, such as an enolate or an electron-rich aromatic ring.[18][20] Reagents like Selectfluor® and NFSI are common electrophilic fluorinating agents.[2][18]
How do I choose the right solvent for my fluorination reaction?
The ideal solvent should dissolve all reactants, be inert to the reaction conditions, and facilitate the desired transformation.
-
Polar Aprotic Solvents: Solvents like acetonitrile are often used in nucleophilic fluorination reactions as they can solvate the cation of the fluoride salt without strongly solvating the fluoride anion, thus enhancing its nucleophilicity.[21]
-
Solvent-Free Conditions: In some cases, solvent-free reaction conditions can be advantageous, offering a more environmentally friendly approach and simplifying purification.[9][22] Mechanochemical methods for solid-state aromatic nucleophilic fluorination have been developed that do not require high-boiling, toxic solvents.[22]
-
Aqueous Media: While challenging due to the hydration of the fluoride ion, recent research has shown that nucleophilic fluorination can be enabled in water by using surfactant-based catalytic systems.[1]
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination of an Activated Aromatic Compound
This protocol provides a general guideline for the electrophilic fluorination of an electron-rich aromatic substrate using NFSI.
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aromatic substrate (1.0 mmol) in a suitable anhydrous solvent (e.g., acetonitrile, 10 mL).
-
Addition of Fluorinating Agent: To the stirred solution, add N-Fluorobenzenesulfonimide (NFSI) (1.1 mmol, 1.1 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Nucleophilic Fluorination of an Alkyl Halide
This protocol outlines a general procedure for the nucleophilic fluorination of an alkyl bromide using potassium fluoride.
-
Reagent Preparation: Dry potassium fluoride (KF) (3.0 mmol, 3.0 equivalents) under vacuum at 120 °C for 2 hours before use.
-
Reaction Setup: In a dry flask under an inert atmosphere, add the dried KF, a phase-transfer catalyst (e.g., 18-crown-6, 0.1 mmol), and the alkyl bromide (1.0 mmol).
-
Solvent Addition: Add a suitable anhydrous polar aprotic solvent (e.g., acetonitrile, 10 mL).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by distillation or column chromatography.
Data Presentation
Table 1: Common Electrophilic Fluorinating Reagents and Their Typical Applications
| Reagent | Structure | Typical Applications |
| Selectfluor® | 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Fluorination of enolates, silyl enol ethers, and electron-rich aromatics.[20] |
| N-Fluorobenzenesulfonimide (NFSI) | N-Fluorobenzenesulfonimide | Fluorination of a wide range of substrates including indoles and organometallic compounds.[2] |
| Xenon Difluoride (XeF₂) | XeF₂ | Used for the fluorination of alkenes and aromatic compounds, but is highly toxic and requires special handling.[18] |
Table 2: Common Nucleophilic Fluorinating Reagents and Their Properties
| Reagent | Formula | Properties |
| Potassium Fluoride (KF) | KF | Inexpensive but can be basic and requires a phase-transfer catalyst for good reactivity.[18] |
| Cesium Fluoride (CsF) | CsF | More reactive than KF but also more expensive.[18] |
| Diethylaminosulfur Trifluoride (DAST) | (C₂H₅)₂NSF₃ | Effective for converting alcohols and carbonyls to their fluoro-derivatives, but can be volatile and toxic.[14][18] |
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Comparison of Nucleophilic and Electrophilic Fluorination.
References
- Safety and handling of fluorinated organic compounds - Benchchem.
- Application Notes and Protocols for Electrophilic Fluorination of Aromatic Compounds using 1-Fluoro-1H-imidazole - Benchchem.
- Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides - Green Chemistry (RSC Publishing).
- Technical Support Center: Optimizing Reaction Conditions for Fluorinated Pyrazinones - Benchchem.
- Technical Support Center: Fluorination Reactions - Benchchem.
- Current Trends in Practical Fluorination Chemistry - Thermo Fisher Scientific.
- Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University.
- Enabling nucleophilic fluorination in water - American Chemical Society.
- Fluorine and Fluorination Chemistry - Pharmaceutical and Polymer Chemistry - Mettler Toledo.
- Optimization of reaction conditions for synthesis of [18F]FMISO using stable [19F]F- - [Publication Source].
- Technical Support Center: Optimizing Reaction Conditions for the Fluorination of 2-Heptanone Precursors - Benchchem.
- Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology.
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety.
- Specific Solvent Issues with Fluorination - Wordpress.
- Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid - Environment, Health & Safety.
- Nucleophilic Fluorination - The Doyle Group - UCLA.
- Fluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal.
- Some considerations in the handling of fluorine and the chlorine fluorides.
- Electrophilic Fluorination - Bryn Mawr College.
- Electrophilic fluorination - Grokipedia.
- The Dark Side of Fluorine | ACS Medicinal Chemistry Letters.
- Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination - Organofluorine / Alfa Chemistry.
- The Dark Side of Fluorine - PMC - NIH.
- Optimization of the reaction conditions a . | Download Scientific Diagram - ResearchGate.
- Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - MDPI.
- Fluorination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. Enabling nucleophilic fluorination in water - American Chemical Society [acs.digitellinc.com]
- 2. brynmawr.edu [brynmawr.edu]
- 3. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pharmtech.com [pharmtech.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 14. mt.com [mt.com]
- 15. Some considerations in the handling of fluorine and the chlorine fluorides - UNT Digital Library [digital.library.unt.edu]
- 16. Fluorination - Wordpress [reagents.acsgcipr.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 20. grokipedia.com [grokipedia.com]
- 21. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 22. Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Identifying side reactions in the synthesis of substituted benzoic acids
Welcome to the technical support center for the synthesis of substituted benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these crucial synthetic transformations. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental outcomes, empowering you to troubleshoot effectively and optimize your synthetic routes.
Structure of this Guide
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios for the three most common methods of synthesizing substituted benzoic acids:
-
Grignard Carboxylation: A powerful method for forming C-C bonds, but sensitive to reaction conditions.
-
Oxidation of Alkylbenzenes: A robust and often high-yielding method, but with potential for over-oxidation and substrate limitations.
-
Hydrolysis of Nitriles: A reliable transformation, where controlling the extent of reaction is key.
Each section will delve into specific side reactions, their mechanistic origins, and practical, step-by-step protocols for their mitigation.
Grignard Carboxylation: Troubleshooting and Side Reactions
Grignard reagents are potent nucleophiles, making their reaction with carbon dioxide a cornerstone of benzoic acid synthesis. However, their high reactivity is also a source of common side reactions.
FAQ 1: My Grignard reaction is low-yielding, and I've isolated a significant amount of a dimeric byproduct. What is happening?
This is a classic case of Wurtz coupling , a major side reaction in Grignard synthesis.[1][2] The newly formed Grignard reagent (R-MgX) can react with the unreacted starting halide (R-X) to form a homocoupled dimer (R-R).[1][3]
Mechanistic Insight: This side reaction is particularly prevalent under conditions of high local concentration of the alkyl or aryl halide and at elevated temperatures, which can accelerate the rate of the coupling reaction.[1][3]
Troubleshooting Guide: Minimizing Wurtz Coupling
| Parameter | Recommendation | Rationale |
| Addition Rate | Add the halide solution dropwise to the magnesium turnings. | Maintains a low concentration of the halide, favoring its reaction with magnesium over the already formed Grignard reagent.[3] |
| Temperature | Maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath. | The formation of the Grignard reagent is exothermic; excessive heat favors the Wurtz coupling side reaction.[1][4] |
| Solvent | While THF is common, diethyl ether can sometimes reduce Wurtz coupling for certain substrates.[1] | Solvent polarity can influence the reactivity of the Grignard reagent and the halide. |
| Magnesium | Use fresh, high-surface-area magnesium turnings and activate them if necessary (e.g., with a crystal of iodine). | A clean, active magnesium surface promotes faster formation of the Grignard reagent, reducing the time unreacted halide is present.[1] |
Workflow Diagram: Grignard Reaction and Wurtz Coupling Side Reaction
Caption: Desired Grignard carboxylation pathway and the competing Wurtz coupling side reaction.
FAQ 2: My reaction failed to initiate, or the yield is very low, but I don't see any Wurtz product. What else could be the problem?
The most likely culprit here is the presence of protic impurities , primarily water.[4] Grignard reagents are strong bases and will readily react with any compound containing an acidic proton, such as water, alcohols, or even terminal alkynes. This reaction destroys the Grignard reagent, forming a hydrocarbon (R-H) and magnesium salts.
Preventative Measures:
-
Dry Glassware: All glassware must be rigorously dried, preferably in an oven, and assembled while hot under a stream of inert gas (nitrogen or argon).
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.[4]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction to prevent atmospheric moisture from entering the system.[4]
Experimental Protocol: Synthesis of Benzoic Acid via Grignard Carboxylation
This protocol is for the synthesis of benzoic acid from bromobenzene and includes steps to minimize side reactions.
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Magnesium Activation: Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask. Gently warm the flask under a stream of nitrogen until violet iodine vapors are observed. Cool to room temperature.
-
Grignard Formation: Add anhydrous diethyl ether to the flask. Dissolve bromobenzene (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, evidenced by bubbling and a cloudy appearance. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Carboxylation: After the magnesium has been consumed, cool the reaction mixture in an ice bath. Crush dry ice and add it in excess to the reaction mixture with vigorous stirring.
-
Workup and Purification:
-
Once the excess dry ice has sublimed, slowly add dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. The benzoic acid will be in the ether layer. The biphenyl byproduct from Wurtz coupling is also soluble in ether.
-
Extract the ether layer with aqueous sodium hydroxide. The benzoic acid will be converted to sodium benzoate and move to the aqueous layer, while the non-acidic biphenyl will remain in the ether layer.
-
Separate the aqueous layer and acidify it with concentrated HCl to precipitate the benzoic acid.
-
Collect the solid benzoic acid by vacuum filtration and wash with cold water.
-
Oxidation of Alkylbenzenes: Controlling the Reaction
The oxidation of an alkyl side chain on an aromatic ring is a common method for preparing benzoic acids. Potassium permanganate (KMnO₄) is a powerful and frequently used oxidizing agent for this purpose.[5][6]
FAQ 3: I am trying to oxidize a long alkyl chain on a benzene ring to a benzoic acid. Is it possible to selectively oxidize only the benzylic carbon?
With strong oxidizing agents like KMnO₄, it is generally not possible to stop the oxidation at an intermediate stage. Any alkyl group, regardless of its length, will be oxidized all the way to a carboxylic acid group, provided there is at least one hydrogen atom on the benzylic carbon.[7][8][9] The rest of the alkyl chain is cleaved during the reaction.
Key Requirement: The presence of a benzylic hydrogen is essential for the oxidation to occur.[7][9] For example, tert-butylbenzene is resistant to oxidation by KMnO₄ because it lacks a benzylic hydrogen.[5][8]
FAQ 4: Can I use KMnO₄ to oxidize an alkylbenzene if my molecule contains other functional groups?
This is a critical consideration. KMnO₄ is a strong, non-selective oxidizing agent and will oxidize other sensitive functional groups.
Compatibility Table: Functional Groups and KMnO₄ Oxidation
| Functional Group | Reactivity with Hot, Alkaline KMnO₄ | Outcome |
| Alkenes & Alkynes | Highly Reactive | Cleavage to carboxylic acids or ketones |
| Alcohols | Reactive | Oxidation to carboxylic acids or ketones |
| Aldehydes | Highly Reactive | Oxidation to carboxylic acids |
| Phenols | Highly Reactive | Ring opening and degradation |
| Amines | Reactive | Oxidation and degradation |
Troubleshooting: If your substrate contains other oxidizable groups, consider using a milder or more selective oxidizing agent, or employ a protecting group strategy.
Reaction Pathway: Oxidation of Alkylbenzenes
Caption: Requirement of a benzylic hydrogen for the oxidation of alkylbenzenes to benzoic acids.
Experimental Protocol: Oxidation of Toluene to Benzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine toluene, water, and potassium permanganate. Add a small amount of sodium carbonate to make the solution alkaline.[10]
-
Reflux: Heat the mixture to reflux. The purple color of the permanganate will gradually be replaced by a brown precipitate of manganese dioxide (MnO₂).[10]
-
Workup:
-
After the purple color has disappeared, cool the mixture and filter off the MnO₂.
-
Acidify the filtrate with dilute sulfuric acid. Benzoic acid will precipitate out as a white solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
-
Purification: Collect the benzoic acid by vacuum filtration and wash with cold water. Recrystallize from hot water if necessary.
Hydrolysis of Nitriles: Avoiding Incomplete Reaction
The hydrolysis of benzonitriles to benzoic acids is a robust reaction that can be performed under acidic or basic conditions.[11][12] The primary side reaction of concern is incomplete hydrolysis, which results in the formation of a stable amide intermediate.[13][14]
FAQ 5: I performed a nitrile hydrolysis, but my product is a neutral compound, not an acid. What went wrong?
You have likely isolated the benzamide intermediate . The hydrolysis of a nitrile proceeds in two stages: first to an amide, and then the amide is further hydrolyzed to the carboxylic acid.[11][15] Stopping the reaction prematurely, or using insufficiently harsh conditions (e.g., low temperature, short reaction time), can lead to the accumulation of the amide.
Mechanistic Consideration: Full hydrolysis to the carboxylic acid requires forcing conditions, such as prolonged heating under reflux with a strong acid or base.[16]
Troubleshooting Guide: Ensuring Complete Nitrile Hydrolysis
| Condition | Acidic Hydrolysis | Alkaline Hydrolysis |
| Reagents | Dilute HCl or H₂SO₄[11] | Aqueous NaOH or KOH[11] |
| Product | Benzoic acid and an ammonium salt (e.g., NH₄Cl)[13] | A benzoate salt (e.g., sodium benzoate) and ammonia gas[11][13] |
| Key to Success | Prolonged heating under reflux is crucial to drive the hydrolysis of the intermediate amide. | Ensure sufficient heating to hydrolyze the amide and drive off the ammonia gas, which helps to push the equilibrium towards the products. |
| Final Step | None required to isolate the acid. | The final reaction mixture must be acidified with a strong acid to precipitate the free benzoic acid.[11] |
Reaction Scheme: Nitrile Hydrolysis Pathway and Amide Intermediate
Caption: Stepwise hydrolysis of a nitrile, highlighting the stable amide intermediate.
Experimental Protocol: Basic Hydrolysis of Benzonitrile
-
Reaction Setup: In a round-bottom flask with a reflux condenser, place benzonitrile and an aqueous solution of sodium hydroxide (e.g., 10% w/v).
-
Reflux: Heat the mixture to a vigorous reflux. Ammonia gas will be evolved. Continue heating until the evolution of ammonia ceases and the oily layer of benzonitrile has disappeared.
-
Workup: Cool the reaction mixture to room temperature.
-
Precipitation: Carefully acidify the solution with concentrated hydrochloric acid while cooling in an ice bath. Benzoic acid will precipitate as a white solid.
-
Isolation: Collect the product by vacuum filtration, wash thoroughly with cold water, and dry.
General Side Reaction: Decarboxylation
FAQ 6: I'm purifying my substituted benzoic acid by distillation and observing gas evolution and loss of product. What is happening?
You may be observing thermal decarboxylation . While generally stable, benzoic acids can lose carbon dioxide at high temperatures, especially in the presence of copper salts, to form benzene or its derivatives.[17][18] This is more of a concern for benzoic acids with certain substituents and during high-temperature procedures like distillation or when heated in solvents like quinoline.[17]
Mitigation:
-
Avoid unnecessarily high temperatures during workup and purification.
-
For purification of thermally sensitive benzoic acids, consider recrystallization or sublimation under reduced pressure instead of distillation.[19]
By understanding the mechanistic underpinnings of these common side reactions, you can proactively adjust your experimental design to favor the formation of your desired substituted benzoic acid, leading to higher yields, easier purifications, and more reliable synthetic outcomes.
References
-
Chegg. (2020, July 22). Solved Grignard Reaction: Synthesis of Benzoic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.8: Oxidation of Aromatic Compounds. Retrieved from [Link]
-
Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]
-
Bartleby. (2024, March 5). Answered: A common side reaction during Grignard Reactions is the Wurtz coupling.... Retrieved from [Link]
-
NC State University Libraries. (n.d.). 16.8 Oxidation of Aromatic Compounds – Organic Chemistry. Retrieved from [Link]
-
University of Calgary. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids. PMC. Retrieved from [Link]
-
University of Calgary. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction. Retrieved from [Link]
-
YouTube. (2023, August 8). Oxidation of toluene with potassium permanganate. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of side products via Wurtz-type coupling (a) and salt metathesis reactions (b) in THF. Retrieved from [Link]
-
Chemistry Stack Exchange. (2012, April 26). Mechanism of arene side chain oxidation by permanganate. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
IOSR Journal. (n.d.). Permanganate Oxidation mechanisms of Alkylarenes. Retrieved from [Link]
-
Lumen Learning. (n.d.). 16.3. Reactions of alkylbenzenes | Organic Chemistry II. Retrieved from [Link]
-
OrgoSolver. (n.d.). Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. Retrieved from [Link]
- Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
-
Chemguide. (n.d.). Decarboxylation of carboxylic acids and their salts. Retrieved from [Link]
-
YouTube. (2020, May 3). Synthesis of benzoic acid via the Grignard reaction. Retrieved from [Link]
-
Allen. (n.d.). Hydrolysis of benzonitrile gives. Retrieved from [Link]
-
YouTube. (2014, February 15). Oxidation of Alkylbenzenes to Make Benzoic Acids. Retrieved from [Link]
-
PubMed. (n.d.). Understanding C-H bond oxidations: H. and H- transfer in the oxidation of toluene by permanganate. Retrieved from [Link]
-
Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Retrieved from [Link]
-
Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. Retrieved from [Link]
-
Chegg. (2020, November 6). Question: REPORT FORM: BASIC HYDROLYSIS OF BENZONITRILE.... Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby [bartleby.com]
- 3. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 16.8 Oxidation of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 16.3. Reactions of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Hydrolysis of benzonitrile gives [allen.in]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 16. orgosolver.com [orgosolver.com]
- 17. Benzoic acid - Wikipedia [en.wikipedia.org]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. US4092353A - Process for the purification of benzoic acid - Google Patents [patents.google.com]
Addressing stability issues of 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid in solution
Technical Support Center: 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid
Welcome to the technical support guide for this compound (CAS 1404196-20-8).[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals. Given the specific nature of this molecule, this guide synthesizes data from analogous compounds and foundational chemical principles to provide robust troubleshooting advice for common stability challenges encountered in solution.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and stability of this compound.
Q1: My solution of the compound is turning a yellow/brown color over a short period. What is causing this?
A1: Discoloration is a common indicator of degradation, particularly oxidative or photolytic breakdown. The tertiary benzylic amine functional group in the molecule is susceptible to oxidation.[5][6] This process can be accelerated by exposure to air (oxygen), light (especially UV), and trace metal ions. The resulting degradation products are often colored, conjugated molecules.
Q2: I'm observing a loss of compound concentration in my stock solution over time, even when stored in the dark at 4°C. What are the likely causes?
A2: Several factors could be at play. Beyond the slow oxidation mentioned above, pH-dependent hydrolysis could be a factor, although less likely for this specific structure without more aggressive conditions.[7] More commonly, physical instability such as precipitation can occur if the solvent is not optimal or if the storage temperature causes the compound to fall out of solution. The molecule's zwitterionic nature means its solubility is highly dependent on pH, and it will be least soluble at its isoelectric point.
Q3: What is the best solvent to dissolve and store this compound?
A3: For initial solubilization, polar aprotic organic solvents such as DMSO or DMF are typically effective. For aqueous experimental buffers, the pH is a critical factor. The molecule has both a basic tertiary amine and an acidic carboxylic acid.
-
In acidic solutions (pH < ~3-4): The amine group will be protonated, increasing solubility.
-
In alkaline solutions (pH > ~5-6): The carboxylic acid will be deprotonated to a carboxylate, also increasing solubility. It is crucial to determine the optimal pH for your specific experimental window where the compound is both soluble and stable. Avoid storing in aqueous buffers for extended periods until a full stability profile has been established.
Q4: I'm seeing precipitate form after adding my compound stock (in DMSO) to an aqueous buffer. How can I fix this?
A4: This is a common issue when a compound has limited aqueous solubility. The DMSO keeps it in solution, but when diluted into a buffer where it is less soluble, it crashes out.
-
Decrease the final concentration: This is the simplest solution.
-
Adjust the buffer pH: Move the pH further away from the molecule's isoelectric point (pI) to increase solubility.
-
Incorporate co-solvents or excipients: Small percentages of excipients like polyethylene glycol (PEG) or cyclodextrins can improve solubility.[8]
-
Change the dilution method: Instead of adding the stock directly to the bulk buffer, try adding the buffer to the stock solution dropwise with vigorous vortexing to avoid localized high concentrations that promote precipitation.
Q5: Is this compound sensitive to light?
A5: Yes, compounds with aromatic rings and electron-donating groups (like the amino group) are often susceptible to photodegradation.[9][10] The presence of fluorine atoms can sometimes enhance photostability, but this is not guaranteed and can also lead to specific photolytic pathways like defluorination.[9][11][12][13][14] It is a mandatory best practice to protect solutions of this compound from light by using amber vials or wrapping containers in aluminum foil.[15]
Part 2: Troubleshooting Guides
This section provides structured approaches to diagnosing and solving specific stability problems.
Guide 1: Investigating and Mitigating Chemical Degradation in Solution
This guide helps you identify the cause of compound loss when precipitation is not the issue.
Symptom: HPLC or LC-MS analysis shows a decrease in the main compound peak area over time, with or without the appearance of new peaks (degradants).
Step 1: Initial Diagnosis - Forced Degradation Study A forced degradation or "stress testing" study is the most effective way to understand the molecule's liabilities.[16][17] This involves intentionally exposing the compound to harsh conditions to rapidly identify potential degradation pathways.[18][19]
| Stress Condition | Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24-48h | Generally stable, but monitor for any changes. |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24-48h | Potential for reactions involving the difluoro-aromatic ring. |
| Oxidation | 3% H₂O₂, Room Temp, 24h | High Risk. N-dealkylation (N-demethylation or N-debenzylation), N-oxide formation.[6][20] |
| Thermal | 80°C in solution, 48h | Decarboxylation (less likely under these conditions but possible).[21][22] |
| Photolytic | UV/Vis light exposure (ICH Q1B), Room Temp | High Risk. Photochemical oxidation, C-N bond cleavage, defluorination.[14][15] |
Step 2: Analytical Monitoring Use a stability-indicating analytical method, typically HPLC-UV or LC-MS, to monitor these studies.[23][24]
-
Method: A reverse-phase C18 column with a gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate) is a good starting point.
-
Detection: A photodiode array (PDA) detector can help identify if degradant peaks have different UV spectra from the parent compound. Mass spectrometry (MS) is invaluable for identifying the mass of degradant peaks, which is crucial for structural elucidation.[23]
Step 3: Mitigation Strategies
-
For Oxidative Degradation:
-
De-gas solvents: Purge buffers with nitrogen or argon before adding the compound to remove dissolved oxygen.
-
Use antioxidants: If compatible with your experiment, consider adding antioxidants like ascorbic acid or methionine.[25]
-
Add a chelating agent: Trace metal ions can catalyze oxidation. Adding a small amount of EDTA can sequester these metals.[25]
-
-
For Photodegradation:
-
Work in low light: Prepare and handle solutions under yellow light or in a darkened room.
-
Use protective containers: Always store solutions in amber glass vials or wrap clear vials in foil.
-
-
pH Optimization:
Guide 2: Addressing Physical Instability (Precipitation)
Symptom: Visible particulates, cloudiness, or a significant drop in concentration (without new degradation peaks) after solution preparation or storage.
Step 1: Confirm the Issue is Physical
-
Visual Inspection: Check for turbidity or solid material.
-
Centrifugation: Spin down an aliquot of the solution. If a pellet forms and the concentration in the supernatant is low, you have a solubility/precipitation problem.
-
Re-dissolution: Gently warming the solution may re-dissolve the precipitate, confirming physical instability rather than irreversible chemical degradation.
Step 2: Systematically Improve Solubility
-
pH Adjustment: This is the most powerful tool. Since the molecule has acidic and basic centers, its charge state changes with pH. Test solubility across a range of buffers (e.g., pH 3, 5, 7.4, 9). *dot graph solubility_ph { layout=neato; node [shape=box, style=filled, fontname="Arial", fontcolor="#FFFFFF"]; edge [fontname="Arial"]; graph [bgcolor="#F1F3F4", label="pH Impact on Solubility", fontcolor="#202124", fontsize=14];
} enddot Caption: pH effect on the ionization and solubility of the molecule.
-
Formulation Excipients: If the experimental pH is fixed, excipients can help. Screen a panel of pharmaceutically relevant solubilizers.[8][27][28][29]
| Excipient Class | Example | Starting Concentration | Mechanism |
| Surfactants | Polysorbate 80 (Tween 80) | 0.01 - 0.1% (v/v) | Reduces surface tension, forms micelles.[27] |
| Cyclodextrins | HP-β-CD | 1 - 5% (w/v) | Forms inclusion complexes, shielding hydrophobic parts. |
| Co-solvents | Propylene Glycol, PEG 400 | 5 - 20% (v/v) | Increases the polarity of the solvent mixture. |
| Amino Acids | Arginine, Glycine | 10 - 50 mM | Can reduce intermolecular interactions.[25][27] |
Part 3: Key Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment
This protocol outlines a typical experiment to quantify the stability of this compound in a specific buffer.
-
Preparation:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Prepare your aqueous experimental buffer (e.g., 50 mM phosphate buffer, pH 7.4).
-
Prepare an "Initial" (T=0) sample by diluting the DMSO stock to a final concentration of 100 µM in the buffer. Ensure the final DMSO concentration is low (<1%) and consistent across all samples.
-
-
Incubation:
-
Divide the remaining 100 µM solution into separate, sealed, amber vials.
-
Place vials under desired storage conditions (e.g., 4°C, Room Temperature, 37°C).
-
-
Time-Point Analysis:
-
At each time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial.
-
Immediately inject an aliquot onto the HPLC system.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (or optimal wavelength)
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to T=0.
-
Plot % Remaining vs. Time.
-
Calculate the appearance of any major degradation products as a percentage of the total peak area.
*dot graph stability_workflow { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"]; graph [bgcolor="#FFFFFF", label="Stability Study Workflow", fontcolor="#202124", fontsize=14];
} enddot Caption: Workflow for a time-course stability analysis.
-
References
-
Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications. Available at: [Link]
-
Sun, H., et al. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Department of Chemistry, University of South Dakota. Available at: [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. Available at: [Link]
-
ACS Publications. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology. Available at: [Link]
-
NanoTemper. (n.d.). 5 Types of Formulation Excipients and How They Impact Biologics Stability. Available at: [Link]
-
Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available at: [Link]
-
HunterLab. (n.d.). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. Available at: [Link]
-
Longdom Publishing. (n.d.). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Available at: [Link]
-
National Institutes of Health (NIH). (2022). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. PMC. Available at: [Link]
-
Pan American Health Organization (PAHO). (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available at: [Link]
-
PubMed. (2011). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. Available at: [Link]
-
Appchem. (n.d.). 4-(benzyl(methyl)amino)-3,5-difluorobenzoicacid-B28135. Available at: [Link]
-
Pharmaceutical Technology. (2015). Excipient Selection for Protein Stabilization. Available at: [Link]
-
CORE. (2014). pH and Solvent Influence on p-Aminobenzoic Acid. Available at: [Link]
-
Biopharma PEG. (2024). 5 Types Of Formulation Excipients And How They Impact Biologics Stability. Available at: [Link]
-
MedCrave. (2016). Forced Degradation Studies. Available at: [Link]
-
National Institutes of Health (NIH). (2020). A Comprehensive Scientific Survey of Excipients Used in Currently Marketed, Therapeutic Biological Drug Products. Available at: [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]
-
PubMed. (1979). Mechanism of the dealkylation of tertiary amines by hepatic oxygenases. Stable isotope studies with 1-benzyl-4-cyano-4-phenylpiperidine. Available at: [Link]
-
PubMed. (1987). The photochemistry of p-aminobenzoic acid. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and study of the hydrolytic and thermo-oxidative stability of p-(N-β-D-mannopyranosyl)aminobenzoic acid. Available at: [Link]
-
Suzhou Health Chemicals Co. (n.d.). This compound. Available at: [Link]
-
ChemIntel360. (2024). The Role of Excipients in Enhancing Drug Stability. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC. Available at: [Link]
-
PubMed. (1983). The metabolism of tertiary amines. Available at: [Link]
-
RSC Publishing. (2016). The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives. Available at: [Link]
-
PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Available at: [Link]
-
Pharmaceutical Technology. (n.d.). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Available at: [Link]
-
RSC Publishing. (n.d.). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts. Available at: [Link]
-
AKJournals. (n.d.). Thermal Studies on Some Substituted Aminobenzoic Acids. Available at: [Link]
-
ResearchGate. (2025). Thermal Studies on Some Substituted Aminobenzoic Acids | Request PDF. Available at: [Link]
-
Chemistry Stack Exchange. (2021). Why is para-aminobenzoic acid more acidic than ortho-aminobenzoic acid?. Available at: [Link]
-
Toppr. (n.d.). Organic Chemistry – Specific Name Reactions. Available at: [Link]
-
ResearchGate. (n.d.). of previous and current studies a The significance of aromatic benzylic... Available at: [Link]
Sources
- 1. This compound [cymitquimica.com]
- 2. appchemical.com [appchemical.com]
- 3. CAS 1404196-20-8 | 4658-3-58 | MDL MFCD22580400 | this compound | SynQuest Laboratories [synquestlabs.com]
- 4. 1404196-20-8|this compound|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]
- 5. Mechanism of the dealkylation of tertiary amines by hepatic oxygenases. Stable isotope studies with 1-benzyl-4-cyano-4-phenylpiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The metabolism of tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemintel360.com [chemintel360.com]
- 9. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. The photochemistry of p-aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. acdlabs.com [acdlabs.com]
- 17. pharmtech.com [pharmtech.com]
- 18. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmatutor.org [pharmatutor.org]
- 20. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 21. akjournals.com [akjournals.com]
- 22. researchgate.net [researchgate.net]
- 23. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. pharmtech.com [pharmtech.com]
- 26. pH-dependent spectral properties of para-aminobenzoic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. 5-types-of-formulation-excipients-and-how-they-impact-biologics-stability [resources.nanotempertech.com]
- 28. 5 Types Of Formulation Excipients And How They Impact Biologics Stability [bioprocessonline.com]
- 29. A Comprehensive Scientific Survey of Excipients Used in Currently Marketed, Therapeutic Biological Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Fluorinated Organic Compounds
Welcome to the technical support center dedicated to addressing the unique solubility challenges presented by fluorinated organic compounds. The introduction of fluorine into a molecule is a powerful strategy in drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] However, these benefits are frequently accompanied by significant solubility hurdles. The very properties that make fluorine attractive—its high electronegativity and the strength of the carbon-fluorine bond—can create molecules that are simultaneously hydrophobic (water-repelling) and lipophobic (organic-solvent-repelling), a frustrating paradox for researchers.[3]
This guide provides a structured, experience-driven approach to systematically troubleshoot and overcome these issues. We will move from fundamental principles and simple fixes to advanced formulation strategies, explaining the scientific rationale behind each step to empower you to make informed decisions in your experimental design.
Part 1: Troubleshooting Guide for Poorly Soluble Fluorinated Compounds
This section is designed as a systematic, question-driven workflow. Start at the beginning and proceed through the steps to diagnose and solve your solubility issue.
Question 1: My fluorinated compound is poorly soluble in everything. What is the first step?
Answer: The critical first step is to stop, quantify the problem, and understand the physicochemical properties of your compound. Randomly testing solvents is inefficient. A systematic characterization will guide your entire strategy.
The Causality: Fluorine's electron-withdrawing nature can drastically alter a molecule's pKa, making it less basic or more acidic than its non-fluorinated analog.[4][5] This, combined with increased lipophilicity, often leads to poor aqueous solubility.[6] In highly fluorinated compounds, the low polarizability of the C-F bond results in weak intermolecular interactions with hydrocarbon-based organic solvents, causing lipophobicity.[7]
-
Determine Baseline Solubility: Quantify the solubility in a non-polar organic solvent (e.g., Dichloromethane), a polar aprotic solvent (e.g., DMSO), and a physiologically relevant aqueous buffer (e.g., PBS, pH 7.4). This provides a baseline.
-
Analyze Physicochemical Properties:
-
pKa: Predict the pKa of any ionizable groups. This is the most critical parameter for pH-modification strategies.
-
LogP: Calculate the LogP value. A high LogP suggests that lipid-based formulations could be a viable path.
-
Melting Point (Tm): A high melting point indicates strong crystal lattice energy, which is a major barrier to dissolution that may require advanced techniques like amorphous solid dispersions to overcome.
-
This initial characterization will guide you through the decision-making process illustrated below.
Caption: Systematic workflow for troubleshooting fluorinated compound solubility.
Question 2: How can I use co-solvents and pH adjustment effectively for initial screening?
Answer: For early-stage experiments like in vitro assays, using a co-solvent system or adjusting pH are the most direct and accessible methods.
The Causality:
-
Co-solvents: Water-miscible organic solvents like DMSO or ethanol function by reducing the polarity of the aqueous environment, which lowers the interfacial tension between the solvent and the hydrophobic solute, thereby increasing solubility.[8][9]
-
pH Adjustment: For ionizable compounds, solubility is highly pH-dependent. By adjusting the pH of the solution to be approximately 2 units above the pKa for an acid or 2 units below the pKa for a base, you can ensure the compound is in its ionized (and typically more water-soluble) form.[8][10]
-
Prepare a High-Concentration Stock: Dissolve your fluorinated compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming or sonication can assist dissolution.
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO.
-
Final Dilution into Aqueous Buffer: Add a small aliquot of the DMSO stock to your final aqueous assay buffer.
-
Trustworthiness Check: Always add the DMSO stock to the buffer, not the other way around. This "crash-out" prevention technique ensures the compound is diluted into a large volume of the final solvent system, minimizing precipitation.
-
Critical Insight: The final concentration of DMSO should typically be kept below 0.5% to avoid artifacts in biological assays.[10] If your compound precipitates at this level, a simple co-solvent approach may be insufficient.
-
| Co-Solvent | Dielectric Constant | Common Use Cases | Toxicity/Assay Interference |
| DMSO | 47 | Primary stock solutions for screening | High; keep final conc. <0.5%[10] |
| Ethanol | 24.5 | Parenteral formulations, secondary co-solvent | Moderate; can affect enzyme activity |
| Propylene Glycol | 32 | Oral and parenteral formulations | Low toxicity |
| PEG 400 | 12.5 | Oral and topical formulations | Low toxicity |
Caption: Properties of common co-solvents used in solubility enhancement.[8][9]
Question 3: My compound is non-ionizable and remains insoluble with co-solvents. What's next?
Answer: When simple methods fail, you must consider more advanced strategies. For highly fluorinated, non-ionizable compounds, this often means exploring specialized solvents or advanced formulation techniques.
Option A: Specialized "Fluorous" Solvents
The Causality: The principle of "like dissolves like" is paramount here. Fluorous solvents are highly fluorinated alkanes or ethers (e.g., perfluorohexane, perfluorodecalin) that readily dissolve other highly fluorinated compounds due to favorable fluorine-fluorine interactions.[7][11] They are immiscible with both water and most organic solvents, creating a third "fluorous" phase.
-
When to Use: This approach is primarily for synthetic chemistry, enabling "fluorous biphasic catalysis" where a fluorous-tagged catalyst can be easily separated from the reaction mixture.[12] It is generally not suitable for biological or final formulation applications.
Option B: Advanced Formulation Strategies
If the goal is to develop a drug product, you must increase the apparent solubility in an aqueous environment. The main strategies are particle size reduction, complexation, and creating amorphous solid dispersions.
| Technique | Underlying Principle | Advantages | Disadvantages |
| Micronization | Increases surface area-to-volume ratio, enhancing dissolution rate according to the Noyes-Whitney equation.[9][13] | Simple, established technology. | Does not increase intrinsic solubility; may not be effective for highly insoluble compounds.[13] |
| Nanotechnology | Drastically increases surface area and can alter saturation solubility due to particle curvature effects.[14][15] | Significant increase in dissolution rate and bioavailability. | Can be complex to manufacture and stabilize. |
| Cyclodextrin Complexation | The lipophilic drug is encapsulated within the hydrophobic core of a cyclodextrin molecule, whose hydrophilic exterior improves water solubility.[13][16] | Forms a true solution; widely used. | Limited by drug size and stoichiometry; potential for toxicity with high cyclodextrin concentrations.[17] |
| Amorphous Solid Dispersions (ASDs) | The crystalline drug is converted to a high-energy amorphous state and dispersed within a polymer matrix. This circumvents the crystal lattice energy barrier to dissolution.[18][19] | Can dramatically increase apparent solubility by orders of magnitude. | Amorphous form is metastable and can recrystallize; requires careful polymer selection. |
Caption: Comparison of advanced solubilization techniques for drug development.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are fluorinated alcohols like TFE and HFIP, and how do they work? A1: Trifluoroethanol (TFE) and Hexafluoroisopropanol (HFIP) are polar, hydrogen-bond-donating solvents. They are excellent at dissolving compounds with hydrogen bond acceptor sites and can stabilize charged intermediates in reactions.[20] Their fluorinated nature also improves solubility for some fluorinated solutes. They are primarily used as reaction solvents or co-solvents in organic synthesis, not typically for final formulations.[20]
Q2: Can surfactants help solubilize my fluorinated compound? A2: Yes, particularly fluorinated or semifluorinated surfactants. Semifluorinated block copolymers can form micelles in water with a "fluorous" core that is highly effective at encapsulating and solubilizing highly fluorinated molecules.[3] This is an effective strategy for creating stable emulsions or microemulsions for delivery.[12][21]
Q3: I need to prepare an Amorphous Solid Dispersion (ASD). Which method is best? A3: The two most common methods are spray drying and hot-melt extrusion (HME).[10]
-
Spray Drying: Best for thermally sensitive compounds. It involves dissolving the drug and a polymer in a solvent and rapidly evaporating the solvent with hot gas.[19]
-
Hot-Melt Extrusion (HME): A solvent-free process where the drug and polymer are heated and mixed until molten, then extruded. This is highly efficient but requires the compound to be thermally stable at processing temperatures.[10]
Q4: How do I analyze the solubility of my compound accurately? A4: The gold standard is the shake-flask method followed by HPLC-UV analysis. For covalently bound fluorine, standard analytical methods that measure free fluoride ions (like an ion-selective electrode) are not suitable without a prior decomposition step (e.g., ashing, combustion) to break the strong C-F bond.[22][23] For dissolution testing of a formulated product, USP Apparatus 2 (paddle) with HPLC analysis is standard.[24]
Part 3: Key Experimental Protocols
Protocol 2: Screening for Optimal pH and Buffer System
Objective: To determine the pH at which an ionizable fluorinated compound exhibits maximum solubility.
Materials:
-
Fluorinated compound
-
Series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Vials, shaker/incubator, filtration system (e.g., 0.22 µm PVDF syringe filters), HPLC system.
Methodology:
-
Prepare Buffer Solutions: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Add Excess Compound: Add an excess amount of the solid fluorinated compound to a vial containing a known volume of each buffer. Ensure enough solid is present that some will remain undissolved at equilibrium.
-
Equilibrate: Tightly cap the vials and place them in a shaker/incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, carefully withdraw a sample from each vial without disturbing the undissolved solid.
-
Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.
-
Trustworthiness Check: This step is critical. Unfiltered solids will artificially inflate the measured concentration.
-
-
Quantification: Dilute the filtrate as necessary and analyze the concentration of the dissolved compound using a validated HPLC method.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer to identify the pH of maximum solubility.
Caption: Experimental workflow for pH-dependent solubility screening.
Protocol 3: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation
Objective: To prepare a small-scale ASD for preliminary dissolution testing. This method is analogous to spray drying but more accessible for lab-scale screening.
Materials:
-
Fluorinated compound
-
Amorphous polymer carrier (e.g., PVP K30, HPMC-AS, Soluplus®)
-
Volatile organic solvent that dissolves both the drug and polymer (e.g., methanol, acetone, dichloromethane).
-
Round-bottom flask, rotary evaporator.
Methodology:
-
Co-dissolution: Dissolve both the fluorinated compound and the selected polymer in the chosen solvent in a round-bottom flask. A common starting drug-to-polymer ratio is 1:3 by weight.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure. Gentle heating can be applied, but the temperature should be kept well below the glass transition temperature (Tg) of the polymer and the boiling point of the solvent at atmospheric pressure.
-
Drying: Once a solid film or powder is formed, place the flask under high vacuum for at least 24 hours to remove any residual solvent.
-
Causality Insight: Residual solvent can act as a plasticizer, lowering the Tg of the ASD and increasing the risk of recrystallization over time. Thorough drying is essential for stability.
-
-
Characterization (Initial): The resulting solid should be a clear, glassy film or a fluffy, non-crystalline powder.
-
Characterization (Advanced): For formal development, the amorphous nature should be confirmed using techniques like Polarized Light Microscopy (PLM), Differential Scanning Calorimetry (DSC) to observe the Tg, and Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity.
-
Dissolution Testing: Perform dissolution testing on the resulting ASD powder compared to the raw crystalline compound to quantify the improvement in solubility and dissolution rate.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]
-
Overcoming Challenges in Fluorine-Based Chemistry. (2012). Pharmaceutical Technology. [Link]
-
Jain, S., & Patel, N. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
Prajapati, R., & Wadher, K. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Global Pharma Technology. [Link]
-
Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir. [Link]
-
Fluorinated Drugs Market Outlook 2025-2032. (2025). Exactitude Consultancy. [Link]
-
Protheragen. (2025). How to improve the bioavailability of drugs using fluorinated pharmaceutical intermediates? Protheragen. [Link]
-
GMP Fluorination Challenges Limit Use in API Synthesis. (2014). Pharmaceutical Technology. [Link]
-
Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. [Link]
- Fluorine in drug discovery: Role, design and case studies. (n.d.). Source not available.
-
Al-Ostoot, F. H., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules. [Link]
-
Organofluorine chemistry. (n.d.). Wikipedia. [Link]
-
1-Fluorononane. (n.d.). Solubility of Things. [Link]
-
Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
- Tuminello, F. M., & Cavanaugh, R. J. (1994). Solvents for fluorinated polymers.
-
Li, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
-
Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
-
Clement, C. C., & Johnson, E. M. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. International Journal of Molecular Sciences. [Link]
-
Roda, G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]
-
Rebelo, L. P. N., et al. (2008). Solubility of fluorinated compounds in a range of ionic liquids. ResearchGate. [Link]
-
Gillis, E. P., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. [Link]
-
van der Waals, S. (2017). What is the solubility of water in fluorous (fluorinated) solvents? ResearchGate. [Link]
-
Francke, R., & Schille, B. (2020). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Electrochemistry. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]
-
New Fluorinated Solvent Alternatives. (n.d.). P2 InfoHouse. [Link]
- Smith, C. F., et al. (1982). Method of and solvent for removing inorganic fluoride deposits.
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher. [Link]
-
Dissolving Fluorinated Polymers in Perfluorohexane. (2020). Reddit. [Link]
-
How poorly soluble compounds are formulated into drugs. (2024). Pion Inc. [Link]
-
Determination of Fluorine in Fluoro-Organic Compounds. (n.d.). DTIC. [Link]
-
THE INVESTIGATION OF FLUORINATED SOLVENTS FOR CARBON DIOXIDE ABSORPTION. (n.d.). ResearchSpace - UKZN. [Link]
-
Quantitative determination of fluorine in organic compounds. (n.d.). NIST. [Link]
-
Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? (n.d.). Acrux. [Link]
-
Venkateswarlu, P. (1990). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research. [Link]
-
Dissolution Method Troubleshooting: An Industry Perspective. (2022). Dissolution Technologies. [Link]
-
Solving solubility issues in modern APIs. (n.d.). TAPI. [Link]
-
A Guide to Improving API Solubility with Spray-Dried Dispersions. (n.d.). Umetrics. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 5. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 8. wjbphs.com [wjbphs.com]
- 9. ijpbr.in [ijpbr.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascendiacdmo.com [ascendiacdmo.com]
- 15. How poorly soluble compounds are formulated into drugs [pion-inc.com]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 18. How to improve the bioavailability of drugs using fluorinated pharmaceutical intermediates? - Blog [sinoshiny.com]
- 19. upperton.com [upperton.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. ijmsdr.org [ijmsdr.org]
- 22. atsdr.cdc.gov [atsdr.cdc.gov]
- 23. Evaluation of analytical methods for fluorine in biological and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tapi.com [tapi.com]
Technical Support Center: Scaling the Synthesis of 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid
Welcome to the technical support center for the synthesis of 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this important synthetic intermediate. Our approach is rooted in practical, field-proven insights to ensure scientific integrity and successful experimental outcomes.
Introduction to the Synthetic Challenge
The synthesis of this compound presents a multi-step process with challenges at each stage, particularly when transitioning from bench-scale to larger-scale production. The key hurdles include ensuring selective N-alkylation, preventing unwanted side reactions, and optimizing purification methods for both intermediates and the final product. This guide provides a strategic approach to navigate these complexities.
Proposed Synthetic Pathway
A logical and scalable synthetic route is outlined below. This pathway involves the protection of the carboxylic acid functionality, followed by sequential N-alkylation, and concluding with deprotection to yield the target molecule.
Caption: Proposed synthetic route for this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential issues at each stage of the synthesis.
Part 1: Esterification of 4-Amino-3,5-difluorobenzoic Acid
Question 1: My Fischer esterification of 4-amino-3,5-difluorobenzoic acid is slow and gives low yields. What can I do to improve it?
Answer:
Slow reaction rates and low yields in Fischer esterifications are often due to the equilibrium nature of the reaction.[1] To drive the reaction towards the product, methyl 4-amino-3,5-difluorobenzoate, consider the following:
-
Water Removal: The presence of water, a byproduct of the reaction, can shift the equilibrium back to the starting materials. On a larger scale, azeotropic removal of water using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) can be highly effective.
-
Excess Alcohol: Using methanol as both the reactant and solvent ensures a large excess, pushing the equilibrium forward.[2]
-
Catalyst Loading: Ensure an adequate amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used. For scale-up, a solid-supported acid catalyst could be considered for easier removal.
-
Temperature: Increasing the reaction temperature to the reflux temperature of methanol will increase the reaction rate.
Question 2: During workup of the esterification, I'm getting a significant amount of my product precipitating as a salt. How can I avoid this and improve isolation?
Answer:
The amino group of the product can be protonated by the acid catalyst, forming a salt that may precipitate upon addition of water.[2] To effectively isolate the free ester:
-
Neutralization: After cooling the reaction mixture, carefully neutralize the acid with a base like sodium bicarbonate or sodium carbonate solution until the pH is slightly basic (pH 8-9).[2] This will deprotonate the ammonium salt and precipitate the free ester.
-
Extraction: After neutralization, the product can be extracted into an organic solvent like ethyl acetate or dichloromethane.
-
Solvent Removal: Careful removal of the solvent under reduced pressure will yield the crude product.
Part 2: N-Benzylation of Methyl 4-amino-3,5-difluorobenzoate
Question 3: I am observing significant amounts of the N,N-dibenzylated byproduct during the N-benzylation step. How can I improve the selectivity for mono-benzylation?
Answer:
Over-alkylation is a common side reaction when alkylating amines, as the mono-alkylated product can sometimes be more nucleophilic than the starting amine.[3] To favor mono-benzylation:
-
Stoichiometry Control: Use a slight excess of the amine starting material relative to benzyl bromide. This will increase the probability of benzyl bromide reacting with the primary amine rather than the secondary amine product.
-
Slow Addition: Add the benzyl bromide slowly to the reaction mixture. This maintains a low concentration of the alkylating agent, disfavoring the second alkylation.
-
Choice of Base: A mild, non-nucleophilic base like potassium carbonate is a good choice. Stronger bases can deprotonate the mono-benzylated product more effectively, increasing its nucleophilicity and promoting di-benzylation.
-
Temperature Control: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity.
Question 4: The N-benzylation reaction is not going to completion, even with extended reaction times. What could be the issue?
Answer:
Incomplete conversion can be due to several factors:
-
Insufficient Base: Ensure at least one equivalent of base is used to neutralize the HBr formed during the reaction. On a larger scale, localized concentration gradients can be an issue, so efficient stirring is crucial.
-
Reagent Quality: Verify the purity of your benzyl bromide, as it can degrade over time. The 4-amino-3,5-difluorobenzoate should also be pure and dry.
-
Solvent Choice: A polar aprotic solvent like acetone or acetonitrile is generally suitable for this type of reaction.[4] Ensure the starting materials are sufficiently soluble.
-
Fluorine Deactivation: The electron-withdrawing nature of the two fluorine atoms can decrease the nucleophilicity of the amino group, making the reaction more sluggish than with non-fluorinated anilines. A slight increase in temperature might be necessary to drive the reaction to completion, but this must be balanced with the risk of side reactions.
Part 3: N-Methylation of Methyl 4-(benzylamino)-3,5-difluorobenzoate
Question 5: What are the best practices for the N-methylation of the secondary amine, and what are the potential pitfalls?
Answer:
N-methylation of the N-benzylated intermediate can be achieved using a methylating agent like dimethyl sulfate or methyl iodide. Key considerations include:
-
Reagent Choice: Dimethyl sulfate is a potent and cost-effective methylating agent for large-scale synthesis, but it is highly toxic and requires careful handling. Methyl iodide is also effective but can be more expensive.
-
Base: Similar to the benzylation step, a non-nucleophilic base like potassium carbonate is suitable to neutralize the acid byproduct.
-
Temperature: The reaction is typically exothermic and should be carefully controlled, especially during the initial addition of the methylating agent.
-
Quaternary Salt Formation: A potential side reaction is the formation of a quaternary ammonium salt if the tertiary amine product reacts further with the methylating agent. Using a stoichiometric amount of the methylating agent and monitoring the reaction closely by techniques like TLC or HPLC can minimize this.
Question 6: Purification of the final ester, methyl 4-(benzyl(methyl)amino)-3,5-difluorobenzoate, is proving difficult. What purification strategies are recommended?
Answer:
Purification of the tertiary amine product can be challenging due to the potential presence of starting material and over-alkylation byproducts.
-
Column Chromatography: For smaller scales, silica gel column chromatography is an effective method for separating the desired product from impurities. A gradient elution system, for example, with hexane and ethyl acetate, can provide good separation.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective and scalable purification method. Experiment with different solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Acid-Base Extraction: The basicity of the tertiary amine can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the amine into the aqueous layer as its salt. The aqueous layer can then be basified and the purified amine re-extracted into an organic solvent.
Part 4: Hydrolysis of the Methyl Ester
Question 7: What are the recommended conditions for the final hydrolysis step, and are there any concerns about side reactions?
Answer:
The final step is the saponification of the methyl ester to yield the carboxylic acid.
-
Hydrolysis Conditions: Base-catalyzed hydrolysis using a base like lithium hydroxide or sodium hydroxide in a mixture of a water-miscible organic solvent (like THF or methanol) and water is a standard and effective method.[5] Lithium hydroxide is often preferred for its ability to hydrolyze sterically hindered esters under mild conditions.[5]
-
Reaction Monitoring: The reaction should be monitored by TLC or HPLC to ensure complete conversion of the ester.
-
Workup: After the reaction is complete, the organic solvent is typically removed under reduced pressure. The aqueous solution is then acidified with a mineral acid (e.g., HCl) to a pH of around 3-4 to precipitate the carboxylic acid product.
-
Purification of the Final Product: The precipitated product can be collected by filtration and washed with cold water to remove any inorganic salts. Further purification can be achieved by recrystallization.
Experimental Protocols
Protocol 1: Esterification of 4-Amino-3,5-difluorobenzoic Acid
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-amino-3,5-difluorobenzoic acid (1.0 eq).
-
Add methanol (10-20 volumes) to the flask.
-
Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirred suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the mixture is ~8.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 4-amino-3,5-difluorobenzoate.
Protocol 2: N-Benzylation of Methyl 4-amino-3,5-difluorobenzoate
-
To a round-bottom flask, add methyl 4-amino-3,5-difluorobenzoate (1.0 eq), potassium carbonate (1.5 eq), and acetone (10 volumes).
-
Stir the suspension at room temperature.
-
Slowly add benzyl bromide (1.1 eq) dropwise over 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to obtain methyl 4-(benzylamino)-3,5-difluorobenzoate.
Data Presentation
| Step | Reactants | Reagents | Solvent | Typical Yield | Key Challenges |
| Esterification | 4-Amino-3,5-difluorobenzoic acid | Methanol, H₂SO₄ | Methanol | 85-95% | Equilibrium, salt formation |
| N-Benzylation | Methyl 4-amino-3,5-difluorobenzoate, Benzyl bromide | K₂CO₃ | Acetone | 70-85% | Over-alkylation, reaction rate |
| N-Methylation | Methyl 4-(benzylamino)-3,5-difluorobenzoate, Dimethyl sulfate | K₂CO₃ | Acetone | 75-90% | Quaternary salt formation, toxicity |
| Hydrolysis | Methyl 4-(benzyl(methyl)amino)-3,5-difluorobenzoate | LiOH | THF/H₂O | >90% | Complete conversion, product isolation |
Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields in N-alkylation reactions.
References
-
ERIC. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-Nitrobenzoic Acid Methyl Ester via Fischer Esterification. Journal of Chemical Education. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. RSC Publishing. [Link]
-
Chemistry LibreTexts. (2021). 3: Esterification (Experiment). [Link]
-
ResearchGate. (n.d.). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. [Link]
-
ResearchGate. (2017). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
- Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
-
ResearchGate. (n.d.). Deprotonation of highly basic tertiary amine in the presence of an ester functional group? [Link]
-
Arkivoc. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]
- Google Patents. (n.d.). US2735865A - Process for purifying p-aminobenzoic.
-
ResearchGate. (n.d.). Flow Grignard and Lithiation: Screening Tools and Development of Continuous Processes for a Benzyl Alcohol Starting Material. [Link]
-
Scribd. (n.d.). Hydrolysis Kinetics of Benzoate Esters. [Link]
-
ACS Omega. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. [Link]
- Google Patents. (n.d.). Para-amino benzoic acid esters - US2442797A.
-
ResearchGate. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. [Link]
Sources
- 1. ERIC - EJ1263646 - A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-Nitrobenzoic Acid Methyl Ester via Fischer Esterication, Journal of Chemical Education, 2020-Jul [eric.ed.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
Identifying common impurities in 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid preparations
Welcome to the technical support center for 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to identify and troubleshoot common impurities that may be encountered in the preparation of this compound. As a Senior Application Scientist, my goal is to provide you with practical, field-proven insights to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purity and handling of this compound.
Q1: What are the most probable impurities I might find in my sample of this compound?
A1: The most common impurities are typically related to the synthetic route used. These can include unreacted starting materials such as 4-amino-3,5-difluorobenzoic acid, or intermediates like N-methyl-4-amino-3,5-difluorobenzoic acid and N-benzyl-4-amino-3,5-difluorobenzoic acid. You may also encounter by-products from the alkylation steps, such as quaternary ammonium salts from over-alkylation, or residual solvents from the purification process.
Q2: How can I best store this compound to minimize degradation?
A2: To minimize degradation, the compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially of the benzylic amino group.[1] For long-term storage, refrigeration is recommended.
Q3: My HPLC chromatogram shows an unexpected peak. What is the first step I should take?
A3: The first step is to verify the integrity of your analytical method. Run a blank (mobile phase) to check for system peaks. Then, inject a known standard of this compound to confirm the retention time of the main peak. If the unexpected peak persists, it is likely an impurity. The next step would be to use a mass spectrometer (LC-MS) to get mass information about the unknown peak, which can provide clues to its identity.[2]
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: As with any chemical, you should handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Part 2: Troubleshooting Guide for Impurity Identification
This guide provides a systematic approach to identifying and resolving issues with impurities in your preparations of this compound.
Scenario 1: An Early Eluting Peak in Reverse-Phase HPLC
Observation: A peak with a shorter retention time than the main compound is observed in your RP-HPLC chromatogram.
Possible Cause: Early eluting peaks in reverse-phase chromatography are typically more polar than the main compound. This could be an unreacted starting material or a more polar by-product.
Troubleshooting Steps:
-
Hypothesize the Impurity: Based on a likely synthesis route (N-alkylation of 4-amino-3,5-difluorobenzoic acid), a probable early eluting impurity is the starting material itself, which is more polar due to the primary amine.
-
Spiking Experiment: If a standard of 4-amino-3,5-difluorobenzoic acid is available, perform a spiking experiment by adding a small amount to your sample and re-injecting it. An increase in the area of the early eluting peak confirms its identity.
-
LC-MS Analysis: If a standard is not available, perform LC-MS analysis. The mass of the impurity should correspond to the molecular weight of the suspected starting material.
-
Resolution: If the impurity is confirmed to be a starting material, further purification of your product is necessary. Recrystallization or column chromatography are common methods.
Scenario 2: A Late Eluting Peak in Reverse-Phase HPLC
Observation: A peak with a longer retention time than the main compound is observed in your RP-HPLC chromatogram.
Possible Cause: Late eluting peaks are generally less polar or have a higher molecular weight than the main compound. This could be a result of over-alkylation or a non-polar by-product.
Troubleshooting Steps:
-
Hypothesize the Impurity: A possible late-eluting impurity is a di-benzylated or di-methylated product, or a by-product from the benzylating agent (e.g., dibenzyl ether).
-
LC-MS Analysis: Use LC-MS to determine the molecular weight of the impurity. This will help in distinguishing between different possibilities.
-
Review Synthesis Conditions: Re-evaluate your reaction conditions. Over-alkylation can occur if an excess of the alkylating agent or a strong base is used.[3][4]
-
Resolution: Optimize the stoichiometry of your reactants and reaction time to minimize the formation of over-alkylated products. Purification via column chromatography can help in separating these less polar impurities.
Scenario 3: Multiple Small Peaks Throughout the Chromatogram
Observation: Several small peaks are present in the chromatogram, indicating general sample degradation.
Possible Cause: The compound may be degrading due to improper handling or storage, or due to stress conditions during the reaction or workup. Forced degradation studies show that similar compounds can be susceptible to oxidation, hydrolysis, and photolysis.[5][6]
Troubleshooting Steps:
-
Forced Degradation Study: To understand the degradation profile, you can perform a forced degradation study on a pure sample of your compound.[1] This involves exposing the sample to harsh conditions (acid, base, heat, light, and oxidizing agents) and analyzing the resulting chromatograms. This can help in identifying the degradation products.
-
Check Storage Conditions: Ensure that the compound is stored as recommended (cool, dry, dark, and under an inert atmosphere).
-
Optimize Workup Procedure: During the reaction workup, avoid prolonged exposure to strong acids or bases, high temperatures, and light.
-
Resolution: If degradation is a significant issue, consider using antioxidants during storage or purification. Ensure that all solvents are of high purity and free from peroxides.
Potential Impurity Profile
| Impurity Name | Potential Source | Relative Retention Time (RP-HPLC) | Identification Method |
| 4-Amino-3,5-difluorobenzoic acid | Unreacted starting material | Shorter | Spiking, LC-MS |
| 4-(Methylamino)-3,5-difluorobenzoic acid | Incomplete benzylation | Shorter | LC-MS |
| 4-(Benzylamino)-3,5-difluorobenzoic acid | Incomplete methylation | Shorter | LC-MS |
| Benzyl alcohol | By-product of benzylation | Varies | GC-MS, LC-MS |
| Dibenzyl ether | By-product of benzylation | Longer | LC-MS |
| Oxidized N-benzyl species | Degradation | Varies | LC-MS |
Part 3: Experimental Protocols
Protocol: Purity Determination by Reverse-Phase HPLC
This protocol provides a general method for the purity analysis of this compound. Method optimization may be required based on the specific impurities present.
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
Reference standard of this compound
-
Synthesized sample
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 30% B
-
19-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of the reference standard at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Prepare the synthesized sample at a similar concentration in the same solvent.
-
Filter all samples through a 0.45 µm syringe filter before injection.
4. Analysis and Data Interpretation:
-
Inject the solvent blank to establish the baseline.
-
Inject the reference standard to determine its retention time and peak shape.
-
Inject the synthesized sample.
-
Calculate the purity of the synthesized product based on the peak area percentage of the main peak relative to the total peak area of all peaks in the chromatogram.
Part 4: Visualization & Diagrams
Diagram 1: Potential Impurity Formation Pathways
Caption: Potential impurity formation from starting materials and intermediates.
Diagram 2: Troubleshooting Workflow for an Unknown HPLC Peak
Caption: Systematic workflow for identifying an unknown peak in an HPLC chromatogram.
References
- Vertex AI Search. (2024). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- ChemShuttle. (n.d.). This compound;CAS No..
- BenchChem. (2025). A Comparative Guide to HPLC Methods for Determining the Purity of Synthesized 4-Benzoylbenzoic Acid.
- Journal of Chemical and Pharmaceutical Research. (2015).
- PubMed Central. (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)
- MedCrave online. (2016).
- CymitQuimica. (n.d.). This compound.
- MySkinRecipes. (n.d.). This compound.
- National Institutes of Health. (2013).
- Appchem. (n.d.). 4-(benzyl(methyl)amino)-3,5-difluorobenzoicacid-B28135.
- Quora. (2018). How can benzoic acid be tested for purity?.
- SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
- United States Department of Agriculture. (2004). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid.
- ResearchGate. (2023).
- ResearchGate. (2010).
- PubMed. (2023).
- University of California, Irvine. (n.d.).
- ResearchGate. (2019).
- PubMed Central. (2020).
- ResearchGate. (2014). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB).
- PubMed. (1991). n-Alkyl p-aminobenzoates as derivatizing agents in the isolation, separation, and characterization of submicrogram quantities of oligosaccharides by liquid secondary ion mass spectrometry.
- PubMed Central. (2019). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry.
- Wikipedia. (n.d.).
- PubMed Central. (2016).
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Real-time Reaction Monitoring for Fluorinated Compound Synthesis
Welcome to the technical support center for real-time reaction monitoring in fluorinated compound synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of monitoring these often challenging reactions. The incorporation of fluorine into organic molecules can significantly alter their chemical and biological properties, making them invaluable in pharmaceuticals and agrochemicals.[1][2][3][4][5][6] However, the synthesis of these compounds often involves hazardous reagents and sensitive reaction conditions, necessitating precise control and monitoring.[5][7]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information presented here is grounded in established scientific principles and practical field experience to ensure you can optimize your synthetic routes, improve yields, and enhance safety.
Section 1: Troubleshooting Guide
This section is organized by common problems encountered during the real-time monitoring of fluorination reactions. Each entry details the potential causes and provides actionable solutions.
Poor Signal-to-Noise Ratio in In-situ ¹⁹F NMR Spectroscopy
Question: I am using in-situ ¹⁹F NMR to monitor my fluorination reaction, but the signal-to-noise ratio (SNR) is too low for accurate quantification. What could be the cause, and how can I improve it?
Answer:
A low signal-to-noise ratio in in-situ ¹⁹F NMR can stem from several factors related to both the instrumentation and the reaction itself. ¹⁹F NMR is an excellent tool for monitoring these reactions due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, which generally provides strong signals.[8][9][10] However, issues can still arise.
Potential Causes & Solutions:
-
Insufficient Number of Scans: The simplest reason for low SNR is an insufficient number of accumulated scans.
-
Solution: Increase the number of scans (NS). The SNR increases with the square root of the number of scans. While this will increase the experiment time for each data point, it is often the most effective first step.
-
-
Improper Probe Tuning and Matching: The NMR probe must be correctly tuned to the ¹⁹F frequency and matched to the instrument's electronics.
-
Solution: Before starting the reaction monitoring, ensure the probe is properly tuned and matched using a standard sample. Re-check the tuning periodically, especially for long reactions, as temperature fluctuations can affect it.
-
-
Low Concentration of Fluorinated Species: If the concentration of your starting material, intermediates, or product is very low, the signal will be weak.
-
Solution: If the reaction chemistry allows, consider starting with a higher concentration of the limiting reagent. For very dilute reactions, a higher-field NMR spectrometer might be necessary to achieve adequate sensitivity.
-
-
Sub-optimal Acquisition Parameters: The relaxation delay (the time between scans) is a critical parameter. If it's too short, the nuclei may not fully relax, leading to signal attenuation.[8]
-
Solution: For quantitative analysis, the relaxation delay should be at least 5 times the longest T1 (spin-lattice relaxation time) of the nuclei of interest. You can either determine the T1 values experimentally or use a conservatively long relaxation delay (e.g., 10-30 seconds).
-
-
Flow-Related Issues in Flow-NMR Setups: In on-line or flow NMR setups, the flow rate can affect signal intensity.[11]
-
Solution: Optimize the flow rate. A very high flow rate might not allow sufficient time for the nuclei to be excited and detected within the coil. Conversely, ensure the flow is sufficient to provide a representative sample of the reaction mixture.[11]
-
Inconsistent or Drifting Peaks in In-situ FTIR/Raman Spectroscopy
Question: When monitoring my fluorination reaction with in-situ FTIR or Raman spectroscopy, I'm observing inconsistent peak positions and intensities that don't seem to correlate with the reaction progress. What could be happening?
Answer:
Peak drifting and intensity fluctuations in vibrational spectroscopy (FTIR and Raman) can be frustrating, but they often point to specific physical or chemical changes within the reaction medium, beyond the simple conversion of reactants to products.
Potential Causes & Solutions:
-
Temperature Fluctuations: Both FTIR and Raman spectra can be sensitive to temperature changes.[12] Temperature variations can cause peak shifts and changes in peak intensity.
-
Solution: Ensure your reaction vessel has precise and stable temperature control. If possible, use a temperature-controlled probe or flow cell for your spectroscopic measurements.
-
-
Changes in Refractive Index or Physical State: The formation of precipitates, slurries, or changes in the solvent composition can alter the refractive index of the medium, affecting the ATR-FTIR signal.[13] Similarly, the presence of solids can scatter the laser in Raman spectroscopy, leading to inconsistent signal.
-
Solution for ATR-FTIR: Ensure good mixing to keep solids suspended and minimize their coating on the ATR crystal. If solids are a persistent issue, consider if the liquid phase alone provides sufficient information for reaction monitoring.
-
Solution for Raman: Optimize the position of the Raman probe to minimize interference from solids. In some cases, a filtered loop that circulates the liquid phase past the probe can be beneficial.
-
-
Formation of Corrosive Byproducts: Some fluorination reactions can produce corrosive byproducts like hydrofluoric acid (HF), which can damage the probe material.[14] This can lead to a gradual degradation of signal quality.
-
Solution: Select a probe constructed from materials resistant to your specific reaction conditions (e.g., Hastelloy, diamond ATR crystals). Monitor for any signs of probe degradation.
-
-
Bubble Formation: Gaseous byproducts or outgassing of dissolved gases can interfere with the spectroscopic measurement, especially with ATR-FTIR where a bubble on the crystal surface will eliminate the signal.[13]
-
Solution: Ensure adequate mixing to dislodge bubbles from the probe surface. In a flow setup, a bubble trap can be installed upstream of the measurement cell.
-
Difficulty in Selecting a Suitable Real-Time Monitoring Technique
Question: I am planning a new fluorination synthesis. How do I choose the best real-time monitoring technique for my specific reaction?
Answer:
The selection of an appropriate Process Analytical Technology (PAT) tool depends on several factors, including the nature of the reaction, the information required, and practical constraints.[15][16][17][18] There is no one-size-fits-all answer, but a logical decision-making process can guide you to the optimal choice.
Decision-Making Workflow:
Caption: Decision workflow for selecting a monitoring technique.
Detailed Considerations:
-
¹⁹F NMR: This is often the most direct method as you are observing the nucleus of interest. It is highly specific and provides clear, well-resolved signals for different fluorinated compounds, making quantification straightforward.[8][9][19] Benchtop NMR spectrometers have made this technique more accessible for real-time monitoring.[19]
-
FTIR/Raman Spectroscopy: These techniques are excellent for tracking changes in functional groups. For example, if a carbonyl group is consumed or formed during the reaction, FTIR can monitor this change effectively.[13] Raman spectroscopy can be particularly useful for reactions in aqueous media and for non-polar bonds that are weak in the IR.[12][20]
-
Online UPLC-MS: For complex reaction mixtures where multiple products and byproducts are formed, online chromatography coupled with mass spectrometry provides the highest level of detail. It allows for the separation and identification of various components.[16]
-
Reaction Calorimetry: This technique measures the heat released or absorbed during a reaction. It is invaluable for safety assessments, identifying reaction initiation, and determining the end of a reaction. While it doesn't provide structural information, it gives a clear kinetic profile of the overall transformation.
| Technique | Strengths | Weaknesses | Best Suited For |
| ¹⁹F NMR | Direct observation of fluorinated species, high specificity, quantitative.[8][9] | Lower sensitivity than MS, higher initial cost. | Reactions where C-F bond formation/cleavage is the key transformation. |
| FTIR | Tracks functional group changes, widely available, robust probes.[13][15] | Water can be a strong interferent, less specific for C-F bond. | Monitoring changes in carbonyls, C=C bonds, etc., alongside fluorination. |
| Raman | Excellent for aqueous solutions, good for symmetric bonds.[12] | Can be affected by fluorescence, weaker signal than FTIR. | Reactions in aqueous media, monitoring C-C multiple bonds. |
| Online UPLC-MS | Separates complex mixtures, provides molecular weight information.[16] | Requires careful calibration, potential for sampling line issues. | Complex reactions with multiple products, byproducts, and impurities. |
Section 2: Frequently Asked Questions (FAQs)
Q1: Can I use ¹H NMR for real-time monitoring of fluorination reactions?
A1: Yes, you can use ¹H NMR, and it can be very informative, especially when used in conjunction with ¹⁹F NMR.[9] However, for many complex organic molecules, the ¹H NMR spectrum can be crowded with overlapping signals. The key advantage of ¹⁹F NMR is its wide chemical shift range and the absence of background signals, which often results in a much cleaner spectrum where each fluorinated species has a distinct, easily quantifiable signal.[8][9]
Q2: My fluorinating reagent is highly corrosive. What special precautions should I take for in-situ probes?
A2: This is a critical safety and equipment integrity concern. Many common fluorinating reagents can attack standard materials of construction.[5]
-
Material Compatibility: Always verify the compatibility of your probe materials (e.g., stainless steel, Hastelloy, diamond, silicon) with all reactants, solvents, and potential byproducts (like HF).[14] Diamond ATR crystals for FTIR and probes made of high-nickel alloys like Hastelloy are often required for aggressive fluorination chemistries.
-
Seal and Gasket Integrity: Ensure all O-rings and seals in the probe and reactor fittings are made of compatible materials (e.g., Kalrez®, Chemraz®).
-
Regular Inspection: Regularly inspect the probe for any signs of corrosion or degradation. A failing probe can not only ruin your experiment but also pose a significant safety hazard.
Q3: How can I quantify reaction components using real-time spectroscopic data?
A3: Quantification requires establishing a relationship between the spectroscopic signal (e.g., peak height or area) and the concentration of the analyte.
-
Univariate Calibration: The simplest method is to create a calibration curve by plotting the signal of a specific, non-overlapping peak against known concentrations of a pure standard. This relationship (often linear, following the Beer-Lambert law for absorbance) can then be used to determine the concentration in the reaction mixture.
-
Multivariate Calibration: For complex spectra with overlapping peaks, chemometric methods like Partial Least Squares (PLS) regression are used. These methods build a statistical model from spectra of samples with known compositions to predict concentrations in unknown samples.[21]
-
Internal Standard (for NMR): For quantitative NMR, adding a known amount of an inert, fluorinated internal standard to the reaction mixture is a robust method.[8] The concentration of your analyte can be determined by comparing its peak integral to the integral of the known standard. Benzotrifluoride is a commonly used internal standard for ¹⁹F NMR.[8]
Q4: Is it possible to monitor solid-phase fluorination reactions in real-time?
A4: Monitoring solid-phase or heterogeneous reactions is challenging but possible.
-
ATR-FTIR: If the reaction occurs at the interface between a liquid and a solid, an ATR-FTIR probe can monitor changes in the liquid phase or on the surface of the solid if it is in close contact with the ATR crystal.
-
Raman Spectroscopy: Raman is often well-suited for analyzing solids. A non-contact probe can be focused on the solid material to monitor changes directly. Good mixing is crucial to ensure the sample viewed by the probe is representative of the bulk material.
-
Sampling from the Liquid Phase: In a slurry reaction, a filtered loop can be used to continuously circulate the liquid phase to an external sensor (e.g., an NMR flow cell or a UPLC-MS system), providing information on the consumption of soluble reagents or the appearance of soluble products.
Q5: My reaction is extremely fast. What techniques are suitable for monitoring rapid kinetics?
A5: For reactions that are complete in seconds to minutes, specialized techniques are required.
-
Stopped-Flow NMR/UV-Vis: This technique involves rapidly mixing two reactants and then stopping the flow in an observation cell placed within the spectrometer.[22] The subsequent reaction is then monitored with very high time resolution. Stopped-flow ¹⁹F NMR is a powerful tool for studying the kinetics of rapid fluorination reactions.[22]
-
Rapid-Scan FTIR: Modern FTIR spectrometers can acquire spectra very quickly, with some capable of collecting multiple scans per second.[13] This allows for the monitoring of fast reactions, provided the signal is strong enough.
-
Flow Chemistry Reactors: Continuous flow reactors offer excellent control over reaction time (residence time).[23] By placing a detector at the outlet of the reactor and varying the flow rate, one can effectively map out the reaction profile at different time points.[12]
References
-
Magritek. (2017, December 14). New Publications on Real-Time Reaction Monitoring. Magritek. [Link]
-
Mettler Toledo. Process Analytical Technology (PAT) - Enhance Quality and Efficiency. Mettler Toledo. [Link]
-
Hall, A. M. R., Chouler, J. C., Codina, A., Gierth, P. T., Lowe, J. P., & Hintermair, U. (2016). Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy. Catalysis Science & Technology, 6(23), 8232-8240. [Link]
-
Magritek. On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Magritek. [Link]
-
Mettler Toledo - ReactIR. (2014, October 14). Organic Chemistry Research Using FTIR Spectroscopy. YouTube. [Link]
-
MDPI. (2024, August 2). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. [Link]
-
ChemRxiv. Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. [Link]
-
Goi, G., & Davies, J. (2020, September 28). Real-Time Corrosion Monitoring for Hydrogen Fluoride Processes. Emerson. [Link]
-
JoVE. (2015, November 18). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. JoVE. [Link]
-
Pharmaceutical Technology. (2015, October 2). Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology. [Link]
-
DSpace@MIT. (2021, May 21). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. DSpace@MIT. [Link]
-
Magritek. On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Magritek. [Link]
-
ACS Publications. (2018, June 4). 19F NMR as a Tool for Monitoring Individual Differentially Labeled Proteins in Complex Mixtures. ACS Publications. [Link]
-
Pfizer. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Pfizer. [Link]
-
WordPress. Specific Solvent Issues with Fluorination. WordPress. [Link]
-
University of Amsterdam. (2024, August 29). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. University of Amsterdam. [Link]
-
Royal Society of Chemistry. (2016, September 19). Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy. Royal Society of Chemistry. [Link]
-
ACS Publications. (2018, June 4). 19F NMR as a Tool for Monitoring Individual Differentially Labeled Proteins in Complex Mixtures. ACS Molecular Pharmaceutics. [Link]
-
NIH. (2015, November 18). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. NIH. [Link]
-
ResearchGate. (2014, October 14). FTIR spectra of the untreated and fluorinated samples. ResearchGate. [Link]
-
The Innovation. (2024, February 14). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. [Link]
-
NIH. (2021, October 9). Enzymatic synthesis of fluorinated compounds. NIH. [Link]
-
Research and Reviews. (2024, December 18). Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. Research and Reviews. [Link]
-
PubMed. (2021, October 10). Enzymatic synthesis of fluorinated compounds. PubMed. [Link]
-
RSC Publishing. Ratiometric sensing of fluoride ions using Raman spectroscopy. RSC Publishing. [Link]
-
Emerson. (2020, September 28). Real-Time Corrosion Monitoring for Hydrogen Fluoride Processes. Emerson. [Link]
-
Pharmaceutical Technology. (2015, October 2). Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology. [Link]
-
Connect NMR UK. (2021, December 10). Stopped flow 19F NMR enables researchers to understand reaction kinetics of rapidly evolving reaction. Connect NMR UK. [Link]
-
PubMed. (2021, October 9). Enzymatic synthesis of fluorinated compounds. PubMed. [Link]
-
MDPI. (2022, April 6). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]
-
Pharmaceutical Technology. (2015, October 2). Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology. [Link]
-
WordPress. (2009, January). Specific Solvent Issues with Fluorination. Green Chemistry Blog. [Link]
-
Reaction Chemistry & Engineering. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Royal Society of Chemistry. [Link]
-
Nature. Contemporary synthetic strategies in organofluorine chemistry. Nature. [Link]
-
LCGC International. (2023, February 1). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. [Link]
-
MDPI. (2023, May 17). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
-
ResearchGate. Fourier-transform infrared (FTIR) spectroscopy for monitoring and determining the degree of crystallisation of polyhydroxyalkanoates (PHAs). ResearchGate. [Link]
-
Green Chemistry Blog. Specific Solvent Issues with Fluorination. WordPress. [Link]
-
Mettler Toledo. (2014, October 14). Organic Chemistry Research Using FTIR Spectroscopy. YouTube. [Link]
-
ResearchGate. Process analytical technologies in the pharmaceutical industry: The FDA's PAT initiative. ResearchGate. [Link]
-
PubMed. Case study and application of process analytical technology (PAT) towards bioprocessing: Use of tryptophan fluorescence as at-line tool for making pooling decisions for process chromatography. PubMed. [Link]
-
J-STAGE. Overview on the history of organofluorine chemistry from the viewpoint of material industry. J-STAGE. [Link]
-
Longdom Publishing. Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 3. rroij.com [rroij.com]
- 4. Enzymatic synthesis of fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. magritek.com [magritek.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C6CY01754A [pubs.rsc.org]
- 12. Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. emersonautomationexperts.com [emersonautomationexperts.com]
- 15. mt.com [mt.com]
- 16. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. longdom.org [longdom.org]
- 19. New Publications on Real-Time Reaction Monitoring - Magritek [magritek.com]
- 20. Ratiometric sensing of fluoride ions using Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Stopped flow 19F NMR enables researchers to understand reaction kinetics of rapidly evolving reaction – Connect NMR UK [connectnmruk.ac.uk]
- 23. PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds | EurekAlert! [eurekalert.org]
Validation & Comparative
A Technical Guide to the Bioactivity of 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic Acid Derivatives as Kinase Inhibitors
Introduction
In the landscape of modern drug discovery, the quest for selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. The 4-aminobenzoic acid scaffold has emerged as a privileged structure in the design of these targeted agents. This guide provides an in-depth validation and comparative analysis of the bioactivity of a specific class of these compounds: 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid derivatives. As research from commercial suppliers suggests, this difluorinated benzoic acid core serves as a valuable building block for developing inhibitors of key kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1] The strategic placement of fluorine atoms is intended to enhance target affinity, while the benzyl(methyl)amino group can participate in crucial hydrogen bonding interactions within the kinase ATP-binding pocket.
This document will delve into the synthesis, structure-activity relationships (SAR), and bioactivity of these derivatives, offering a comparative perspective against established kinase inhibitors. Furthermore, it will provide detailed, field-proven experimental protocols for the validation of their biological activity, empowering researchers to rigorously assess and advance these promising compounds.
Comparative Bioactivity of this compound Derivatives
While extensive public data comparing a wide array of this compound derivatives is still emerging, a key patent (US 2016/0136133 A1) discloses the synthesis and application of this class of compounds in the context of treating fibrotic diseases.[2][3][4] Fibrotic diseases often involve dysregulation of signaling pathways driven by receptor tyrosine kinases such as PDGF, FGF, VEGF, and EGF.[2] This patent underscores the therapeutic potential of this scaffold.
For the purpose of this guide, we will present a hypothetical comparative dataset, which reflects the expected inhibitory profile of these derivatives against key oncological kinase targets, EGFR and VEGFR-2. This will be juxtaposed with the known activity of established, clinically relevant kinase inhibitors.
Table 1: Comparative In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound/Derivative | EGFR (Wild-Type) | VEGFR-2 (KDR) | Off-Target Kinase (Example: SRC) |
| Derivative 1 (Parent) | 50 | 35 | >1000 |
| Derivative 2 (+ e- donating group on benzyl ring) | 25 | 20 | >1000 |
| Derivative 3 (+ e- withdrawing group on benzyl ring) | 80 | 65 | >1000 |
| Derivative 4 (Alternative N-substituent) | 150 | 120 | >1500 |
| Gefitinib (Alternative) | ~30 | >10000 | >1000 |
| Sunitinib (Alternative) | >5000 | 2 | 150 |
This data is illustrative and intended to guide experimental design.
The hypothetical data suggests that modifications to the benzyl ring can significantly impact potency, with electron-donating groups potentially enhancing activity. The selectivity profile against other kinases, such as SRC, is also a critical parameter to assess, indicating the specificity of these compounds.
Signaling Pathways and Experimental Workflows
To validate the bioactivity of these derivatives, a multi-tiered approach is essential, beginning with in vitro biochemical assays and progressing to cell-based functional assays.
Targeted Signaling Pathways
The primary targets for this class of compounds are the EGFR and VEGFR signaling pathways, which are central to tumor growth, proliferation, and angiogenesis.
Caption: A stepwise workflow for validating kinase inhibitor bioactivity.
Detailed Experimental Protocols
The following protocols provide a framework for the validation of this compound derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This biochemical assay quantitatively measures the amount of ADP produced during a kinase reaction, providing a direct measure of kinase activity and inhibition. [5][6][7][8][9] Objective: To determine the IC50 value of the test compounds against target kinases (e.g., EGFR, VEGFR-2).
Materials:
-
Recombinant human EGFR and VEGFR-2 kinase (BPS Bioscience or similar) [10][11][12][13]* Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1 for VEGFR-2) [10][11]* ADP-Glo™ Kinase Assay Kit (Promega) [5][6]* Test compounds dissolved in DMSO
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Prepare 1x Kinase Buffer from the provided 5x stock.
-
Prepare serial dilutions of the test compounds in 1x Kinase Buffer with a final DMSO concentration not exceeding 1%. [10] * Prepare a master mix containing the 1x Kinase Buffer, ATP, and the appropriate kinase substrate. [10] * Dilute the recombinant kinase to the desired concentration in 1x Kinase Buffer.
-
-
Kinase Reaction:
-
To each well of the assay plate, add 5 µL of the test compound dilution or vehicle control (DMSO in buffer).
-
Add 10 µL of the kinase-substrate master mix.
-
Initiate the reaction by adding 10 µL of the diluted kinase.
-
Incubate the plate at 30°C for 45-60 minutes. [10]3. ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes. [6] * Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes. [6]4. Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (no kinase control).
-
Plot the percentage of kinase inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: EGFR Phosphorylation Assay in A549 Cells (Western Blot)
This cell-based assay determines the ability of the test compounds to inhibit the autophosphorylation of EGFR in a cellular context. [14][15] Objective: To validate the in-cell activity of the test compounds by measuring the inhibition of EGF-induced EGFR phosphorylation.
Materials:
-
A549 human lung carcinoma cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Human Epidermal Growth Factor (EGF)
-
Test compounds dissolved in DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EGFR (Tyr1173), anti-total EGFR, and anti-Actin [16]* HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
Procedure:
-
Cell Culture and Treatment:
-
Seed A549 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test compounds or vehicle control for 2 hours.
-
Stimulate the cells with 100 ng/mL EGF for 10 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. [14] * Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with anti-total EGFR and anti-Actin antibodies for normalization.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phosphorylated EGFR to total EGFR and normalize to the loading control.
-
Protocol 3: Anti-Proliferative Assay in HUVEC and A549 Cells
This assay assesses the cytostatic or cytotoxic effects of the compounds on endothelial and cancer cell lines.
Objective: To determine the effect of the test compounds on the proliferation of HUVEC (VEGFR-driven) and A549 (EGFR-driven) cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) and A549 cells [17][18][19][20]* Appropriate cell culture media (EGM-2 for HUVECs, DMEM for A549)
-
VEGF-A (for HUVEC stimulation)
-
Test compounds dissolved in DMSO
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom or opaque-walled plates
Procedure:
-
Cell Seeding:
-
Seed HUVECs or A549 cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight. [21]2. Compound Treatment:
-
For HUVECs, serum-starve the cells for 4-6 hours, then treat with serial dilutions of the test compounds in the presence of 20 ng/mL VEGF-A. [17] * For A549 cells, treat with serial dilutions of the test compounds in complete growth medium.
-
Incubate for 48-72 hours.
-
-
Viability Assessment (MTT Assay Example):
-
Data Analysis:
-
Subtract the background absorbance.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The strategic incorporation of fluorine atoms and the potential for diverse substitutions on the benzyl and amino moieties allow for fine-tuning of potency and selectivity. The experimental protocols detailed in this guide provide a robust framework for the comprehensive validation of the bioactivity of these derivatives, from initial biochemical screening to cell-based functional assays.
Future research should focus on synthesizing a broader library of these derivatives and conducting extensive SAR studies to identify compounds with optimal potency, selectivity, and drug-like properties. Further investigation into their mechanism of action, potential off-target effects, and in vivo efficacy will be crucial for their advancement as potential therapeutic agents.
References
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
-
ResearchGate. (2016, July 19). How could I detect EGFR by western blot effectively?. Retrieved from [Link]
-
Ploubidou, A., et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Scientific Reports, 9(1), 13543. [Link]
- Park, J., et al. (2016).
-
INDIGO Biosciences. (n.d.). Human VEGFR Reporter Assay Kit. Retrieved from [Link]
- United States P
- Google Patents. (n.d.). US20160024503A1 - miRNA BIOGENESIS IN EXOSOMES FOR DIAGNOSIS AND THERAPY.
- United States P
-
Patyk-Kaźmierczak, E., & Kaźmierczak, D. (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1144–1150. [Link]
-
Appchem. (n.d.). 4-(benzyl(methyl)amino)-3,5-difluorobenzoicacid-B28135. Retrieved from [Link]
-
ResearchGate. (n.d.). Cell proliferation assay. Cell proliferation curve in A549 or HFL-1.... Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibition of HUVEC proliferation. (a) Cell proliferation assessed by.... Retrieved from [Link]
-
Beijing Xinhengyan Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Cell proliferation assay. A: Inhibit rates of A549 cells by the AHLE.... Retrieved from [Link]
-
Al-Suhaimi, E. A., et al. (2022). Synthesis, docking study, and structure-activity relationship of novel niflumic acid derivatives acting as anticancer agents by inhibiting VEGFR or EGFR tyrosine kinase activities. Pharmacia, 69(2), 415–428. [Link]
-
NurExone Biologic Inc. (2025, September 8). NurExone Receives U.S. Patent Allowance for Exosome Manufacturing, Strengthening Supply Chain Readiness. Retrieved from [Link]
Sources
- 1. This compound;CAS No.:1404196-20-8 [chemshuttle.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]
- 6. promega.com [promega.com]
- 7. carnabio.com [carnabio.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 16. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Comparing 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid with other synthetic intermediates
An In-Depth Comparative Guide to 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic Acid and Its Synthetic Precursors in Modern Drug Discovery
As a Senior Application Scientist, the path from a promising chemical scaffold to a viable drug candidate is one I have navigated countless times. The journey is paved with critical decisions, none more fundamental than the selection of starting materials. An intermediate that appears cost-effective at the outset can introduce unforeseen complexities, leading to extended timelines and diminished yields. Conversely, a more advanced or "pre-functionalized" intermediate can dramatically streamline a synthetic campaign.
This guide provides a detailed comparison of This compound , a highly valuable but specialized building block, against its more fundamental precursor, 4-Amino-3,5-difluorobenzoic acid . We will explore the strategic implications of choosing one over the other, supported by synthetic workflows, experimental considerations, and an analysis of their impact on the physicochemical properties of the final molecule. This analysis is tailored for researchers, medicinal chemists, and drug development professionals aiming to optimize their synthetic strategies.
The Strategic Importance of Fluorinated Intermediates
The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[1][2] Fluorine's unique properties—its small size, high electronegativity, and the exceptional strength of the carbon-fluorine bond—can profoundly influence a molecule's acidity, metabolic stability, lipophilicity, and binding affinity for its biological target.[1][3] Fluorinated benzoic acids, in particular, serve as versatile scaffolds for a wide array of therapeutics.[3]
This compound (CAS 1404196-20-8) is a prime example of a sophisticated intermediate.[4][5][6] It features:
-
A difluorinated aromatic ring , which enhances metabolic stability and modulates electronic properties.
-
A carboxylic acid group, providing a handle for amide bond formation, a ubiquitous linkage in pharmaceuticals.
-
A protected tertiary amine (N-methyl, N-benzyl), which prevents unwanted side reactions and directs reactivity, with the benzyl group being readily removable in a later synthetic step.
This intermediate is particularly prominent in the synthesis of kinase inhibitors, where the benzyl(methyl)amino group can engage in crucial hydrogen bonding interactions with the kinase backbone and the fluorine atoms enhance target affinity.[4]
The Core Comparison: An Advanced Intermediate vs. Its Precursor
The primary alternative and direct synthetic precursor to our main compound is 4-Amino-3,5-difluorobenzoic acid (CAS 500577-99-1). The decision between these two intermediates represents a classic strategic trade-off in chemical synthesis: investing in a more expensive, advanced starting material versus undertaking a longer synthetic route from a cheaper, simpler one.
| Feature | This compound | 4-Amino-3,5-difluorobenzoic acid |
| Structure | Pre-functionalized with protected amine | Primary amine requires protection/derivatization |
| Relative Cost | Higher | Lower |
| Synthetic Steps | Fewer steps to target molecule | Requires additional protection & functionalization steps |
| Process Time | Shorter | Longer |
| Overall Yield | Potentially higher due to fewer steps | Potentially lower due to cumulative losses |
| Ideal Use Case | Lead optimization, scale-up, time-sensitive projects | Initial library synthesis, cost-driven early discovery |
Comparative Synthetic Workflows
To illustrate the practical implications of this choice, let's consider a common synthetic goal: the creation of an amide-linked final product, a typical step in constructing a kinase inhibitor.
Caption: Workflow comparison: streamlined vs. foundational synthetic routes.
As the diagram illustrates, Route A is significantly more direct. By starting with the pre-functionalized intermediate, the chemist can proceed directly to the crucial amide coupling step, followed by a standard deprotection. Route B , while starting from a more economical material, requires a multi-step sub-sequence to first synthesize the very intermediate used in Route A. This introduces additional reactions (e.g., esterification to protect the acid, alkylations, and subsequent hydrolysis), each requiring workup, purification, and characterization, thereby increasing time, solvent usage, and the potential for yield loss.
Experimental Protocol: A Head-to-Head Amide Coupling
Objective: To provide a representative protocol for the key amide bond formation step, highlighting the directness of using the advanced intermediate.
Materials:
-
This compound
-
A representative amine (e.g., Aniline)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology (Route A):
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq). Dissolve in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir for 15 minutes at room temperature. The formation of the active ester is the key to efficient coupling.
-
Amine Addition: Add the desired amine (e.g., Aniline, 1.05 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.
-
Workup: Dilute the reaction mixture with EtOAc. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. This removes the coupling reagents and unreacted starting materials.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Causality and Trustworthiness: This protocol is self-validating. The use of HATU, a well-established coupling reagent, ensures high efficiency and minimizes side reactions. The aqueous workup is designed to systematically remove both acidic and basic impurities. Monitoring by LC-MS provides definitive confirmation of product formation and consumption of starting materials before committing to the workup and purification, ensuring process integrity. For Route B, one would first need to complete the synthesis of the N-alkylated, N-benzylated intermediate, a process detailed in various literature sources involving steps like esterification and reductive amination or direct alkylation.[7][8]
The Physicochemical Advantage of the Difluoro Pattern
The choice of this scaffold is not merely for synthetic convenience. The 3,5-difluoro substitution pattern imparts critical properties to the final molecule.
Caption: Key physicochemical contributions of the 3,5-difluoro motif.
-
Metabolic Stability: The ortho-fluorine atoms shield the amine from enzymatic degradation and block potential sites of aromatic hydroxylation, a common metabolic pathway.[1][3]
-
pKa Modulation: The strong electron-withdrawing nature of the fluorine atoms lowers the basicity of the nitrogen atom. This can be critical for reducing off-target liabilities (e.g., hERG channel binding) and ensuring the molecule exists in the desired protonation state at physiological pH.
-
Binding Interactions: The altered electrostatic potential of the ring can lead to more favorable interactions within a protein's binding pocket, enhancing potency and selectivity.
Conclusion: A Strategic Investment in Efficiency
While 4-Amino-3,5-difluorobenzoic acid is a perfectly viable and economical starting point for discovery chemistry, This compound represents a strategic investment in efficiency. By incorporating several necessary functionalization and protection steps into a single, high-quality building block, it allows research teams to:
-
Accelerate Timelines: Reach key target molecules faster by eliminating 2-4 synthetic steps.
-
Improve Reliability: Reduce the number of reactions and purifications, minimizing opportunities for error and yield loss.
-
Focus on Core Chemistry: Devote resources to the novel, value-adding steps of the synthesis rather than the repetitive construction of a common intermediate.
For programs in lead optimization or process development, where time and reproducibility are paramount, the higher upfront cost of this advanced intermediate is overwhelmingly justified by the savings in labor, materials, and most importantly, time-to-data.
References
-
Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central. [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound;CAS No.:1404196-20-8 [chemshuttle.com]
- 5. This compound [cymitquimica.com]
- 6. CAS 1404196-20-8 | 4658-3-58 | MDL MFCD22580400 | this compound | SynQuest Laboratories [synquestlabs.com]
- 7. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Fluorine Advantage: A Comparative Guide to 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic Acid and its Non-fluorinated Analogs in Biological Assays
The central hypothesis is that the introduction of fluorine atoms at the 3 and 5 positions of the benzoic acid ring will significantly modulate the compound's physicochemical properties, leading to altered activity at biological targets, particularly organic anion transporters (OATs). This is based on the structural similarity of these compounds to probenecid, a well-known inhibitor of OATs.[1][2]
The Impact of Fluorination: A Physicochemical Perspective
The introduction of fluorine atoms into a molecule can profoundly alter its electronic properties, lipophilicity, metabolic stability, and binding affinity for protein targets.[3] These changes are not always predictable without empirical testing, but general trends can be anticipated.
Acidity (pKa): The strong electron-withdrawing nature of fluorine is expected to increase the acidity of the carboxylic acid group in 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid compared to its non-fluorinated counterpart, 4-(Benzyl(methyl)amino)benzoic acid. This is due to the inductive effect of the fluorine atoms, which stabilizes the resulting carboxylate anion. A lower pKa can influence a compound's ionization state at physiological pH, affecting its solubility, membrane permeability, and interaction with target proteins.
Lipophilicity (LogP): The effect of fluorination on lipophilicity is more complex. While a single fluorine atom can sometimes decrease lipophilicity, the introduction of multiple fluorine atoms, as in the difluoro-analog, often increases it. This enhanced lipophilicity can improve membrane permeability and, in some cases, lead to stronger binding interactions with hydrophobic pockets in target proteins.
Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation. The C-F bond is significantly stronger than a C-H bond, making it less susceptible to cleavage by metabolic enzymes such as cytochrome P450s. This can lead to a longer biological half-life and improved pharmacokinetic profile.
Predicted Physicochemical Properties
| Compound | Predicted pKa | Predicted LogP | Rationale |
| 4-(Benzyl(methyl)amino)benzoic acid | ~4.5 | ~3.2 | Baseline non-fluorinated analog. |
| This compound | < 4.0 | > 3.5 | Inductive effect of two fluorine atoms increases acidity. Increased fluorine content likely increases lipophilicity. |
Comparative Analysis in Biological Assays: Targeting Organic Anion Transporters
Given the structural similarity to probenecid, a logical starting point for comparing these compounds is their ability to inhibit Organic Anion Transporters (OATs), such as OAT1 and OAT3. These transporters play a crucial role in the renal secretion of a wide range of drugs and endogenous compounds.[1] Inhibition of OATs can lead to significant drug-drug interactions.
A fluorescence-based in vitro assay using human embryonic kidney (HEK293) cells stably expressing OAT1 or OAT3 provides a robust and high-throughput method for determining the inhibitory potency (IC50) of the test compounds.
Predicted Inhibitory Activity on OAT1 and OAT3
Based on the anticipated changes in physicochemical properties, we can hypothesize the following outcomes for an OAT inhibition assay:
| Compound | Predicted IC50 (OAT1) | Predicted IC50 (OAT3) | Rationale |
| 4-(Benzyl(methyl)amino)benzoic acid | Moderate | Moderate | As a probenecid analog, it is expected to show some inhibitory activity. |
| This compound | Lower (more potent) | Lower (more potent) | Increased lipophilicity and altered electronic profile due to fluorine atoms may lead to enhanced binding affinity to the transporter, resulting in a lower IC50 value. |
| Probenecid (Reference) | ~12.3 µM (hOAT1) | Potent inhibitor | A well-characterized OAT inhibitor to be used as a positive control.[4] |
Experimental Protocols
To facilitate the direct comparison of these compounds, detailed protocols for the synthesis of the non-fluorinated analog and for conducting the OAT inhibition assay are provided below.
Synthesis of 4-(Benzyl(methyl)amino)benzoic acid
This protocol describes a two-step synthesis starting from 4-(Methylamino)benzoic acid.
Step 1: Esterification of 4-(Methylamino)benzoic acid
-
To a solution of 4-(Methylamino)benzoic acid (1.0 eq) in methanol, add a catalytic amount of sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the methyl ester.
Step 2: Benzylation of Methyl 4-(methylamino)benzoate
-
Dissolve the methyl 4-(methylamino)benzoate (1.0 eq) in a suitable solvent such as DMF or acetonitrile.
-
Add potassium carbonate (1.5 eq) and benzyl bromide (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Methyl 4-(benzyl(methyl)amino)benzoate.
Step 3: Hydrolysis to 4-(Benzyl(methyl)amino)benzoic acid
-
Dissolve the purified ester in a mixture of methanol and water.
-
Add an excess of sodium hydroxide and stir the mixture at room temperature for 2-4 hours.
-
Monitor the hydrolysis by TLC.
-
After completion, remove the methanol under reduced pressure.
-
Acidify the aqueous solution with 2N HCl to a pH of 4-5 to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-(Benzyl(methyl)amino)benzoic acid.
Organic Anion Transporter (OAT1/OAT3) Inhibition Assay
This fluorescence-based assay utilizes HEK293 cells stably expressing human OAT1 or OAT3 and a fluorescent substrate, such as 6-carboxyfluorescein (6-CF).
Materials:
-
HEK293 cells stably expressing hOAT1 (e.g., ATCC® CRL-11268G-1™) and hOAT3.
-
Wild-type HEK293 cells (for background control).
-
DMEM with 10% FBS.
-
Poly-D-lysine coated 96-well black, clear-bottom plates.
-
Hanks' Balanced Salt Solution (HBSS).
-
6-carboxyfluorescein (6-CF).
-
Test compounds (this compound and its non-fluorinated analogs).
-
Probenecid (positive control).
-
M-Per lysis buffer.
-
Fluorescent plate reader.
Protocol:
-
Cell Seeding:
-
Seed the OAT1-HEK293, OAT3-HEK293, and wild-type HEK293 cells into a 96-well poly-D-lysine coated plate at a density of 5x10^5 cells/mL in DMEM with 10% FBS.
-
Incubate for 18-24 hours at 37°C and 5% CO2 to allow for cell adherence and confluence of >90%.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds and the positive control (probenecid) in warm HBSS.
-
Wash the cells three times with 200 µL of warm (37°C) HBSS.
-
Incubate the cells with the test compounds or probenecid at various concentrations for 10-15 minutes at 37°C.
-
Add the fluorescent substrate, 6-CF (final concentration of ~1-5 µM), to each well and incubate for an additional 10-20 minutes at 37°C.
-
Stop the uptake by washing the cells three times with cold (4°C) HBSS.
-
Lyse the cells by adding 100 µL of M-Per lysis buffer and incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for 6-CF (e.g., 490 nm excitation and 510-580 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence from the wild-type HEK293 cells from the fluorescence values of the transporter-expressing cells.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Concepts
To better illustrate the key concepts discussed in this guide, the following diagrams are provided.
Caption: Impact of fluorination on molecular properties.
Caption: Workflow for the OAT inhibition assay.
Conclusion
The strategic difluorination of 4-(Benzyl(methyl)amino)benzoic acid is hypothesized to significantly enhance its inhibitory potency against organic anion transporters. This guide provides the scientific rationale and detailed experimental protocols necessary for researchers to validate this hypothesis. By conducting the described synthesis and in vitro assays, drug development professionals can gain valuable insights into the structure-activity relationships of this chemical series and the powerful role of fluorine in optimizing drug candidates.
References
-
Baldes, C., et al. (2005). Development of a fluorescence-based assay for screening of modulators of human organic anion transporter 1B3 (OATP1B3). European Journal of Pharmaceutics and Biopharmaceutics. [Link]
-
de Bruijn, T., et al. (2023). The fluorescence-based competitive counterflow assay developed for organic anion transporting polypeptides 1A2, 1B1, 1B3 and 2B1 identifies pentamidine as a selective OATP1A2 substrate. The FASEB Journal. [Link]
-
Izumi, S., et al. (2016). Investigation of Fluorescein Derivatives as Substrates of Organic Anion Transporting Polypeptide (OATP) 1B1 To Develop Sensitive Fluorescence-Based OATP1B1 Inhibition Assays. Molecular Pharmaceutics. [Link]
-
Gui, C., et al. (2010). Fluorescence-Based Assays for the Assessment of Drug Interaction with the Human Transporters OATP1B1 and OATP1B3. Current Drug Metabolism. [Link]
-
Yee, S. W., et al. (2017). Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3. The AAPS Journal. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Quora. (2015). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid? Quora. [Link]
-
Perwitasari, O., et al. (2017). Targeting Organic Anion Transporter 3 with Probenecid as a Novel Anti-Influenza A Virus Strategy. Journal of Virology. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
ResearchGate. (n.d.). IC50 values (mM) of various organic anion transport inhibitors for hOATs and rOATs. ResearchGate. [Link]
Sources
- 1. Targeting Organic Anion Transporter 3 with Probenecid as a Novel Anti-Influenza A Virus Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Characterization of Renal Transporters OAT1, OAT3, and OCT2 | Springer Nature Experiments [experiments.springernature.com]
- 3. atcc.org [atcc.org]
- 4. researchgate.net [researchgate.net]
Efficacy of Novel Drug Candidates Targeting Neurological Disorders: A Comparative Guide for Derivatives of 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic Acid
Introduction: The Therapeutic Potential of a Novel Chemical Scaffold
In the landscape of modern drug discovery, the identification of novel chemical scaffolds is a critical starting point for the development of next-generation therapeutics. The compound 4-(benzyl(methyl)amino)-3,5-difluorobenzoic acid presents a compelling scaffold for medicinal chemists. Its structural features, including a difluorinated benzoic acid moiety and a benzyl(methyl)amino group, offer a versatile platform for designing molecules with the potential to interact with a variety of biological targets. The strategic placement of fluorine atoms can enhance metabolic stability and binding affinity, while the secondary amine provides a key interaction point. While direct efficacy studies on derivatives of this specific scaffold are not yet prevalent in published literature, its structural elements bear resemblance to known modulators of critical neurological targets. This guide will explore the potential of this scaffold in the context of developing negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5), a target of significant interest for the treatment of Fragile X syndrome (FXS) and other neurological disorders. We will provide a comparative framework for evaluating the potential efficacy of novel derivatives by examining established mGluR5 NAMs, detailing the essential experimental protocols, and presenting a logical workflow for their preclinical assessment.
The Rationale for Targeting mGluR5 in Fragile X Syndrome
Fragile X syndrome, the most common inherited cause of intellectual disability and a leading monogenic cause of autism spectrum disorder, arises from the silencing of the FMR1 gene, which leads to the absence of the fragile X mental retardation protein (FMRP).[1] FMRP is an RNA-binding protein that plays a crucial role in regulating the synthesis of proteins at the synapse. Its absence leads to exaggerated signaling through the metabotropic glutamate receptor 5 (mGluR5).[1] This overactive mGluR5 signaling is believed to be a core driver of many of the synaptic and behavioral abnormalities seen in FXS.[1]
The "mGluR theory of Fragile X" posits that inhibiting this excessive mGluR5 activity could correct many of the downstream pathological phenotypes.[2] This has led to extensive preclinical research demonstrating that both genetic and pharmacological reduction of mGluR5 can rescue a wide range of molecular, anatomical, and behavioral deficits in animal models of FXS.[1] Therefore, the development of potent and selective mGluR5 negative allosteric modulators represents a promising therapeutic strategy for FXS.
Signaling Pathway of mGluR5 in the Context of Fragile X Syndrome
Below is a diagram illustrating the mGluR5 signaling pathway and its dysregulation in Fragile X syndrome, highlighting the therapeutic intervention point for mGluR5 NAMs.
Comparative Efficacy of Established mGluR5 Negative Allosteric Modulators
While derivatives of this compound are yet to be clinically evaluated, we can establish a benchmark for their potential efficacy by comparing well-characterized mGluR5 NAMs.
| Compound | In Vitro Potency (IC50) | Preclinical Efficacy Highlights (in Fmr1 KO mice) | Clinical Trial Outcomes (in FXS) |
| MPEP | Low micromolar range | Showed neuroprotective effects against glutamate-induced toxicity.[3][4] However, some neuroprotective effects may be due to off-target NMDA receptor antagonism.[3][5] | Not advanced to large-scale clinical trials for FXS. |
| MTEP | Low nanomolar range | More selective for mGluR5 than MPEP with fewer off-target effects. Demonstrated neuroprotective effects in models of epilepsy.[6] Attenuated cocaine-seeking behavior in rats.[7] | Not advanced to large-scale clinical trials for FXS. |
| Fenobam | Low nanomolar range | Chronic treatment in Fmr1 KO mice showed reductions in brain Aβ levels and aimed to improve cognitive and seizure phenotypes. | A pilot open-label, single-dose trial in adults with FXS showed the drug was well-tolerated and improved prepulse inhibition in a subset of patients.[8][9] However, subsequent larger trials did not demonstrate significant behavioral benefits.[1][10] |
| Basimglurant | Low nanomolar range | Preclinical data supported its potential therapeutic benefit in FXS. | A Phase 2 clinical trial in adolescents and adults with FXS did not show improvement over placebo.[11][12] |
It is noteworthy that despite promising preclinical results, clinical trials with mGluR5 NAMs in FXS have been largely unsuccessful.[1] This has been attributed to several factors, including the potential for acquired treatment resistance (tolerance) with chronic dosing and challenges in translating behavioral outcomes from animal models to humans.[2][13]
Experimental Protocols for Efficacy Evaluation
To assess the therapeutic potential of novel drug candidates derived from this compound, a rigorous and systematic evaluation pipeline is essential. This typically involves a series of in vitro and in vivo assays.
In Vitro Efficacy Assessment
The initial screening of new chemical entities (NCEs) involves a battery of in vitro assays to determine their potency, selectivity, and mechanism of action.
1. Primary Efficacy Assay: Calcium Mobilization
This assay measures the ability of a compound to inhibit the increase in intracellular calcium that occurs upon mGluR5 activation.
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human mGluR5.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of an mGluR5 agonist (e.g., glutamate or CHPG) at its EC80 (the concentration that elicits 80% of the maximal response).
-
Measure the change in fluorescence using a fluorescence plate reader.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the agonist-induced response.
-
2. Selectivity Assays
To ensure the compound's effects are specific to mGluR5, it should be tested against other related receptors.
-
Counter-screening: Perform similar functional assays on cells expressing other metabotropic glutamate receptors (e.g., mGluR1) and a panel of other relevant GPCRs and ion channels.
-
Radioligand Binding Assays: These assays measure the ability of the test compound to displace a radiolabeled ligand from the mGluR5 receptor, providing information about its binding affinity (Ki).
Experimental Workflow for In Vitro Evaluation
The following diagram outlines a typical workflow for the in vitro characterization of a novel mGluR5 NAM.
In Vivo Efficacy Assessment in Animal Models
Promising candidates from in vitro studies are then advanced to in vivo testing in animal models of the target disease. For FXS, the Fmr1 knockout (KO) mouse is the most widely used and well-characterized model.[14][15]
1. Behavioral Assays in Fmr1 KO Mice
A variety of behavioral tests are used to assess the ability of a compound to reverse FXS-like phenotypes in Fmr1 KO mice.
-
Audiogenic Seizure Susceptibility: Fmr1 KO mice are highly susceptible to seizures induced by a loud sound. This is a robust and easily quantifiable phenotype.
-
Protocol:
-
Acclimate the mouse to a testing chamber.
-
Administer the test compound or vehicle.
-
After a predetermined pre-treatment time, expose the mouse to a high-intensity auditory stimulus (e.g., a loud bell or siren).
-
Score the seizure response (e.g., wild running, clonic seizures, tonic seizures, respiratory arrest).
-
A successful compound will reduce the incidence and/or severity of the seizures.
-
-
-
Prepulse Inhibition (PPI) of the Startle Response: PPI is a measure of sensorimotor gating, which is deficient in both Fmr1 KO mice and humans with FXS.
-
Protocol:
-
Place the mouse in a startle chamber.
-
Present a series of trials, some with a loud startling stimulus alone and others where a weaker, non-startling prepulse precedes the startling stimulus.
-
Measure the startle response (flinch) via a sensor platform.
-
Calculate PPI as the percentage reduction in the startle response in the prepulse trials compared to the startle-alone trials.
-
Effective compounds should increase PPI in Fmr1 KO mice.
-
-
-
Marble Burying Test: This test assesses repetitive and compulsive-like behavior, which is increased in Fmr1 KO mice.
-
Protocol:
-
Place the mouse in a cage with a thick layer of bedding and a number of marbles arranged in a grid.
-
Allow the mouse to explore for a set period (e.g., 30 minutes).
-
Count the number of marbles that are buried (at least two-thirds covered by bedding).
-
A therapeutic compound should reduce the number of marbles buried by Fmr1 KO mice.
-
-
2. Pharmacokinetic and Target Engagement Studies
It is crucial to demonstrate that the drug candidate reaches the brain in sufficient concentrations to interact with its target.
-
Pharmacokinetics (PK): Measure the concentration of the drug in the blood and brain over time after administration to determine its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Target Engagement: Use techniques like positron emission tomography (PET) with a radiolabeled tracer or ex vivo autoradiography to confirm that the drug is binding to mGluR5 in the brain at therapeutic doses.
Conclusion and Future Directions
The this compound scaffold holds promise for the development of novel therapeutics, particularly in the realm of neurological disorders where modulation of targets like mGluR5 is a key strategy. While the path from a promising scaffold to a clinically effective drug is fraught with challenges, as evidenced by the clinical trial outcomes for previous mGluR5 NAMs, the lessons learned provide a clearer roadmap for future endeavors. For researchers working with derivatives of this novel scaffold, the comparative data and experimental protocols outlined in this guide offer a framework for rigorous preclinical evaluation. Key considerations for advancing new candidates will include not only demonstrating superior potency and selectivity but also investigating strategies to mitigate the potential for treatment tolerance. This may involve intermittent dosing regimens or combination therapies. By building upon the extensive body of research on mGluR5 and employing a systematic and validated approach to efficacy testing, the development of drug candidates from the this compound family may yet provide a breakthrough for patients with Fragile X syndrome and related disorders.
References
-
Synthesis, structure-activity relationships and biological evaluation of 4,5,6,7-tetrahydropyrazolopyrazines as metabotropic glutamate receptor 5 negative allosteric modulators. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Design, synthesis, and structure-activity relationships of novel bicyclic azole-amines as negative allosteric modulators of metabotropic glutamate receptor 5. Journal of Medicinal Chemistry. [Link]
-
Fmr1 KO Mouse Model - Neurology CRO - InnoSer. InnoSer. [Link]
-
Fragile X syndrome and model organisms: identifying potential routes of therapeutic intervention - PMC. PubMed Central. [Link]
-
Using Fenobam to Reduce APP and Abeta in Fragile X Mice - FRAXA Research Foundation. FRAXA Research Foundation. [Link]
-
Effect of the mGluR5-NAM Basimglurant on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results. PubMed. [Link]
-
Structure-Activity Relationships for Negative Allosteric mGluR5 Modulators. ResearchGate. [Link]
-
Combination Therapy in Fragile X Syndrome; Possibilities and Pitfalls Illustrated by Targeting the mGluR5 and GABA Pathway Simultaneously. Frontiers in Molecular Neuroscience. [Link]
-
MTEP, a Selective mGluR5 Antagonist, Had a Neuroprotective Effect but Did Not Prevent the Development of Spontaneous Recurrent Seizures and Behavioral Comorbidities in the Rat Lithium–Pilocarpine Model of Epilepsy - PMC. PubMed Central. [Link]
-
Study shows fragile X treatment can incur resistance, suggests ways around it. MIT News. [Link]
-
mGluR5 Negative Modulators for Fragile X: Treatment Resistance and Persistence - PMC. PubMed Central. [Link]
-
Effect of the mGluR5-NAM Basimglurant on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results | Performance Analytics - Scinapse. Scinapse. [Link]
-
Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC. PubMed Central. [Link]
-
Clinical Development of Targeted Fragile X Syndrome Treatments: An Industry Perspective. Journal of Neurodevelopmental Disorders. [Link]
-
A Pilot Open Label, Single Dose Trial of Fenobam in Adults With Fragile X Syndrome. Journal of Medical Genetics. [Link]
-
Promising New Drug Being Evaluated As Possible Treatment Option For Fragile X Syndrome. ScienceDaily. [Link]
-
Trial of fenobam, an mGluR5 antagonist, in adults with Fragile X Syndrome. ResearchGate. [Link]
-
Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism. British Journal of Pharmacology. [Link]
-
Discovery and SAR of Novel mGluR5 Non-Competitive Antagonists Not Based on an MPEP Chemotype - PMC. PubMed Central. [Link]
-
Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC. PubMed Central. [Link]
-
Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP - PMC. Current Neuropharmacology. [Link]
-
Metabotropic glutamate receptor 5 (mGluR5) antagonists attenuate cocaine priming - NIH. National Institutes of Health. [Link]
Sources
- 1. Frontiers | Combination Therapy in Fragile X Syndrome; Possibilities and Pitfalls Illustrated by Targeting the mGluR5 and GABA Pathway Simultaneously [frontiersin.org]
- 2. Study shows fragile X treatment can incur resistance, suggests ways around it | Picower Institute [picower.mit.edu]
- 3. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTEP, a Selective mGluR5 Antagonist, Had a Neuroprotective Effect but Did Not Prevent the Development of Spontaneous Recurrent Seizures and Behavioral Comorbidities in the Rat Lithium–Pilocarpine Model of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabotropic glutamate receptor 5 (mGluR5) antagonists attenuate cocaine priming- and cue-induced reinstatement of cocaine seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A pilot open label, single dose trial of fenobam in adults with fragile X syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciencedaily.com [sciencedaily.com]
- 10. Clinical Development of Targeted Fragile X Syndrome Treatments: An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of the mGluR5-NAM Basimglurant on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scinapse.io [scinapse.io]
- 13. mGluR5 Negative Modulators for Fragile X: Treatment Resistance and Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery, synthesis, and structure-activity relationships of 2-aminoquinazoline derivatives as a novel class of metabotropic glutamate receptor 5 negative allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Differentiation of Fluorinated Benzoic Acid Isomers
For researchers and professionals in drug development, the precise structural elucidation of molecular entities is not merely a procedural step but the bedrock of safe and effective pharmacology. Fluorinated benzoic acids are ubiquitous scaffolds in medicinal chemistry, valued for the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability and binding affinity. However, the positional isomerism of the fluorine substituent (ortho, meta, para) can drastically alter a compound's biological activity, toxicity, and pharmacokinetic profile. Consequently, unambiguous isomer identification is a critical analytical challenge.
This guide provides a comparative analysis of key spectroscopic techniques for differentiating mono-fluorinated benzoic acid isomers. Moving beyond a simple recitation of data, we will explore the causal relationships between isomeric structure and spectral output, grounding our discussion in the principles of each technique and providing field-proven insights for robust analysis.
The Analytical Challenge: Why Isomers Matter
The electronic landscape of the benzene ring is profoundly influenced by the position of the fluorine substituent. As a highly electronegative atom, fluorine exerts a strong inductive electron-withdrawing effect (-I) and a weaker, resonance-based electron-donating effect (+R). The interplay of these effects varies with the substituent's position, creating distinct electronic and, therefore, spectroscopic signatures for each isomer. Our objective is to leverage these subtle, yet measurable, differences for confident identification.
Caption: High-level workflow for the spectroscopic differentiation of isomers.
Vibrational Spectroscopy (FT-IR & Raman): The Molecular Fingerprint
Vibrational spectroscopy probes the stretching and bending of covalent bonds within a molecule. Each fluorobenzoic acid isomer possesses a unique set of vibrational modes, resulting in a distinct "fingerprint" spectrum. The key to differentiation lies in the vibrations involving the C-F bond and the substitution pattern on the aromatic ring.[1]
Expertise & Causality: The position of the fluorine atom dictates the symmetry of the molecule, which in turn governs which vibrational modes are infrared or Raman active. More practically, the C-H out-of-plane (OOP) bending vibrations in the 900-650 cm⁻¹ region are highly characteristic of the benzene ring's substitution pattern. Furthermore, the C-F stretching frequency is sensitive to its electronic environment.
Comparative Vibrational Data for Mono-fluorobenzoic Acid Isomers
| Vibrational Mode | 2-Fluorobenzoic Acid (ortho) | 3-Fluorobenzoic Acid (meta) | 4-Fluorobenzoic Acid (para) | Rationale for Differentiation |
| C=O Stretch | ~1690-1710 cm⁻¹ | ~1690-1710 cm⁻¹ | ~1680-1700 cm⁻¹ | The carbonyl stretch is prominent but offers limited differentiation between isomers, though the para isomer may show a slightly lower frequency. |
| Aromatic C=C Stretch | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ | Multiple bands appear in this region, with subtle pattern differences that contribute to the overall fingerprint.[2] |
| C-F Stretch | ~1250-1290 cm⁻¹ | ~1240-1280 cm⁻¹ | ~1230-1270 cm⁻¹ | The C-F stretching frequency can vary slightly based on the electronic effects at each position. |
| C-H Out-of-Plane Bend | ~750-760 cm⁻¹ (strong) | ~800-820 cm⁻¹ and ~750 cm⁻¹ | ~840-860 cm⁻¹ (strong) | This is a key diagnostic region. The pattern of C-H OOP bands is highly indicative of the 1,2- (ortho), 1,3- (meta), or 1,4- (para) substitution pattern.[3] |
Note: The exact frequencies can vary based on the sample phase (solid/liquid) and intermolecular interactions like hydrogen bonding.[2]
Trustworthiness through Self-Validation: When analyzing an unknown, the identification should not rely on a single peak. A confident assignment is made when multiple characteristic regions—especially the C-H OOP bending and the broader fingerprint region from 1300-650 cm⁻¹—correlate with the reference spectrum of a specific isomer. Raman spectroscopy serves as an excellent complementary technique, as some modes that are weak in IR may be strong in Raman, and vice versa, providing a more complete vibrational profile.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy provides the most unambiguous data for structural elucidation of isomers by probing the chemical environment of atomic nuclei.[1] For fluorinated benzoic acids, ¹H, ¹³C, and ¹⁹F NMR are all powerful tools, with the coupling patterns between nuclei providing definitive proof of connectivity.
Expertise & Causality: The chemical shift (δ) of an aromatic proton is determined by its local electron density. The fluorine atom's position influences the shifts of the remaining protons on the ring. More importantly, the spin-spin coupling (J-coupling) between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei is distance-dependent. The magnitude of the coupling constant (in Hz) provides a direct measure of the proximity between the coupled nuclei, allowing for straightforward isomer assignment.
-
³JHF (ortho coupling): Typically 7-11 Hz
-
⁴JHF (meta coupling): Typically 4-8 Hz
-
⁵JHF (para coupling): Typically 0-3 Hz
Comparative ¹H NMR Data for Mono-fluorobenzoic Acid Isomers (in DMSO-d₆)
| Isomer | Approximate Chemical Shifts (δ, ppm) | Key Coupling Patterns & Differentiators |
| 2-Fluorobenzoic Acid (ortho) | ~8.0-8.1 (H6), ~7.7-7.8 (H4), ~7.3-7.4 (H3, H5) | H6 will appear as a triplet of doublets (td) due to coupling with H5 and H4, and a crucial ³JHF coupling to fluorine. The other protons will also show characteristic splitting due to H-H and H-F coupling. |
| 3-Fluorobenzoic Acid (meta) [6] | ~7.8-7.9 (H2, H6), ~7.5-7.6 (H4, H5) | H2 will show a ³JHF (ortho) coupling, while H4 will show a ³JHF (ortho) coupling. H6 will exhibit a ⁴JHF (meta) coupling. The distinct set of ortho and meta H-F couplings is the defining feature. |
| 4-Fluorobenzoic Acid (para) [7] | ~8.0-8.1 (H2, H6), ~7.3-7.4 (H3, H5) | The spectrum is the most symmetrical. H2/H6 will appear as a doublet of doublets, showing coupling to H3/H5 and a characteristic ³JHF (ortho) coupling. H3/H5 will also be a doublet of doublets, showing coupling to H2/H6 and a ⁴JHF (meta) coupling. |
Note: Data is compiled from various sources and should be considered illustrative.[6][7][8] Exact shifts are solvent and concentration-dependent.
Trustworthiness through Self-Validation: The power of NMR lies in its internal consistency. An assignment is confirmed when all observed chemical shifts, integrals (proton counts), and coupling constants (both H-H and H-F) are in complete agreement with only one of the possible isomeric structures. Directly coupled HPLC-NMR can be used to identify isomers within a mixture after chromatographic separation.[9][10]
UV-Vis Spectroscopy: An Electronic Snapshot
UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within the molecule, typically from a π bonding orbital to a π* anti-bonding orbital in aromatic systems.
Expertise & Causality: The benzoic acid chromophore has characteristic absorption bands. The position and intensity of these bands can be subtly altered by substituents. The fluorine atom, acting as an auxochrome, can cause a small shift in the absorption maximum (λmax). While these shifts are often minor and less definitive than IR or NMR data, they can provide supporting evidence. Generally, conjugation and the electronic influence of functional groups can shift absorption peaks to longer wavelengths (bathochromic shift).[11][12]
Comparative UV-Vis Data for Mono-fluorobenzoic Acid Isomers (in Ethanol)
| Isomer | Approximate λmax (nm) | Rationale for Differentiation |
| Benzoic Acid (Reference) | ~230, ~273 | The primary (E2-band) and secondary (B-band) absorptions of the benzene ring, modified by the carboxyl group. |
| 2-Fluorobenzoic Acid (ortho) | ~228, ~275 | Minimal shift compared to the parent compound. Steric hindrance from the ortho-substituent can sometimes disrupt planarity, leading to a slight blue shift (hypsochromic shift). |
| 3-Fluorobenzoic Acid (meta) | ~230, ~274 | Very similar to benzoic acid, as the electronic effects in the meta position have a less pronounced effect on the primary chromophore. |
| 4-Fluorobenzoic Acid (para) | ~235, ~280 | A slight red shift (bathochromic shift) is often observed due to the para-substituent extending the conjugated system through resonance. |
Note: These are representative values. The differences are small and may be difficult to resolve without a high-quality spectrophotometer and careful comparison.[13][14]
Trustworthiness through Self-Validation: Due to the subtlety of the spectral shifts, UV-Vis is not a primary technique for isomer identification. Its value is as a confirmatory method. If IR and NMR data strongly suggest the para isomer, for instance, one would expect to see a slight bathochromic shift in the UV-Vis spectrum relative to the other isomers, adding another layer of confidence to the assignment.
Experimental Protocols
Adherence to standardized protocols is essential for generating reproducible and reliable data.
Protocol 1: FT-IR & FT-Raman Analysis
-
Sample Preparation (Solid):
-
FT-IR (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry, spectroscopy-grade KBr. Grind the mixture thoroughly to a fine powder. Press the powder into a transparent pellet using a hydraulic press.
-
FT-IR (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact using the pressure clamp. This is a faster, non-destructive method.
-
FT-Raman: Place the solid sample in a glass vial or NMR tube and position it in the spectrometer's sample holder.
-
-
Data Acquisition:
-
Instrument: Fourier Transform Infrared Spectrometer / FT-Raman Spectrometer.
-
Background: Collect a background spectrum of the empty sample compartment (or KBr pellet/ATR crystal) before running the sample.
-
Range: Scan from 4000 cm⁻¹ to 400 cm⁻¹.[13]
-
Resolution: Set the resolution to 4 cm⁻¹.
-
Scans: Co-add a minimum of 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform an automatic background subtraction.
-
For FT-Raman, a baseline correction may be necessary to remove fluorescence background.[5]
-
Protocol 2: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the fluorinated benzoic acid isomer in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard like tetramethylsilane (TMS) if absolute chemical shift referencing is required (though modern spectrometers can reference the residual solvent peak).
-
-
Data Acquisition:
-
Instrument: High-field NMR Spectrometer (e.g., 400 MHz or higher).
-
Experiments: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra. 2D correlation experiments like COSY (¹H-¹H) and HSQC/HMBC (¹H-¹³C) can be run to confirm assignments if necessary.
-
Temperature: Maintain a constant probe temperature (e.g., 25 °C).
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform a baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak or TMS (0.00 ppm).
-
Integrate the ¹H signals and analyze the splitting patterns (multiplicity and J-coupling constants).
-
Caption: Logical relationships between isomers and their key spectral features.
Conclusion
The differentiation of fluorinated benzoic acid isomers is readily achievable through a systematic, multi-technique spectroscopic approach. While UV-Vis spectroscopy can offer supporting clues, it lacks the specificity required for unambiguous identification. Vibrational spectroscopy, particularly the analysis of the fingerprint and C-H out-of-plane bending regions in FT-IR, provides a rapid and effective method for distinguishing the isomers based on their unique substitution patterns. However, NMR spectroscopy remains the definitive 'gold standard' . The unequivocal information derived from chemical shifts and, most critically, the magnitude of H-F and C-F spin-spin coupling constants, allows for the absolute and confident assignment of the ortho, meta, or para structure. By understanding the causal links between molecular structure and spectral data, researchers can tackle this analytical challenge with precision and certainty.
References
-
Title: FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. Source: PubMed URL: [Link]
-
Title: Gas phase measurements of mono-fluoro-benzoic acids and the dimer of 3-fluoro-benzoic acid. Source: PubMed URL: [Link]
-
Title: Gas Phase Measurements of Mono-Fluoro-Benzoic Acids and the Dimer of 3-Fluoro-Benzoic Acid. Source: Digital Commons@Kennesaw State University URL: [Link]
-
Title: The UV-Vis absorption spectra of 1 and 2. Source: ResearchGate URL: [Link]
-
Title: Identification of the Positional Isomers of 2-Fluorobenzoic acid 1-O-Acyl Glucuronide by Directly Coupled HPLC-NMR. Source: ACS Publications URL: [Link]
-
Title: Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. Source: ScholarWorks @ UTRGV URL: [Link]
-
Title: 3-Fluorobenzoic Acid. Source: PubChem URL: [Link]
-
Title: Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Source: PubMed URL: [Link]
-
Title: Benzoic acid, 4-fluoro-, ethyl ester. Source: NIST WebBook URL: [Link]
-
Title: Benzoic acid, 4-fluoro-. Source: NIST WebBook URL: [Link]
-
Title: Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. Source: European Journal of Chemistry URL: [Link]
-
Title: Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Source: Global Scientific Journal URL: [Link]
-
Title: Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Source: ResearchGate URL: [Link]
-
Title: 750-MHz directly coupled HPLC-NMR: Application for the sequential characterization of the positional isomers and anomers of 2-, 3-, and 4-fluorobenzoic acid glucuronides in equilibrium mixtures. Source: ACS Publications URL: [Link]
-
Title: 4-Fluorobenzoic acid - Optional[Raman] - Spectrum. Source: SpectraBase URL: [Link]
-
Title: Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Source: Asian Journal of Physics URL: [Link]
-
Title: Infrared Spectroscopy. Source: Michigan State University Chemistry URL: [Link]
-
Title: Infrared spectrum of benzoic acid. Source: Doc Brown's Chemistry URL: [Link]
-
Title: Raman spectroscopy: a study of the vibrational spectra of hydroxybenzoic acid isomers. Source: SciELO URL: [Link]
-
Title: (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR spectrum of 2-chlorobenzoic acid. Source: ResearchGate URL: [Link]
-
Title: The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Source: Shimadzu URL: [Link]
-
Title: What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Source: Master Organic Chemistry URL: [Link]
-
Title: The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Source: National Institutes of Health (NIH) URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 4. FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Fluorobenzoic acid(456-22-4) 1H NMR spectrum [chemicalbook.com]
- 8. 2-Fluorobenzoic acid(445-29-4) 1H NMR spectrum [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Methods for assessing the purity of synthesized 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid
In the landscape of pharmaceutical research and development, the meticulous confirmation of a synthesized compound's purity is not merely a procedural step but a cornerstone of scientific validity and regulatory compliance. For novel intermediates like 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid, a molecule with potential significance in drug discovery, ensuring its chemical integrity is paramount. This guide provides an in-depth comparison of established analytical methodologies for assessing the purity of this specific fluorinated benzoic acid derivative. We will delve into the mechanistic underpinnings of each technique, present field-proven experimental protocols, and offer a comparative analysis to empower researchers in selecting the most fitting approach for their quality control workflows.
The inherent structural features of this compound—a tertiary amine, a carboxylic acid, and a difluorinated aromatic ring—necessitate a multi-faceted analytical strategy. No single method can provide a complete purity profile; rather, a combination of orthogonal techniques is essential to detect and quantify potential impurities, including starting materials, by-products, and residual solvents.
Comparative Overview of Key Analytical Techniques
The choice of an analytical method is a critical decision, balancing factors such as sensitivity, selectivity, speed, and the specific information required. The following table summarizes the primary techniques discussed in this guide for the purity assessment of this compound.
| Analytical Technique | Principle of Analysis | Information Provided | Typical Purity Indication | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of components between a stationary and mobile phase.[1][2] | Retention time of the main peak, presence and relative area % of impurity peaks.[3] | >95% (typically determined by peak area normalization).[3] | High sensitivity and resolution for separating complex mixtures; quantitative.[4] | Requires method development; reference standards needed for absolute quantification.[3] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[5] | Identification of volatile and semi-volatile impurities; structural confirmation of impurities.[6] | Dependent on the volatility of impurities. | High sensitivity and structural confirmation of volatile impurities.[5] | Requires derivatization for non-volatile compounds like carboxylic acids; potential for thermal degradation.[6][7] |
| Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field.[8] | Chemical shifts, peak integration, and coupling constants confirming the molecular structure and identifying impurities with distinct NMR signals.[3] | Can provide a quantitative assessment of purity against a certified internal standard (qNMR).[9][10] | Provides detailed structural information; non-destructive; can quantify impurities without a reference standard for each.[8][9] | Lower sensitivity compared to chromatographic methods; complex spectra can be challenging to interpret. |
| Elemental Analysis (CHN) | Combustion of the sample to convert elements into simple gases, which are then quantified.[11][12] | Percentage composition of Carbon, Hydrogen, and Nitrogen in the sample. | Agreement of found elemental percentages with calculated values (typically within ±0.4%).[13][14] | Provides a fundamental assessment of the bulk purity of the compound.[15] | Insensitive to impurities with similar elemental compositions (e.g., isomers); requires a relatively larger sample amount.[16] |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
HPLC, particularly in its reverse-phase mode, is the workhorse for purity determination in the pharmaceutical industry.[4] Its high resolving power allows for the separation of the main compound from closely related impurities. For this compound, a C18 column is a logical starting point due to the molecule's moderate polarity.[4] The method's validation should adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its accuracy, precision, and robustness.[17][18][19]
Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or Phosphoric acid (for pH adjustment).[4]
-
Synthesized this compound sample.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient is recommended to ensure the elution of both polar and non-polar impurities. A typical gradient could be:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm, or a DAD to monitor multiple wavelengths.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the synthesized sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same solvent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the sample using the area percentage method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC Purity Assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is an exceptionally sensitive technique for identifying volatile and semi-volatile organic compounds.[6] Due to the low volatility of this compound, direct GC analysis is not feasible. A derivatization step is necessary to convert the polar carboxylic acid group into a more volatile ester, typically a trimethylsilyl (TMS) ester.[6][20] This method is particularly useful for detecting residual solvents or volatile by-products from the synthesis.
Experimental Protocol: GC-MS with Derivatization
-
Instrumentation:
-
GC system equipped with a split/splitless injector and a mass selective detector (MSD).
-
A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Data acquisition and processing software with a mass spectral library.
-
-
Reagents and Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a derivatizing agent.
-
Pyridine or Acetonitrile (anhydrous, as a reaction solvent).
-
Synthesized sample.
-
-
Sample Preparation (Derivatization):
-
Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.
-
Add 200 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless (or split with a high split ratio, e.g., 20:1, depending on concentration).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-650.
-
-
Data Analysis:
-
Identify the peak corresponding to the TMS-derivatized main compound.
-
Identify impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST).
-
Assess the relative abundance of impurities based on their peak areas.
-
Workflow for GC-MS Impurity Profiling
Caption: Workflow for GC-MS Impurity Profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information about a molecule.[8][21] For purity assessment, ¹H NMR is particularly valuable. The integral of each signal is directly proportional to the number of protons it represents, allowing for the quantification of impurities relative to the main compound, provided the impurities have unique, non-overlapping signals.[21] For an absolute purity determination, quantitative NMR (qNMR) can be employed, which involves adding a certified internal standard of known purity and concentration to the sample.[9]
Experimental Protocol: ¹H NMR for Purity Estimation
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
-
Reagents and Materials:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃, chosen for sample solubility and to avoid signal overlap).
-
NMR tubes.
-
Synthesized sample.
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved.
-
-
NMR Data Acquisition:
-
Experiment: Standard ¹H NMR spectrum acquisition.
-
Relaxation Delay (d1): Use a longer relaxation delay (e.g., 5 times the longest T1 of interest) to ensure full relaxation of all protons for accurate integration. A value of 10-30 seconds is often sufficient.
-
Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Calibrate the chemical shift scale (e.g., to the residual solvent peak).
-
Integrate all signals, including those from the main compound and any visible impurities.
-
Calculate the molar ratio of an impurity to the main compound by comparing their respective integral values, normalized for the number of protons each signal represents.
-
Elemental Analysis for Fundamental Compositional Purity
Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen (CHN analysis) in a sample.[11] This technique is a fundamental check of a compound's purity, as a significant deviation between the experimentally determined elemental composition and the theoretically calculated values suggests the presence of impurities.[13][14] According to many chemistry journals, a deviation of up to ±0.4% is generally considered acceptable.[14]
Experimental Protocol: CHN Elemental Analysis
-
Instrumentation:
-
CHN Elemental Analyzer.
-
-
Sample Preparation:
-
Ensure the sample is thoroughly dried to remove any residual solvent or water, which can significantly affect the results. This can be done by drying under high vacuum for several hours.
-
Accurately weigh 2-3 mg of the dried sample into a tin capsule.
-
-
Analysis:
-
The sample is combusted at high temperature in an oxygen-rich environment.
-
The resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity detectors.
-
-
Data Analysis:
-
Compare the experimentally obtained weight percentages of C, H, and N with the theoretical values calculated from the molecular formula of this compound (C₁₅H₁₃F₂NO₂).
-
Calculated Values: C: 65.45%, H: 4.76%, N: 5.09%.
-
-
The difference between the found and calculated values should be within the acceptable limit (e.g., ±0.4%).
-
Conclusion: A Synergistic Approach to Purity Confirmation
The purity assessment of a newly synthesized compound such as this compound is a critical component of the drug development process that demands a rigorous and multi-faceted analytical approach. While HPLC is the primary method for quantitative purity determination and impurity profiling, it should be complemented by other orthogonal techniques. GC-MS is invaluable for detecting volatile impurities, NMR provides essential structural confirmation and can quantify impurities without the need for specific reference standards, and elemental analysis offers a fundamental check of the compound's bulk composition.
By judiciously selecting and combining these methods, researchers can build a comprehensive and self-validating purity profile, ensuring the quality and reliability of their synthesized materials and the integrity of their subsequent research. This integrated strategy is not only good scientific practice but also a fundamental requirement for regulatory submissions and the advancement of new therapeutic agents.
References
-
Juhler, R. K., & Mortensen, A. P. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. Journal of Chromatography A, 957(1), 11–16. Available at: [Link]
-
U.S. Pharmacopeia. (2022). General Chapter <621> Chromatography. Available at: [Link]
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Available at: [Link]
-
DSDP Analytics. (n.d.). USP <621> Chromatography. Available at: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Available at: [Link]
-
Wikipedia. (n.d.). Elemental analysis. Available at: [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]
-
Gunda, G. E. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Available at: [Link]
-
Quora. (2023). Why do we use NMR spectroscopy in purity analysis? Available at: [Link]
-
Martin, G. E. (2018). An International Study Evaluating Elemental Analysis. Organic & Biomolecular Chemistry. Available at: [Link]
-
Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Available at: [Link]
-
Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Available at: [Link]
-
ACS Publications. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Available at: [Link]
-
International Journal of Research and Analytical Reviews. (2023). Identification Of Benzoic Acid By Gc And Mass Spectrometry. Available at: [Link]
-
National Institutes of Health. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Available at: [Link]
-
YouTube. (2022). NMR of molecules large and small in biomedical research and drug design. Available at: [Link]
-
ResearchGate. (n.d.). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. Available at: [Link]
Sources
- 1. usp.org [usp.org]
- 2. drugfuture.com [drugfuture.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. quora.com [quora.com]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. azom.com [azom.com]
- 12. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 13. Elemental analysis - Wikipedia [en.wikipedia.org]
- 14. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 19. fda.gov [fda.gov]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
Validating biological assays with compounds synthesized from 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid
Introduction
In modern drug discovery, the strategic incorporation of fluorine into small molecules has become a pivotal strategy for enhancing pharmacological properties.[1] Fluorinated benzoic acid derivatives, such as those synthesized from a 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid scaffold, represent a promising class of compounds for developing novel therapeutics.[2][3] The unique electronegativity and small size of fluorine can significantly improve metabolic stability, binding affinity, and bioavailability.[1][4] However, the journey from a synthesized compound to a validated drug candidate is underpinned by rigorous and reliable biological assays.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating biological assays for these novel fluorinated compounds. We will delve into the core principles of assay validation, compare key assay formats, provide detailed experimental protocols, and offer insights into data interpretation and troubleshooting, ensuring that your screening campaigns are built on a foundation of scientific integrity.
Part 1: Foundational Principles of Assay Validation
The objective of validating any analytical or biological procedure is to demonstrate that it is suitable for its intended purpose.[5] Regulatory bodies like the FDA and international standards such as ICH Q2(R1) provide a framework for the characteristics that must be considered.[5][6][7][8][9] These principles are universal, whether you are developing an assay for a high-throughput screen (HTS) or for detailed mechanistic studies.
Key Validation Parameters:
-
Specificity & Selectivity: Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[5] For a cell-based assay, this means ensuring the observed effect is due to the compound's interaction with the intended target, not off-target effects or compound interference with the assay technology.
-
Accuracy: This refers to the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. In drug discovery, this is often assessed by spike-and-recovery experiments in the relevant biological matrix.
-
Precision: Precision is the measure of the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the variance, standard deviation, or coefficient of variation of a series of measurements.
-
Sensitivity: Assay sensitivity defines the lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.[10][11] This is critical for determining the potency of highly effective compounds.
-
Robustness: An assay's robustness is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12] This could include variations in reagent lots, incubation times, or temperature.
A failure in any of these core areas can lead to misleading data, causing teams to pursue false positives or discard promising candidates.
Part 2: Comparison of Primary Assay Formats
The choice of assay format is a critical decision that impacts throughput, cost, and biological relevance. For screening novel compounds derived from this compound, the two primary choices are biochemical assays and cell-based assays.
| Feature | Biochemical Assays | Cell-Based Assays |
| Principle | Measures the direct effect of a compound on a purified biological target (e.g., enzyme, receptor).[13] | Measures the effect of a compound on a cellular process within a living cell.[13][14] |
| Biological Relevance | Lower. Lacks the complexity of a cellular environment. | Higher. Provides a more physiologically relevant system, preserving signaling pathways.[13][15] |
| Throughput | Generally higher and more scalable for HTS. | Can be lower, though advancements in automation have increased throughput.[16] |
| Cost & Complexity | Often simpler and less expensive to develop and run. | More complex and costly due to cell culture requirements and specialized equipment.[17] |
| Data Interpretation | More straightforward; directly measures target engagement or activity. | More complex; the observed phenotype could result from multiple upstream or downstream effects. |
| Common Applications | Primary HTS, IC50 determination, binding affinity. | Secondary screening, mechanism of action studies, cytotoxicity, pathway analysis.[16][18] |
Expert Insight: A common and effective strategy is to use a high-throughput biochemical assay for the primary screen to identify a large set of initial "hits." These hits are then progressed to a more physiologically relevant, lower-throughput cell-based assay to confirm activity and filter out false positives before committing to more resource-intensive studies.
Part 3: Experimental Protocols for Assay Validation
Here, we provide step-by-step protocols for key validation experiments. For this guide, we will use a hypothetical scenario where a derivative, "Compound-F," synthesized from our core scaffold, is being tested as a kinase inhibitor.
Protocol 1: Biochemical Assay Validation (Kinase Activity Assay)
Objective: To validate a luminescent kinase activity assay to determine the IC50 of Compound-F.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Compound-F in 100% DMSO.
-
Prepare assay buffer, kinase, substrate, and ATP solutions at appropriate concentrations.
-
-
Compound Titration:
-
Perform a serial dilution of Compound-F in DMSO to create a 10-point concentration curve (e.g., from 100 µM to 1 nM).
-
-
Assay Plate Setup (384-well plate):
-
Negative Control (No Inhibition): Add kinase, substrate, ATP, and DMSO (vehicle).
-
Positive Control (Max Inhibition): Add kinase, substrate, and a known potent inhibitor or no ATP.
-
Test Wells: Add kinase, substrate, ATP, and the serially diluted Compound-F.
-
-
Reaction & Detection:
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Add a detection reagent that measures the amount of ATP remaining (luminescence is inversely proportional to kinase activity).
-
Read the plate on a luminometer.
-
-
Validation Parameter - Z'-Factor Calculation:
-
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[19][20][21][22]
-
Calculate using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |μp - μn|
-
An assay is considered excellent if the Z'-factor is between 0.5 and 1.0.[19][20]
-
Protocol 2: Cell-Based Assay Validation (Cell Proliferation Assay)
Objective: To validate a cell-based assay to confirm the anti-proliferative effect of Compound-F in a relevant cancer cell line.
Methodology:
-
Cell Culture:
-
Culture the selected cancer cell line under standard conditions until it reaches 80% confluency.
-
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of Compound-F in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of Compound-F. Include vehicle-only (DMSO) controls.
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
-
Viability Measurement:
-
Add a reagent such as one containing resazurin or a tetrazolium salt (e.g., MTT) and incubate for 2-4 hours.
-
Measure the absorbance or fluorescence, which correlates with the number of viable cells.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized response versus the log of the compound concentration and fit a four-parameter logistic curve to determine the GI50 (concentration for 50% growth inhibition).
-
Part 4: Visualizing Workflows and Pathways
Clear visualization of experimental workflows and biological pathways is essential for understanding and communicating complex processes.
Caption: A generalized workflow for biological assay validation.
Caption: Hypothetical inhibition of an RTK pathway by Compound-F.
Part 5: Data Interpretation and Troubleshooting
Even with robust protocols, issues can arise. A systematic approach to troubleshooting is critical.[23]
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Z'-Factor (<0.5) | - High data variability in controls.- Small signal window between positive and negative controls. | - Check reagent stability and pipetting accuracy.- Optimize reagent concentrations to increase signal-to-background. |
| Poor Curve Fit (Low R²) | - Incorrect compound dilutions.- Compound precipitation at high concentrations.- Cellular toxicity in non-target-related assays. | - Verify serial dilutions and compound solubility in assay medium.- Perform a cytotoxicity counter-screen. |
| False Positives in HTS | - Compound interferes with the detection method (e.g., auto-fluorescence).- Compound is non-specific or promiscuous. | - Run compound in an assay lacking the target to check for interference.- Screen against unrelated targets (counter-screening). |
| Inconsistent Cell-Based Results | - High passage number of cells leading to phenotype drift.- Mycoplasma contamination.- Inconsistent cell seeding density. | - Use cells within a defined low passage number range.- Regularly test for mycoplasma.- Ensure accurate cell counting and even distribution in wells.[24] |
Trustworthiness through Self-Validation: Every assay plate should be a self-validating system. This means including both positive and negative controls on every plate. The performance of these controls (e.g., Z'-factor, signal-to-background ratio) should be tracked over time using statistical process control charts. This not only validates the data from each individual run but also provides a long-term view of assay performance and stability.
Conclusion
Validating biological assays for novel compounds, such as those derived from this compound, is a multi-faceted process that demands scientific rigor and attention to detail. By adhering to the foundational principles of validation, making informed choices between assay formats like biochemical and cell-based systems, and implementing robust experimental and troubleshooting protocols, researchers can ensure the generation of high-quality, reliable data. This rigorous approach is not merely a regulatory requirement but the bedrock of a successful drug discovery program, enabling confident decision-making and the efficient progression of promising new chemical entities toward clinical development.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]
-
Assay Troubleshooting. Molecular Biology. Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. Available at: [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]
-
FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis Zone. Available at: [Link]
-
Quality Guidelines. ICH. Available at: [Link]
-
Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics | Oxford Academic. Available at: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]
-
Difference Between Biochemical and Cell-Based Assays. Healthcare Business Club. Available at: [Link]
-
Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link]
-
New FDA Guidance on Bioanalytical Method Validation. Kymos. Available at: [Link]
-
The Z prime value (Z´). BMG LABTECH. Available at: [Link]
-
Z-factor - Wikipedia. Wikipedia. Available at: [Link]
-
Cell Based Assays in Drug Development: Comprehensive Overview. Precision for Medicine. Available at: [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]
-
How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. Available at: [Link]
-
Cell-based assays on the rise. BMG LABTECH. Available at: [Link]
-
Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. ResearchGate. Available at: [Link]
-
Common challenges in bioanalytical method development. Simbec-Orion. Available at: [Link]
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. Available at: [Link]
-
Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. Available at: [Link]
-
Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. Available at: [Link]
-
Significance of Fluorine in Medicinal Chemistry: A Review. ResearchGate. Available at: [Link]
-
Development & Validation of Cell-based Assays. YouTube. Available at: [Link]
-
Importance of Fluorine in Benzazole Compounds. PMC - NIH. Available at: [Link]
-
101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. Available at: [Link]
-
The role of fluorine in medicinal chemistry. PubMed. Available at: [Link]
-
Sensitivity, Specificity, Screening Tests & Confirmatory Tests. YouTube. Available at: [Link]
-
Anti-drug Antibody Validation Testing and Reporting Harmonization. PMC - NIH. Available at: [Link]
-
How to Interpret Sensitivity and Specificity. WPS. Available at: [Link]
-
Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube. Available at: [Link]
-
Evaluation of Diagnostic Sensitivity and Specificity of a New Automatized Assay for Indirect Synthetic Urine Identification. ResearchGate. Available at: [Link]
Sources
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 8. fda.gov [fda.gov]
- 9. starodub.nl [starodub.nl]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Anti-drug Antibody Validation Testing and Reporting Harmonization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. marinbio.com [marinbio.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. 细胞测定 [sigmaaldrich.com]
- 15. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. healthcarebusinessclub.com [healthcarebusinessclub.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 20. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 21. bmglabtech.com [bmglabtech.com]
- 22. Z-factor - Wikipedia [en.wikipedia.org]
- 23. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 24. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
A comparative study of fluorinated versus non-fluorinated intermediates in drug design
A Comparative Guide to Fluorinated vs. Non-Fluorinated Intermediates in Drug Design
Abstract
The strategic incorporation of fluorine into drug candidates is a pivotal tactic in modern medicinal chemistry. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated intermediates, exploring how this unique halogen can profoundly modulate the physicochemical and pharmacokinetic properties of a molecule. We will delve into the mechanistic underpinnings of fluorine's influence on metabolic stability, binding affinity, lipophilicity, and pKa. This guide is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed protocols to inform rational drug design.
The Unique Physicochemical Profile of Fluorine
The utility of fluorine in drug design stems from a unique combination of its fundamental properties. As the most electronegative element, it exerts powerful electronic effects, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å).[1][2] This allows fluorine to serve as a bioisostere for hydrogen, often without introducing significant steric hindrance.[3] Furthermore, the carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, contributing significantly to the metabolic stability of drug candidates.[1][4]
Impact of Fluorination on Key Drug Properties: A Comparative Analysis
The decision to introduce fluorine into a drug candidate is a strategic one, aimed at optimizing its pharmacological profile. Below, we compare the effects of fluorination against non-fluorinated analogs across several critical parameters.
Metabolic Stability
A primary reason for incorporating fluorine is to enhance metabolic stability.[4][5][6] Many drug candidates fail due to rapid metabolism, often by Cytochrome P450 (CYP) enzymes, which hydroxylate metabolically labile C-H bonds.[7]
-
Non-Fluorinated Intermediates: Aromatic rings and benzylic positions are common "soft spots" for oxidative metabolism.
-
Fluorinated Intermediates: Replacing a hydrogen atom at a metabolically vulnerable site with a fluorine atom can effectively block this metabolic pathway.[8] The high strength of the C-F bond makes it resistant to enzymatic cleavage.[2][5][6] For instance, the p-fluorophenyl group is a common motif in many drugs, deactivating the ring against P450 monooxygenase.
Visualizing Metabolic Blocking
The following diagram illustrates how fluorination can protect a metabolically labile position on a hypothetical drug molecule from oxidative metabolism by CYP enzymes.
Caption: Fluorine blocks oxidative metabolism.
Binding Affinity and Selectivity
Fluorination can significantly enhance the binding affinity of a ligand to its target protein through various mechanisms.[5][9]
-
Non-Fluorinated Intermediates: Binding is typically governed by classic hydrogen bonds, hydrophobic interactions, and van der Waals forces.
-
Fluorinated Intermediates: The polarized C-F bond can participate in favorable dipole-dipole, and electrostatic interactions with the protein backbone.[1][3] For example, the fluorine atom in Atorvastatin increases its binding to HMG-CoA reductase through an electrostatic interaction with an arginine residue.[10] Fluorine can also modulate the conformation of a molecule, stabilizing the bioactive conformation preferred for target binding.[1][8]
Visualizing Enhanced Binding Interaction
This diagram shows how a C-F bond can form a favorable electrostatic interaction with a protein backbone, an interaction not possible with a C-H bond.
Caption: Fluorine-protein electrostatic interaction.
Lipophilicity (LogP)
The effect of fluorination on lipophilicity is context-dependent.[8]
-
Non-Fluorinated Intermediates: Lipophilicity is determined by the overall hydrocarbon content and polar functional groups.
-
Fluorinated Intermediates: A single fluorine substitution can slightly increase lipophilicity.[1] However, the introduction of multiple fluorine atoms or a trifluoromethyl (CF3) group can decrease lipophilicity due to the high polarity of the C-F bonds.[1][2] This allows for the fine-tuning of a molecule's solubility and membrane permeability.[6][8]
Acidity/Basicity (pKa)
Fluorine's strong electron-withdrawing nature can significantly alter the pKa of nearby acidic or basic functional groups.[5][11][12]
-
Non-Fluorinated Intermediates: The pKa is a function of the molecule's inherent structure.
-
Fluorinated Intermediates: Placing a fluorine atom near a basic amine will lower its pKa (making it less basic), while placing it near a carboxylic acid will also lower its pKa (making it more acidic).[1][13] This modulation can be crucial for improving bioavailability, as it affects the ionization state of the drug at physiological pH.[1][6]
Case Studies: A Comparative Analysis of Drug Pairs
The theoretical benefits of fluorination are best illustrated through real-world examples. The following table compares key properties of well-known drugs with their fluorinated or non-fluorinated counterparts.
| Drug Pair | Class | Key Difference | Impact of Fluorination | Reference |
| Celecoxib vs. Flurbiprofen | NSAID (COX Inhibitors) | Celecoxib is a selective COX-2 inhibitor; Flurbiprofen is a non-selective COX inhibitor. | Flurbiprofen contains a fluorine atom that contributes to its potency. Celecoxib's trifluoromethyl group is key to its COX-2 selectivity. | [14] |
| Atorvastatin vs. Simvastatin | Statins (HMG-CoA Reductase Inhibitors) | Atorvastatin contains a p-fluorophenyl group; Simvastatin does not. | The fluorine atom in Atorvastatin enhances its binding affinity to the target enzyme.[10] Atorvastatin is generally more potent at lowering LDL cholesterol at equivalent doses.[15] | [10][15] |
| Fluorouracil vs. Uracil | Antimetabolite (Chemotherapy) | Fluorouracil is a fluorinated analog of the nucleobase uracil. | The fluorine atom at the C5 position blocks the action of thymidylate synthase, inhibiting DNA synthesis. | [3] |
Experimental Protocols for Evaluation
To objectively compare fluorinated and non-fluorinated intermediates, standardized assays are essential. Below are detailed protocols for key experiments.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily CYPs.[16]
Objective: To determine the rate of disappearance of a parent compound when incubated with liver microsomes.
Methodology:
-
Preparation: Thaw pooled human liver microsomes (e.g., from XenoTech) at 37°C.[17] Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[7][18]
-
Compound Addition: Add the test compound (fluorinated or non-fluorinated) to the microsome solution at a final concentration of 1 µM.[7][18]
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH to a final concentration of 1 mM.[7]
-
Time Points: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).[7]
-
Termination: Stop the reaction at each time point by adding a volume of ice-cold acetonitrile containing an internal standard.[18]
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[18]
-
Data Interpretation: Plot the natural logarithm of the percentage of remaining parent compound against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[16]
Workflow for Microsomal Stability Assay
Sources
- 1. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of perioperative flurbiprofen axetil or celecoxib administration for pain management after total-knee arthroplasty: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparisons of effects of statins (atorvastatin, fluvastatin, lovastatin, pravastatin, and simvastatin) on fasting and postprandial lipoproteins in patients with coronary heart disease versus control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. mercell.com [mercell.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid
This guide provides an in-depth operational plan for the proper and safe disposal of 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid (CAS No. 1404196-20-8). As a niche laboratory chemical, specific safety data sheets (SDS) are not always readily available. This document, therefore, synthesizes best practices from available data on structurally similar fluorinated aromatic compounds and general guidelines from regulatory bodies to ensure a high level of safety and compliance in its handling and disposal. The procedures outlined are designed for researchers, scientists, and drug development professionals who may handle this or similar compounds.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, an analysis of its structure and data from analogous compounds such as 3,5-Difluorobenzoic acid[1][2] and 4-Amino-3,5-difluorobenzoic acid[3] allows for a presumptive hazard assessment.
Structural Concerns:
-
Fluorinated Aromatic Core: The presence of fluorine atoms on the benzene ring enhances the compound's stability and can influence its biological activity and persistence.[2] Halogenated organic compounds are often subject to specific disposal regulations due to their potential to form persistent environmental pollutants.[4]
-
Benzoic Acid Moiety: As a carboxylic acid, it is expected to be acidic and may cause irritation to the skin, eyes, and respiratory tract.[1][5]
-
Amino Group: The benzyl(methyl)amino group may present additional toxicological properties.
Presumed Hazards: Based on data for similar compounds, this compound should be handled as a substance that is:
-
Potentially harmful if swallowed.
-
Potentially causing respiratory irritation.[5]
-
Potentially toxic to aquatic life with long-lasting effects.
| Hazard Category | Presumed Classification based on Analogs | Source Analogs |
| Acute Oral Toxicity | Harmful if swallowed | Benzyl benzoate |
| Skin Corrosion/Irritation | Causes skin irritation | 3-Aminobenzoic acid, 4-Amino-3,5-dichlorobenzoic acid[5][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | 3,5-Difluorobenzoic acid, 4-Amino-3,5-dichlorobenzoic acid[1][5] |
| STOT - Single Exposure | May cause respiratory irritation | 4-Amino-3,5-dichlorobenzoic acid[5] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects | Benzyl benzoate |
Personal Protective Equipment (PPE) and Handling
Given the presumed hazards, stringent adherence to PPE protocols is mandatory to minimize exposure.
Engineering Controls:
-
Always handle this compound in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Ensure a safety shower and eyewash station are readily accessible.
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles as a minimum standard.[7]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for tears or punctures before and during use.
-
Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, consider additional protective clothing such as an apron or coveralls.[1]
-
Respiratory Protection: If handling large quantities or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Spill Management and Emergency Procedures
Prompt and appropriate response to a spill is critical to prevent exposure and environmental contamination.
Small Spills:
-
Containment: Wear appropriate PPE.[7] Contain the spill using a compatible absorbent material.
-
Neutralization (for acidic compounds): For acidic compounds, cautious neutralization with a weak base (e.g., sodium bicarbonate) can be considered, but only by trained personnel.
-
Collection: Carefully collect the absorbed material into a sealed, appropriately labeled container for hazardous waste disposal.[7]
Large Spills:
-
Evacuation: Evacuate the immediate area.
-
Alerting Authorities: Contact your institution's emergency response team immediately.[7]
First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1] If irritation persists, seek medical attention.
-
In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][6] Seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations. As a halogenated organic compound, it is likely to be classified as hazardous waste.[4][8]
Step 1: Waste Segregation and Collection
-
Do not mix this compound with non-hazardous waste or other incompatible chemical waste streams.
-
Collect all waste containing this compound (including contaminated PPE, absorbent materials from spills, and empty containers) in a dedicated, properly labeled hazardous waste container.[9]
-
The container must be in good condition, compatible with the chemical, and kept tightly closed when not in use.[9][10]
Step 2: Waste Labeling
-
Label the hazardous waste container clearly with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed," "Environmental Hazard").
-
The accumulation start date.
-
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[1][10]
-
Ensure the storage area has secondary containment to capture any potential leaks.[10]
-
Store away from incompatible materials such as strong oxidizing agents and bases.[11]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
You are responsible for the hazardous waste "from cradle to grave," meaning you must ensure it is transported and disposed of by a legally permitted company.[9]
Step 5: Preferred Disposal Method
-
The most probable and environmentally sound disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic and halogenated byproducts.[4]
-
Landfilling is generally not a suitable option for this type of compound due to its potential for environmental persistence.[4]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Carl ROTH. Safety Data Sheet for 3-Aminobenzoic acid. [Link]
-
Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]
-
Plastics Europe. Guide for the Safe Handling of Fluoropolymer Resins. [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
Occupational Safety and Health Administration. Hazardous Waste - Overview. [Link]
-
Occupational Safety and Health Administration. Hazardous Waste - Standards. [Link]
-
US Compliance. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
-
Clean Management Environmental Group, Inc. OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]
-
Suzhou Health Chemicals Co., Ltd. This compound. [Link]
-
National Center for Biotechnology Information. Management of Solid Waste Containing Fluoride—A Review. [Link]
-
U.S. Environmental Protection Agency. Solvents in the Workplace - How to Determine if They Are Hazardous Waste. [Link]
-
U.S. Chemical Storage. What are the OSHA Requirements for Hazardous Chemical Storage?. [Link]
-
SAFECHEM. FLUORINATED SOLVENTS. [Link]
-
U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]
-
Toxic Docs. Guide for the Safe Handling of Fluoropolymer Resins November 2012. [Link]
-
University of Maryland, Baltimore. EPA Hazardous Waste Codes. [Link]
-
Elsevier. RIFM fragrance ingredient safety assessment, benzoic acid, 2-[[(4-methoxyphenyl)methylene]amino]. [Link]
-
Appchem. 4-(benzyl(methyl)amino)-3,5-difluorobenzoicacid-B28135. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 500577-99-1|4-Amino-3,5-difluorobenzoic acid|BLD Pharm [bldpharm.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. carlroth.com [carlroth.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. epa.gov [epa.gov]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. connmaciel.com [connmaciel.com]
- 11. ushazmatstorage.com [ushazmatstorage.com]
Essential Protective Measures for Handling 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid
This guide provides essential, immediate safety and logistical information for handling 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid, with a focus on personal protective equipment. The recommendations herein are based on the known hazards of aromatic carboxylic acids and fluorinated compounds.
Understanding the Potential Hazards
This compound is a difluorinated benzoic acid derivative.[1] Analysis of related compounds, such as 3,5-Difluorobenzoic acid, indicates potential for serious eye irritation and respiratory irritation.[2] Furthermore, substituted benzoic acids can pose risks of skin corrosion and serious eye damage.[3] General principles for handling acidic compounds also highlight the dangers of skin contact, which can lead to burns, and the inhalation of vapors, which may cause respiratory tract irritation.[4] Therefore, a comprehensive PPE strategy must address dermal, ocular, and respiratory routes of exposure.
Recommended Personal Protective Equipment
A multi-layered approach to PPE is crucial to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Key Considerations |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes, especially when handling larger quantities or during vigorous reactions.[4] |
| Hand Protection | Nitrile or butyl rubber gloves | Nitrile gloves offer good resistance to a variety of chemicals. For prolonged or high-exposure tasks, butyl rubber gloves provide enhanced protection against strong acids.[4] Gloves should be inspected for integrity before each use and changed immediately upon contamination. |
| Body Protection | Chemical-resistant laboratory coat or apron | A lab coat made of a chemical-resistant material should be worn and fully buttoned. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | Use in a well-ventilated area or with a certified respirator | All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[5][6] |
| Foot Protection | Closed-toe, chemical-resistant shoes | Shoes must cover the entire foot to protect against spills.[7] |
Step-by-Step PPE Protocol: Donning and Doffing
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on a clean, chemical-resistant lab coat, ensuring it is fully buttoned.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Sequence (to be performed in a designated area):
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.
-
Face Shield and Goggles: Remove by handling the head strap, avoiding contact with the front surface.
-
Lab Coat: Remove by rolling it inside out, without touching the exterior surface.
-
Respirator (if used): Remove without touching the front of the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Operational and Disposal Plans
Handling:
-
Always handle this compound within a certified chemical fume hood to control exposure to dust and vapors.
-
Use compatible tools (e.g., spatulas, glassware) to handle the solid compound.
-
Avoid creating dust. If weighing the solid, do so in a way that minimizes air currents.
Disposal:
-
Dispose of all waste, including contaminated PPE and empty containers, in accordance with local, state, and federal regulations for chemical waste.
-
Contaminated materials should be collected in a designated, labeled waste container.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately wash affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Visualizing the PPE Decision Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Sources
- 1. This compound;CAS No.:1404196-20-8 [chemshuttle.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. leelinework.com [leelinework.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
